Product packaging for 2-Bromo-3-chloroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 1159511-19-9)

2-Bromo-3-chloroimidazo[1,2-a]pyridine

Cat. No.: B1519781
CAS No.: 1159511-19-9
M. Wt: 231.48 g/mol
InChI Key: SRNJQIHHMIDFQP-UHFFFAOYSA-N
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Description

2-Bromo-3-chloroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrClN2 B1519781 2-Bromo-3-chloroimidazo[1,2-a]pyridine CAS No. 1159511-19-9

Properties

IUPAC Name

2-bromo-3-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-7(9)11-4-2-1-3-5(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNJQIHHMIDFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657098
Record name 2-Bromo-3-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-19-9
Record name 2-Bromo-3-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs. The targeted di-halogenated derivative serves as a versatile intermediate for the introduction of further molecular complexity through various cross-coupling reactions, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds containing a bridgehead nitrogen atom. This structural motif is found in a variety of biologically active molecules with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The ability to functionalize the imidazo[1,2-a]pyridine core at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of these compounds. The introduction of halogen atoms, such as bromine and chlorine, at the 2- and 3-positions, respectively, provides valuable synthetic handles for subsequent chemical modifications.

Strategic Approach to the Synthesis of this compound

The synthesis of the target molecule, this compound, is most effectively approached through a stepwise functionalization of the parent imidazo[1,2-a]pyridine core. The electronic properties of the imidazo[1,2-a]pyridine ring system dictate the regioselectivity of electrophilic substitution reactions. The C3 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. Consequently, our proposed synthetic strategy involves an initial chlorination at the C3 position, followed by bromination at the C2 position.

This stepwise approach allows for controlled installation of the halogen atoms, minimizing the formation of undesired isomers. The overall synthetic workflow can be visualized as a two-step process starting from the readily available imidazo[1,2-a]pyridine.

Synthetic Workflow cluster_0 Step 1: Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Step 2: Regioselective Halogenation 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine α-haloketone or other cyclization methods 3-Chloroimidazo[1,2-a]pyridine 3-Chloroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->3-Chloroimidazo[1,2-a]pyridine Electrophilic Chlorination (NCS) This compound This compound 3-Chloroimidazo[1,2-a]pyridine->this compound Electrophilic Bromination (NBS)

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational step in this synthesis is the construction of the imidazo[1,2-a]pyridine ring system. Numerous methods have been reported for this transformation, with the most common being the condensation of 2-aminopyridine with an α-halocarbonyl compound.[1] This classical approach, known as the Tschitschibabin reaction, provides a reliable and scalable route to the core structure.

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure imidazo[1,2-a]pyridine.

Part 2: Stepwise Regioselective Halogenation

With the imidazo[1,2-a]pyridine core in hand, the next phase involves the sequential introduction of the chlorine and bromine atoms at the C3 and C2 positions, respectively.

Electrophilic Chlorination at the C3 Position

The C3 position of imidazo[1,2-a]pyridine is highly activated towards electrophilic substitution. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation.[2][3][4] The reaction proceeds with high regioselectivity to yield 3-chloroimidazo[1,2-a]pyridine.

Chlorination Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation Imidazo_pyridine Imidazo[1,2-a]pyridine Intermediate Wheland Intermediate Imidazo_pyridine->Intermediate C3 attack on Cl NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Succinimide_anion Product 3-Chloroimidazo[1,2-a]pyridine Intermediate->Product -H+

References

An In-depth Technical Guide to 2-Bromo-3-chloroimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is the core of several marketed drugs, including the anxiolytic Alpidem and the hypnotic Zolpidem.[3] Its rigid structure and versatile substitution patterns allow for the fine-tuning of physicochemical properties and biological activities, making it a focal point in the development of novel therapeutics for cancer, inflammation, and infectious diseases.[1] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 2-Bromo-3-chloroimidazo[1,2-a]pyridine, a valuable building block for the synthesis of novel chemical entities.

Core Chemical Properties and Structural Features

This compound is a halogenated derivative of the parent imidazo[1,2-a]pyridine ring system. The presence of two distinct halogen atoms at the 2- and 3-positions of the imidazole ring offers a rich platform for selective chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions.

PropertyValueSource
CAS Number 1159511-19-9[4][5]
Molecular Formula C₇H₄BrClN₂[4]
Molecular Weight 231.48 g/mol [4]
SMILES ClC1=C(Br)N=C2C=CC=CN21[4]

Synthesis of the Imidazo[1,2-a]pyridine Scaffold: Established Methodologies

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common approach being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[6] Variations of this method, including one-pot, multicomponent reactions, and the use of different catalytic systems, have been developed to enhance efficiency and substrate scope.[2][7][8]

A general synthetic strategy for preparing substituted imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-bromoketone.[6] For the synthesis of this compound, a plausible, though not explicitly documented, synthetic route would involve the cyclization of a suitably substituted 2-aminopyridine with a halogenated two-carbon synthon, followed by selective halogenation at the 2- and 3-positions.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of Imidazo[1,2-a]pyridine Core cluster_1 Halogenation 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization->Imidazo[1,2-a]pyridine Chlorination Chlorination Imidazo[1,2-a]pyridine->Chlorination Halogenating_Agent_1 Chlorinating Agent (e.g., NCS) Halogenating_Agent_1->Chlorination 3-Chloroimidazo[1,2-a]pyridine 3-Chloroimidazo[1,2-a]pyridine Chlorination->3-Chloroimidazo[1,2-a]pyridine Bromination Bromination 3-Chloroimidazo[1,2-a]pyridine->Bromination Halogenating_Agent_2 Brominating Agent (e.g., NBS) Halogenating_Agent_2->Bromination Target_Compound This compound Bromination->Target_Compound G Start 2-Bromo-3-chloro- imidazo[1,2-a]pyridine Suzuki_C2 Suzuki Coupling (C-Br activation) Start->Suzuki_C2 Pd catalyst, Ar-B(OH)2 Intermediate 2-Aryl-3-chloro- imidazo[1,2-a]pyridine Suzuki_C2->Intermediate Suzuki_C3 Further Coupling (C-Cl activation) Intermediate->Suzuki_C3 Pd catalyst, Ar'-B(OH)2 Final_Product 2,3-Diaryl- imidazo[1,2-a]pyridine Suzuki_C3->Final_Product

References

A Technical Guide to 2-Bromo-3-chloroimidazo[1,2-a]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is a key pharmacophore in numerous approved drugs and clinical candidates, demonstrating a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties. The strategic functionalization of this scaffold is a pivotal aspect of drug design, enabling the fine-tuning of a molecule's pharmacological profile. This guide focuses on a specific, halogenated derivative, 2-Bromo-3-chloroimidazo[1,2-a]pyridine , providing an in-depth exploration of its synthesis, physicochemical characteristics, and its promising potential in the realm of targeted therapeutics, particularly as a kinase inhibitor for anticancer applications.

Core Compound Identification

  • Chemical Name: this compound

  • CAS Number: 1159511-19-9[2]

  • Molecular Formula: C₇H₄BrClN₂

  • Molecular Weight: 231.48 g/mol

Physicochemical and Spectroscopic Data Summary

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key physicochemical and predicted spectroscopic data for this compound. While experimental spectroscopic data is not publicly available, researchers can obtain lot-specific data, including NMR, HPLC, and LC-MS, from commercial suppliers upon request.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂Santa Cruz Biotechnology[2]
Molecular Weight 231.48Santa Cruz Biotechnology[2]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents such as DMSO and DMF (predicted)-
¹H NMR Spectral data available from commercial suppliersChemicalBook[3][4]
¹³C NMR Spectral data available from commercial suppliersChemicalBook[3][4]
Mass Spectrometry Spectral data available from commercial suppliers-
HPLC Purity Typically >95% (from commercial suppliers)-

Synthesis of this compound: A Detailed Protocol

The synthesis of imidazo[1,2-a]pyridines most commonly proceeds via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[5] For the targeted synthesis of this compound, a plausible and efficient method involves a two-step, one-pot reaction from readily available starting materials.

Reaction Principle:

The synthesis is based on the initial formation of a 3-bromoimidazo[1,2-a]pyridine intermediate through the reaction of 2-aminopyridine with an α,α-dibromo ketone, followed by a subsequent electrophilic chlorination at the C3 position. A chemodivergent approach has been reported for the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines.[6]

Experimental Protocol:

Materials:

  • 2-Aminopyridine

  • α,α-Dibromoacetone

  • N-Chlorosuccinimide (NCS)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Formation of 3-Bromoimidazo[1,2-a]pyridine Intermediate: To the stirred solution, add α,α-dibromoacetone (1.1 eq) dropwise at room temperature.

  • Cyclization: Add sodium bicarbonate (2.5 eq) to the reaction mixture and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Chlorination: After cooling the reaction mixture to room temperature, add N-Chlorosuccinimide (NCS) (1.2 eq) in one portion. Stir the reaction mixture at room temperature and monitor the formation of the desired product by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate. After filtering, concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Workflow Diagram:

Synthesis_Workflow cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification Start Start: 2-Aminopyridine & α,α-Dibromoacetone in Ethanol Reflux Reflux with NaHCO3 Start->Reflux Step 1: Cyclization Cool Cool to RT Reflux->Cool Chlorination Add NCS, Stir at RT Cool->Chlorination Step 2: Chlorination Concentrate Concentrate Chlorination->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Purify Column Chromatography Extract->Purify FinalProduct This compound Purify->FinalProduct

Caption: A streamlined workflow for the synthesis of this compound.

Applications in Drug Development: A Focus on Anticancer Therapeutics

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of anticancer agents.[7][8] Derivatives of this heterocyclic system have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Kinase Signaling Pathways

Halogenated imidazo[1,2-a]pyridines, in particular, have demonstrated significant potential as kinase inhibitors.[9] These compounds often target key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.[10][11] The bromine and chlorine substituents on the 2- and 3-positions of the imidazo[1,2-a]pyridine core can significantly influence the compound's binding affinity and selectivity for the kinase's active site. 3-Bromo-8-chloroimidazo[1,2-a]pyridine, a related compound, is utilized in the development of kinase inhibitors.[12]

The proposed mechanism of action for this compound as a kinase inhibitor involves its ability to fit into the ATP-binding pocket of the target kinase. The heterocyclic core can form key hydrogen bonds with the hinge region of the kinase, while the halogen atoms can engage in halogen bonding or occupy hydrophobic pockets, thereby enhancing the binding affinity and inhibitory potency.

Signaling Pathway Diagram:

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Bromo-3-chloro- imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a synthetically accessible and highly promising scaffold for the development of novel therapeutics. Its structural features, particularly the presence of two distinct halogen atoms, provide ample opportunities for further chemical modifications to optimize its biological activity, selectivity, and pharmacokinetic properties. Future research should focus on the detailed biological evaluation of this compound against a panel of cancer cell lines and specific kinase targets. The insights gained from such studies will be invaluable in advancing the development of the next generation of targeted anticancer drugs based on the versatile imidazo[1,2-a]pyridine framework.

References

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties make it an ideal framework for the development of novel therapeutics. This guide focuses on a specific, highly functionalized derivative: 2-Bromo-3-chloroimidazo[1,2-a]pyridine. The strategic placement of two distinct halogen atoms on the imidazole ring opens up a versatile toolkit for synthetic chemists, allowing for selective and diverse chemical modifications. This document serves as a comprehensive resource for researchers, providing a deep dive into the molecular architecture, synthesis, and chemical reactivity of this important building block, thereby empowering its effective utilization in drug discovery and development programs.

Molecular Structure and Physicochemical Properties

This compound is a dihalogenated heterocyclic compound with the chemical formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1159511-19-9[3]
Molecular Formula C₇H₄BrClN₂[3]
Molecular Weight 231.48 g/mol [3]
Appearance Solid (predicted)-
Storage Inert atmosphere, 2-8°C-

While a specific crystal structure for this compound is not publicly available, analysis of related imidazo[1,2-a]pyridine structures reveals a nearly planar bicyclic system.[4][5] The fusion of the five-membered imidazole ring with the six-membered pyridine ring results in a rigid scaffold. The bromine atom at the 2-position and the chlorine atom at the 3-position significantly influence the electronic distribution and reactivity of the molecule.

The C-Br and C-Cl bonds are key reactive sites. The differential reactivity of these halogens, a topic explored later in this guide, is a critical feature for synthetic applications. Computational modeling and spectroscopic analyses of similar compounds suggest that the electron-withdrawing nature of the halogens and the pyridine nitrogen atom modulates the electron density of the imidazole ring, impacting its interaction with biological targets.

Synthesis of this compound: An Experimental Protocol

The synthesis of halogenated imidazo[1,2-a]pyridines can be achieved through various methods, often involving the cyclization of an appropriate aminopyridine precursor followed by halogenation.[2][6][7] A common strategy for introducing halogens at the C-3 position is through electrophilic halogenation of an existing imidazo[1,2-a]pyridine core.[8]

The following is a plausible synthetic approach based on established methodologies for the synthesis of related compounds.

Diagram 1: Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Chlorination start Imidazo[1,2-a]pyridine step1_reagents N-Bromosuccinimide (NBS) Acetonitrile (ACN) start->step1_reagents product1 2-Bromoimidazo[1,2-a]pyridine step1_reagents->product1 step2_reagents N-Chlorosuccinimide (NCS) Acetonitrile (ACN) product1->step2_reagents final_product This compound step2_reagents->final_product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 2-Bromoimidazo[1,2-a]pyridine

  • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromoimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Dissolve 2-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Rationale for Experimental Choices:

  • NBS and NCS: These reagents are mild and selective sources of electrophilic bromine and chlorine, respectively, which are well-suited for the halogenation of electron-rich heterocyclic systems like imidazo[1,2-a]pyridines.

  • Acetonitrile: This polar aprotic solvent is commonly used for such halogenation reactions as it effectively dissolves the reactants and does not interfere with the reaction mechanism.

  • Stepwise Halogenation: A stepwise approach is often preferred for dihalogenation with different halogens to ensure regioselectivity. The C-3 position of the imidazo[1,2-a]pyridine ring is generally more susceptible to electrophilic attack. However, direct bromination can also occur at the C-2 position. Subsequent chlorination would then proceed at the available C-3 position.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the pyridine ring would appear as multiplets in the range of δ 7.0-8.5 ppm.
¹³C NMR Signals for the carbon atoms of the bicyclic system would be observed in the aromatic region (δ 110-150 ppm). The carbons attached to the halogens (C2 and C3) would show characteristic chemical shifts influenced by the electronegativity of bromine and chlorine.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the heterocyclic system, and C-Br and C-Cl stretching vibrations would be present.

Chemical Reactivity and Synthetic Applications

The dihalogenated nature of this compound makes it a valuable and versatile building block in organic synthesis, particularly for the construction of more complex molecules in drug discovery programs. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions.

Diagram 2: Reactivity of this compound in Cross-Coupling Reactions

G cluster_0 Selective C-Br Functionalization cluster_1 Potential C-Cl Functionalization start This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald suzuki2 Suzuki Coupling (Ar-B(OH)₂) start->suzuki2 product1 2-Aryl-3-chloroimidazo[1,2-a]pyridine suzuki->product1 product2 2-Amino-3-chloroimidazo[1,2-a]pyridine buchwald->product2 product3 2-Bromo-3-aryl- imidazo[1,2-a]pyridine suzuki2->product3

Caption: Selective functionalization via cross-coupling reactions.

Key Reactions:
  • Suzuki Coupling: Palladium-catalyzed Suzuki cross-coupling reactions can be employed to introduce aryl or heteroaryl substituents. Generally, the C-Br bond is more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective arylation at the C-2 position.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to 2-amino-imidazo[1,2-a]pyridine derivatives. As with the Suzuki reaction, selectivity for the C-Br bond is often achievable. A recent study demonstrated the use of this compound in a Buchwald-Hartwig amination to synthesize a precursor for a novel CRBN-dependent molecular glue.[9]

  • Sonogashira Coupling: The C-Br bond can also undergo palladium-copper-catalyzed Sonogashira coupling with terminal alkynes to introduce alkynyl moieties.

  • Stille Coupling: This reaction allows for the introduction of various groups using organotin reagents.

The ability to perform sequential cross-coupling reactions by first targeting the more reactive C-Br bond and then modifying the C-Cl bond under more forcing conditions provides a powerful strategy for building molecular diversity from a single, readily accessible starting material.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a key pharmacophore in numerous approved drugs and clinical candidates with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[10] The introduction of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring is a common strategy to modulate the pharmacological activity and pharmacokinetic properties of these compounds.

This compound serves as an excellent starting point for the synthesis of libraries of disubstituted imidazo[1,2-a]pyridines for high-throughput screening. The ability to selectively introduce different functional groups at the C-2 and C-3 positions allows for a systematic exploration of the structure-activity relationship (SAR) of this scaffold. For instance, the aryl group at the C-2 position and another functional group at the C-3 position can be varied to optimize binding to a specific biological target.

Conclusion

This compound is a strategically important building block for medicinal chemists and drug discovery scientists. Its dihalogenated structure provides two distinct points for chemical modification, enabling the synthesis of a diverse range of disubstituted imidazo[1,2-a]pyridine derivatives through selective and sequential cross-coupling reactions. This in-depth guide has provided a comprehensive overview of its molecular structure, synthesis, and reactivity, highlighting its potential for the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of versatile and highly functionalized scaffolds like this compound will undoubtedly increase, paving the way for the discovery of the next generation of medicines.

References

Spectroscopic Characterization of 2-Bromo-3-chloroimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The targeted substitution on this heterocyclic system is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles. The compound 2-Bromo-3-chloroimidazo[1,2-a]pyridine represents a versatile intermediate, primed for further functionalization through cross-coupling reactions at the bromine- and chlorine-bearing positions.

Accurate and unambiguous structural confirmation of such intermediates is paramount to the integrity of any drug discovery program. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound (CAS 1159511-19-9). While a complete, peer-reviewed spectroscopic dataset for this specific molecule is not extensively published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive framework for its characterization. This guide is intended for researchers, chemists, and analytical scientists engaged in the synthesis, purification, and application of novel heterocyclic entities.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used. The bromine and chlorine substituents are located at positions 2 and 3, respectively.

G cluster_0 This compound mol C2 C2-Br C3 C3-Cl C5 C5-H C6 C6-H C7 C7-H C8 C8-H N1 N1 N4 N4 C8a C8a pC2 pC3 pC5 pC6 pC7 pC8 pN1 pN4 pC8a

Caption: Molecular structure and atom numbering scheme.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information about the electronic environment and connectivity of protons within a molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four protons on the pyridine ring moiety.

Expected ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Comparative Analysis
H-5~8.10 - 8.25d~6.8This proton is adjacent to the bridgehead nitrogen (N4), resulting in significant deshielding. Its chemical shift is expected to be the most downfield. Data for 3-chloroimidazo[1,2-a]pyridine shows the H-5 proton at 8.05 ppm[1].
H-8~7.60 - 7.75d~9.0H-8 is ortho to the other bridgehead nitrogen (N1) and experiences deshielding, though typically less than H-5.
H-7~7.20 - 7.35dddJ ≈ 9.0, 6.8, 1.2This proton is coupled to H-8, H-6, and shows a small long-range coupling to H-5. It is expected to appear as a triplet of doublets or a complex multiplet.
H-6~6.90 - 7.05tdJ ≈ 6.8, 1.2As the most shielded proton on the pyridine ring, H-6 is expected at the most upfield position in the aromatic region. It appears as a triplet of doublets due to coupling with H-5 and H-7.
Expert Interpretation: Causality of Chemical Shifts

The predicted chemical shifts are based on the fundamental electronic properties of the imidazo[1,2-a]pyridine system. The electron-withdrawing nature of the nitrogen atoms and the aromatic ring current cause all protons to resonate in the downfield region (typically >6.5 ppm). The precise positions are modulated by the proximity to the nitrogen atoms. The absence of protons on the imidazole ring (positions 2 and 3) simplifies the spectrum, leaving only the four signals from the pyridine moiety. The relative ordering (H-5 > H-8 > H-7 > H-6) is a highly conserved feature of this heterocyclic system.[2]

Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~3-4 seconds.

  • Data Processing:

    • Apply a line broadening (LB) of 0.3 Hz using an exponential window function.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is essential for identifying all unique carbon environments within the molecule. For this compound, seven distinct signals are expected, five for the aromatic carbons and two for the carbons bearing the halogen substituents.

Expected ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale & Comparative Analysis
C-8a~144 - 146This is the bridgehead carbon bonded to two nitrogen atoms, making it significantly deshielded. In 3-chloroimidazo[1,2-a]pyridine, this carbon appears at 144.7 ppm.[1]
C-3~128 - 132The carbon bearing the chlorine atom. The direct attachment of an electronegative chlorine atom causes a downfield shift.
C-5~124 - 126Aromatic CH carbon. Its chemical shift is influenced by the adjacent bridgehead nitrogen.
C-7~122 - 124Aromatic CH carbon.
C-2~118 - 122The carbon bearing the bromine atom. The heavy atom effect of bromine typically shifts the attached carbon upfield relative to a chlorine-substituted carbon.
C-8~117 - 119Aromatic CH carbon.
C-6~112 - 114Aromatic CH carbon, typically the most shielded carbon in the pyridine ring portion.
Expert Interpretation: Dissecting Substituent Effects

The carbon chemical shifts in aromatic systems are governed by a combination of inductive and resonance effects.

  • Bridgehead Carbons (C-8a): These carbons, part of the ring fusion, consistently appear downfield due to their unique electronic environment.

  • Halogenated Carbons (C-2, C-3): The electronegativity of chlorine deshields C-3. While bromine is also electronegative, its larger size and polarizability (the "heavy atom effect") can lead to a more shielded (upfield) signal for C-2 compared to what might be expected based on electronegativity alone.

  • Pyridine Ring Carbons (C-5, C-6, C-7, C-8): Their chemical shifts follow a predictable pattern based on their position relative to the nitrogen atoms, consistent with other imidazo[1,2-a]pyridine derivatives.[2]

Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition, depending on the instrument's sensitivity.

  • Instrument Setup: Use a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024-2048 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a line broadening (LB) of 1.0 Hz.

    • Perform Fourier transformation, followed by phasing and baseline correction.

    • Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the most informative technique is high-resolution mass spectrometry (HRMS) using a soft ionization method like electrospray ionization (ESI).

Expected Mass Spectrometry Data
IonCalculated m/z (Monoisotopic)Expected Isotopic Pattern
[M+H]⁺230.9324A characteristic cluster of peaks due to the isotopes of Br (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and Cl (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). The pattern will show major peaks at m/z ~231, ~233, and ~235.

Molecular Formula: C₇H₅BrClN₂⁺ Calculated Monoisotopic Mass for [M+H]⁺: 230.9324

Expert Interpretation: The Isotopic Signature is Key

The presence of both bromine and chlorine provides an unmistakable isotopic pattern that serves as a powerful diagnostic tool. The relative intensities of the M, M+2, and M+4 peaks are highly predictable and can be used to confirm the presence of one bromine and one chlorine atom in the molecule. This pattern is a self-validating feature; its absence would immediately cast doubt on the assigned structure.

Protocol for HRMS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Parameters: Optimize capillary voltage (~3.5-4.5 kV), cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the molecular ion cluster ([M+H]⁺).

    • Confirm that the measured monoisotopic mass is within 5 ppm of the calculated mass.

    • Compare the observed isotopic pattern with the theoretically calculated pattern for C₇H₅BrClN₂⁺.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and bonding patterns within a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3100 - 3000C-H Aromatic StretchMedium-WeakCharacteristic of C-H bonds on the aromatic pyridine ring.
1640 - 1620C=N StretchMedium-StrongCorresponds to the stretching of the imine-like bond within the imidazole portion of the ring system.
1550 - 1450C=C Aromatic Ring StretchStrong, Multiple BandsThese absorptions are characteristic of the imidazo[1,2-a]pyridine bicyclic system.[3]
800 - 700C-Cl Stretch / C-H Out-of-Plane BendStrongThe C-Cl stretch typically appears in this region, along with strong C-H out-of-plane bending vibrations that are diagnostic of the substitution pattern on the aromatic ring.
< 700C-Br StretchMedium-StrongThe C-Br stretching vibration is expected at lower frequencies.
Protocol for FT-IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set the spectral range from 4000 to 400 cm⁻¹.

  • Acquisition:

    • Collect the sample spectrum.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Workflow for Spectroscopic Analysis

The comprehensive characterization of this compound is a synergistic process where each spectroscopic technique provides complementary information to build a complete structural picture.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-bromo-3-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of published experimental data for this specific molecule, this guide leverages theoretical principles, analysis of substituent effects, and comparative data from related imidazo[1,2-a]pyridine derivatives to predict and interpret its ¹³C NMR spectrum. Furthermore, a detailed, self-validating experimental protocol for the acquisition of high-quality ¹³C NMR data is presented. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold frequently encountered in compounds with a wide array of biological activities. Its unique electronic and structural properties make it an attractive framework for the design of novel therapeutic agents. The introduction of halogen substituents, such as bromine and chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise structural elucidation of halogenated imidazo[1,2-a]pyridines like this compound is of paramount importance in the drug discovery and development process.

¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural characterization of organic molecules. It provides detailed information about the carbon framework, including the number of unique carbon environments, their hybridization state, and their electronic environment. This guide will delve into the intricacies of applying ¹³C NMR for the analysis of this compound.

Theoretical Framework: Understanding the ¹³C NMR of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system consists of a fused imidazole and pyridine ring, resulting in a unique distribution of electron density. The chemical shifts of the carbon atoms in the parent imidazo[1,2-a]pyridine are well-documented and serve as a basis for understanding the effects of substitution.

Numbering Convention and Expected Chemical Shift Regions

The standard numbering of the imidazo[1,2-a]pyridine ring system is illustrated below.

Caption: Numbering of the this compound scaffold.

The expected ¹³C NMR chemical shift ranges for the carbon atoms of the imidazo[1,2-a]pyridine core are influenced by their position relative to the nitrogen atoms and the aromatic system. Generally, carbons adjacent to nitrogen atoms (e.g., C2, C3, C5, and C8a) exhibit distinct chemical shifts compared to the other carbons in the pyridine ring (C6, C7, C8).

The Influence of Halogen Substituents

The introduction of bromine at the C2 position and chlorine at the C3 position will significantly alter the ¹³C NMR spectrum of the parent imidazo[1,2-a]pyridine. The effects of these halogen substituents are primarily governed by two factors:

  • Inductive Effect: Both bromine and chlorine are electronegative atoms that withdraw electron density through the sigma bond network. This inductive effect generally leads to a deshielding of the directly attached carbon atom (the ipso-carbon), causing its resonance to shift downfield (to a higher ppm value). The effect diminishes with distance.

  • Mesomeric (Resonance) Effect: Halogens possess lone pairs of electrons that can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density and typically causes a shielding (upfield shift) of the ortho and para positions relative to the substituent. However, for halogens, the inductive effect is generally stronger than the mesomeric effect.

Predicted ¹³C NMR Spectrum and Signal Assignment

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~125-135Attached to bromine, significant downfield shift due to the inductive effect of Br.
C3~110-120Attached to chlorine, downfield shift due to the inductive effect of Cl.
C5~120-130Influenced by the bridgehead nitrogen (N4) and the overall electron distribution.
C6~110-120Generally one of the more shielded carbons in the pyridine ring.
C7~125-135Similar to other carbons in the pyridine ring, influenced by the overall electronic nature.
C8~115-125Typically found at a relatively upfield position in the pyridine ring.
C8a~140-150Bridgehead carbon adjacent to two nitrogen atoms, expected to be significantly deshielded.

Note: These are estimated values and the actual experimental chemical shifts may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality, verifiable ¹³C NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the acquired data.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many imidazo[1,2-a]pyridine derivatives. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited. The choice of solvent should be documented as it can influence chemical shifts.

  • Concentration: Prepare a solution of this compound at a concentration of 10-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents contain a small amount of TMS.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer relaxation delay is crucial for obtaining quantitative information, especially for quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, particularly due to the presence of quaternary carbons and the relatively low natural abundance of the ¹³C isotope.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., from -10 to 240 ppm) is generally sufficient to cover the expected chemical shift range for most organic compounds.

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing: Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃ or 39.52 ppm for DMSO-d₆).

  • Peak Picking: Identify and label all significant peaks in the spectrum.

Advanced NMR Experiments for Unambiguous Signal Assignment

For a definitive assignment of all carbon signals, especially in cases of signal overlap or ambiguity, advanced 2D NMR experiments are highly recommended.

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity C13_1D ¹³C NMR DEPT DEPT (90, 135) C13_1D->DEPT Distinguishes CH, CH₂, CH₃ HSQC HSQC DEPT->HSQC Identifies protonated carbons HMBC HMBC HSQC->HMBC Provides long-range C-H correlations

Navigating the Molecular Maze: An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Field-Proven Insights into the Structural Elucidation of a Pharmaceutically Relevant Scaffold

In the landscape of modern drug discovery and development, the imidazo[1,2-a]pyridine scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents. The halogenated derivative, 2-Bromo-3-chloroimidazo[1,2-a]pyridine, presents a unique analytical challenge due to the presence of two different halogen atoms. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a roadmap for its unambiguous identification and characterization. This document is tailored for researchers, scientists, and drug development professionals who rely on precise molecular analysis.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is an indispensable tool for the structural elucidation of novel chemical entities. Its high sensitivity and ability to provide detailed information on molecular weight and fragmentation patterns are critical for confirming chemical identity and purity. For a molecule like this compound, mass spectrometry is not just a characterization technique; it is a gateway to understanding its chemical stability and potential metabolic fate.

Deciphering the Molecular Ion Signature: The Isotopic Fingerprint

The presence of both bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in its mass spectrum. This pattern is a powerful diagnostic tool for confirming the presence and number of these halogen atoms.

  • Bromine's Signature: Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] This results in two peaks of nearly equal intensity separated by 2 m/z units for any fragment containing a bromine atom.[1]

  • Chlorine's Mark: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Consequently, any chlorine-containing fragment will exhibit two peaks separated by 2 m/z units with an intensity ratio of about 3:1.[1]

The combination of one bromine and one chlorine atom in the molecular ion of this compound (C₇H₄BrClN₂) results in a distinctive cluster of peaks at M, M+2, and M+4. The theoretical isotopic distribution for the molecular ion is presented in the table below.

Ionm/z (Nominal)Relative Abundance (%)
[C₇H₄⁷⁹Br³⁵ClN₂]⁺23075.7
[C₇H₄⁸¹Br³⁵ClN₂]⁺ / [C₇H₄⁷⁹Br³⁷ClN₂]⁺232100
[C₇H₄⁸¹Br³⁷ClN₂]⁺23424.2

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound.

Ionization Techniques: A Tale of Two Methods

The choice of ionization technique is paramount in obtaining a meaningful mass spectrum. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods for analyzing this compound, each providing complementary information.

Electron Ionization (EI): The Hard Approach for Fragmentation Insights

EI is a high-energy ionization technique that often leads to extensive fragmentation of the analyte molecule. This "hard" ionization is invaluable for structural elucidation as the fragmentation patterns provide a fingerprint of the molecule's structure. For this compound, EI-MS would be expected to produce a rich fragmentation spectrum, revealing the stability of the imidazo[1,2-a]pyridine core and the lability of the halogen substituents.

Electrospray Ionization (ESI): The Soft Touch for the Molecular Ion

In contrast, ESI is a "soft" ionization technique that typically results in minimal fragmentation, yielding a prominent protonated molecule, [M+H]⁺.[2] This is particularly useful for confirming the molecular weight of the compound. Given the presence of basic nitrogen atoms in the imidazo[1,2-a]pyridine ring, positive-ion ESI is the preferred mode of analysis.[2] High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement of the molecular ion, further confirming the elemental composition.

Unraveling the Fragmentation Puzzle: A Predictive Analysis

A study on the gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines revealed that a characteristic fragmentation pathway involves the homolytic cleavage of the substituent at the 3-position.[2] By analogy, we can anticipate the loss of the chlorine and bromine atoms from this compound.

Proposed Key Fragmentation Pathways:

  • Halogen Loss: The initial fragmentation is likely to involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl) due to the relative weakness of the C-Br and C-Cl bonds. The loss of a bromine radical is often more facile.

  • Sequential Halogen Loss: Following the initial loss of one halogen, the subsequent loss of the second halogen radical is a probable fragmentation step.

  • Pyridine Ring Cleavage: Fragmentation of the pyridine ring portion of the molecule can occur, often through the loss of neutral molecules like HCN.

  • Imidazole Ring Opening: While the imidazole ring is generally more stable, fragmentation pathways involving its cleavage can also be envisioned, particularly under higher energy conditions.

Fragmentation_Pathways M [C₇H₄BrClN₂]⁺˙ m/z 230/232/234 F1 [C₇H₄ClN₂]⁺ m/z 151/153 M->F1 - •Br F2 [C₇H₄BrN₂]⁺ m/z 195/197 M->F2 - •Cl F3 [C₇H₄N₂]⁺˙ m/z 116 F1->F3 - •Cl F2->F3 - •Br F4 [C₆H₄N]⁺ m/z 90 F3->F4 - HCN

A predicted fragmentation pathway for this compound under EI-MS.

Experimental Protocol: A Step-by-Step Guide to Analysis

To acquire high-quality mass spectra of this compound, the following experimental protocols are recommended.

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve the sample in 1 mL of a suitable solvent. For LC-ESI-MS, a mixture of methanol or acetonitrile with water is recommended. For direct infusion ESI-MS, methanol or acetonitrile is suitable. For GC-EI-MS, a more volatile solvent like dichloromethane or ethyl acetate should be used.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the stock solution to a final concentration of 1-10 µg/mL for ESI-MS or 10-100 µg/mL for EI-MS.

Instrumentation and Parameters:

For LC-ESI-MS/MS Analysis:

  • Liquid Chromatograph: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometer: A tandem quadrupole, ion trap, or Q-TOF mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations (e.g., 10 L/min, 300 °C).

  • MS1 Scan Range: m/z 100-400.

  • MS/MS: Select the precursor ions corresponding to the isotopic cluster of [M+H]⁺ (m/z 231, 233, 235) for collision-induced dissociation (CID). Optimize collision energy to achieve a good balance of precursor and product ions.

For GC-EI-MS Analysis:

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Mass Spectrometer: A single quadrupole, ion trap, or TOF mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230-250 °C.

  • Scan Range: m/z 40-400.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Interpretation Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Ionization Ionization (EI or ESI) Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Obtain Mass Spectrum Detection->Spectrum Molecular_Ion Identify Molecular Ion Cluster Spectrum->Molecular_Ion Fragmentation Analyze Fragmentation Pattern Molecular_Ion->Fragmentation Structure Confirm Structure Fragmentation->Structure

A general experimental workflow for the mass spectrometric analysis of this compound.

Conclusion and Future Outlook

The mass spectrometric analysis of this compound is a nuanced yet powerful approach for its structural confirmation. The characteristic isotopic pattern provides an immediate and definitive indication of the presence of both bromine and chlorine. While experimental fragmentation data is not widely published, a thorough understanding of the fragmentation of related heterocyclic systems allows for the confident prediction of its mass spectrometric behavior. The methodologies outlined in this guide provide a robust framework for researchers to successfully analyze this and other halogenated imidazo[1,2-a]pyridine derivatives, thereby accelerating the pace of drug discovery and development.

References

The Discovery of Novel Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, including several marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[3][4] The structural rigidity, synthetic tractability, and ability of this scaffold to engage in various biological interactions have made it a focal point for the discovery of novel therapeutic agents across a wide spectrum of diseases.[5][6] This guide provides an in-depth technical overview of the key aspects of discovering and developing novel imidazo[1,2-a]pyridine derivatives, from synthetic strategies to biological evaluation and mechanism of action studies.

Synthetic Strategies: Constructing the Imidazo[1,2-a]pyridine Core

The versatility of the imidazo[1,2-a]pyridine scaffold is mirrored in the diverse synthetic methodologies developed for its construction. The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 2-([1,1'-biphenyl]-4-yl)imidazo[1,2-a]pyridine

  • A mixture of 2-aminopyridine (1.0 g, 1.0 mmol) and 4-phenylphenacyl bromide (1.0 mmol) is dissolved in ethanol (25 mL).

  • The mixture is refluxed for 8 hours.

  • The solution is then cooled to room temperature and basified with 1.0 M NaOH to a pH of 9.

  • The resulting solution is cooled and poured over crushed ice.

  • The formed precipitate is filtered and purified by recrystallization from ethanol to yield the desired product.

Multicomponent Reactions (MCRs)

MCRs offer a powerful and efficient approach to generate molecular diversity from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][7][8]

Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [8]

  • In a 10 mL microwave vial equipped with a magnetic stirrer, a solution of 3-formyl-chromone (1.0 equiv.) in ethanol (0.5 M) is prepared.

  • 2-aminopyridine (1.2 equiv.) and NH4Cl (0.02 equiv.) are added to the solution.

  • The vial is sealed and subjected to microwave irradiation at 100 °C for 1 hour.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford the desired imidazo[1,2-a]pyridine-chromone derivative.

Copper-Catalyzed Three-Component Reactions

Transition metal catalysis, particularly with copper, has enabled the development of elegant and efficient one-pot syntheses of polysubstituted imidazo[1,2-a]pyridines.[9][10] These reactions often involve the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne.

Experimental Protocol: Copper-Catalyzed Synthesis of Polysubstituted Imidazo[1,2-a]pyridines [9][10]

  • To a solution of CuI (19.5 mg, 0.10 mmol) in ethanol (3 mL), add 2-aminopyridine (94.2 mg, 1 mmol), ethyl propiolate (147 mg, 1.5 mmol), and p-tosyl azide (295.8 mg, 1.5 mmol).

  • The reaction mixture is stirred at room temperature for the appropriate time until completion (monitored by TLC).

  • Upon completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired polysubstituted imidazo[1,2-a]pyridine.

Biological Evaluation: Unveiling Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities. This section details standardized protocols for evaluating their potential in key therapeutic areas.

Antitubercular Activity

Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some compounds showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.[11] The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5]

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for M. tuberculosis [5][12]

  • A confluent monolayer of M. tuberculosis H37Rv is prepared in 96-well microplates in Middlebrook 7H9 broth.

  • The test compounds are serially diluted in the microplate, typically from 100 µM to 0.01 µM.

  • The plates are incubated at 37°C for 5-7 days.

  • A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue to pink.

Anticancer Activity

The antiproliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines are commonly assessed using the MTT assay, which measures cell viability.[6][13]

Experimental Protocol: MTT Assay for Anticancer Activity [6][13]

  • Cancer cells (e.g., A375 melanoma, HeLa cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • The absorbance is measured at 585 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antiviral Activity

The plaque reduction assay is the gold standard for evaluating the antiviral activity of compounds against lytic viruses, such as human cytomegalovirus (HCMV).[14][15][16]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [14][16]

  • Confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) are prepared in 24-well plates.

  • The cells are infected with a known amount of virus (e.g., 40-80 plaque-forming units per well).

  • After a 90-minute adsorption period, the virus-containing medium is removed.

  • The cells are overlaid with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the test compound.

  • The plates are incubated for 7-10 days at 37°C until plaques are visible in the control wells.

  • The cell monolayers are fixed with 10% formalin and stained with 0.8% crystal violet.

  • The number of plaques is counted, and the 50% effective concentration (EC50) is determined.

Mechanism of Action: Elucidating the Molecular Targets

A deep understanding of the mechanism of action is crucial for the rational design and optimization of drug candidates. Imidazo[1,2-a]pyridines have been shown to modulate key signaling pathways in various diseases.

Antitubercular Mechanism: Targeting the Electron Transport Chain

Several potent antitubercular imidazo[1,2-a]pyridines exert their effect by inhibiting the QcrB subunit of the ubiquinol cytochrome c reductase (cytochrome bc1 complex), a critical component of the electron transport chain in M. tuberculosis.[17][18][19] This inhibition disrupts ATP synthesis, leading to bacterial cell death.

QcrB_Inhibition cluster_complex_III Complex III NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e⁻ UQ_pool Ubiquinone Pool Complex_I->UQ_pool e⁻ Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II e⁻ Complex_II->UQ_pool e⁻ Complex_III Complex III (Cytochrome bc1) UQ_pool->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV e⁻ Oxygen O₂ Complex_IV->Oxygen e⁻ Water H₂O Oxygen->Water ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton Motive Force Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative QcrB QcrB subunit Imidazo_pyridine->QcrB

Caption: Inhibition of the QcrB subunit of Complex III by imidazo[1,2-a]pyridine derivatives.

Anticancer Mechanism: Inhibition of the PI3K/Akt/mTOR Pathway

In oncology, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2][6][13][20] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, survival, and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationships (SAR) and Data Presentation

Systematic modification of the imidazo[1,2-a]pyridine scaffold allows for the exploration of structure-activity relationships (SAR), providing crucial insights for lead optimization.

Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides

For antitubercular activity, SAR studies have revealed that the nature of the substituent at the 3-position is critical. Larger, more lipophilic biaryl ethers often lead to nanomolar potency.[11]

CompoundR1R2R3MIC (µM) against M. tuberculosis H37RvReference
1 7-CH3H4-Fluorobenzyl0.2[11]
2 7-CH3H4-Chlorobenzyl0.02[11]
3 7-CH3H4-(Trifluoromethoxy)benzyl0.004[11]
4 7-ClH4-(Trifluoromethoxy)benzyl0.02[11]
Anticancer Imidazo[1,2-a]pyridines

In the context of anticancer activity, modifications at various positions of the imidazo[1,2-a]pyridine ring can significantly impact potency against different cancer cell lines.

CompoundR1R2R3IC50 (µM) against A375 Melanoma CellsReference
5 HPhenylH25.4[6]
6 H4-ChlorophenylH9.7[6]
7 H4-MethoxyphenylH44.6[6]
Pharmacokinetic Profile

Early assessment of pharmacokinetic (PK) properties is essential for the development of orally bioavailable drugs.

CompoundOral Bioavailability (%)Half-life (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Antitubercular Agent 13 31.15.0186411[2]
Antitubercular Agent 18 ->1210503850[2]
PDGFR Inhibitor 28 Good oral exposure---[21]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and diverse biological activities ensure its place as a privileged structure in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide rational drug design. This technical guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of imidazo[1,2-a]pyridine chemistry and pharmacology.

References

The Ascendant Therapeutic Promise of Halogenated Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] The strategic incorporation of halogens onto this heterocyclic core has been shown to significantly modulate and enhance its therapeutic potential, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth exploration of the biological landscape of halogenated imidazo[1,2-a]pyridines, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Introduction: The Imidazo[1,2-a]pyridine Core and the Halogen Advantage

Imidazo[1,2-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered substantial interest due to their presence in numerous commercially available drugs and their wide spectrum of pharmacological properties.[1][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful and widely employed strategy in drug design.[5] Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In the context of imidazo[1,2-a]pyridines, halogenation has proven to be a key factor in unlocking and optimizing their therapeutic efficacy.

Anticancer Potential: Targeting Key Oncogenic Pathways

Halogenated imidazo[1,2-a]pyridine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including breast, lung, colon, and melanoma.[6][7][8][9] Their anticancer effects are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism through which these compounds exert their anticancer effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[10][11] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.

Several studies have shown that halogenated imidazo[1,2-a]pyridines can effectively inhibit key kinases in this pathway, such as PI3Kα, leading to downstream effects like the induction of apoptosis and cell cycle arrest.[10][12] For instance, some derivatives have exhibited IC50 values in the nanomolar range against PI3Kα.[10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Halogenated Imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) in Anticancer Activity

The nature and position of the halogen substituent on the imidazo[1,2-a]pyridine ring, as well as other substitutions, play a crucial role in determining the anticancer potency.

  • Halogen Type and Position: Studies have indicated that the presence of a halogen at the C-6 position can be critical for binding affinity to certain targets.[13]

  • Other Substituents: The presence of specific aryl groups at the C-2 and C-3 positions, in combination with halogenation, can significantly enhance cytotoxicity. For example, a nitro group on a C-2 substituted moiety and a p-chlorophenyl ring at the C-3 position showed high inhibitory activity against the HT-29 colon cancer cell line.[8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected halogenated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 12 p-chlorophenyl at C-3HT-29 (Colon)4.15 ± 2.93[8]
Compound 18 2,4-difluorophenyl at C-2B16F10 (Melanoma)14.39 ± 0.04[8]
Compound 18 2,4-difluorophenyl at C-2MCF-7 (Breast)14.81 ± 0.20[8]
IP-5 Not specifiedHCC1937 (Breast)45[14][15]
IP-6 Not specifiedHCC1937 (Breast)47.7[14][15]
Compound 12b Not specifiedHep-2 (Laryngeal)11[9][16]
Compound 12b Not specifiedHepG2 (Liver)13[9][16]
Compound 12b Not specifiedMCF-7 (Breast)11[9][16]
Compound 12b Not specifiedA375 (Melanoma)11[9][16]

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated imidazo[1,2-a]pyridines have emerged as a promising class of compounds with significant activity against various bacterial and fungal pathogens.[17][18][19]

Mechanism of Action and Spectrum of Activity

The exact antimicrobial mechanisms of these compounds are still under investigation, but they are known to disrupt essential cellular processes in microorganisms. They have shown activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against strains like Staphylococcus aureus.[18][20][21]

Structure-Activity Relationship (SAR) in Antimicrobial Activity

SAR studies have revealed that the antimicrobial activity is highly dependent on the substitution pattern:

  • Electron-donating vs. Electron-withdrawing Groups: The presence of an electron-donating substituent on the phenyl ring of chalcone derivatives of imidazo[1,2-a]pyridine is associated with a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.[18][22] Conversely, electron-withdrawing groups tend to lead to lower bactericidal activities.[18][22]

  • Halogenation: Bromination at the C-3 position has been shown to confer antimicrobial properties against Staphylococcus aureus.[20][21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of selected halogenated imidazo[1,2-a]pyridine derivatives against various microbial strains.

Compound IDHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide 3-BromoStaphylococcus aureus675 - 2700[20][21]
Compound 5h (Chalcone derivative) Not specifiedS. aureus (clinical)6.25[18][22]
Compound 5h (Chalcone derivative) Not specifiedS. aureus (reference)3.125[18][22]

Anti-inflammatory Properties: Modulating Inflammatory Cascades

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Halogenated imidazo[1,2-a]pyridines have demonstrated potent anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammation-related conditions.[23][24][25][26]

Mechanism of Action: Targeting STAT3/NF-κB Signaling

A key mechanism underlying the anti-inflammatory activity of these compounds is the suppression of the STAT3/NF-κB signaling pathway.[23][25] This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2. By inhibiting this pathway, halogenated imidazo[1,2-a]pyridines can effectively reduce the inflammatory response.

Experimental Protocols: A Guide to Biological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological potential of halogenated imidazo[1,2-a]pyridines.

Experimental_Workflow Compound Halogenated Imidazo[1,2-a]pyridine Cell_Culture Cancer Cell Lines (e.g., MCF-7, HT-29) Compound->Cell_Culture Treatment MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V-FITC) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Cell_Culture->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating the anticancer activity of novel compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the halogenated imidazo[1,2-a]pyridine derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[7]

Apoptosis Detection: Annexin V-FITC Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC for detection by flow cytometry.[12][27] Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Cell Cycle Analysis: Propidium Iodide Staining

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[5][28] The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at 4°C for at least 30 minutes.[29]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.[29]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[5][29]

  • PI Staining: Add PI solution (50 µg/mL) to the cells and incubate for 15 minutes in the dark.[5]

  • Analysis: Analyze the cells by flow cytometry.

Protein Expression Analysis: Western Blotting for PI3K/Akt/mTOR Pathway

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., total and phosphorylated forms of Akt and mTOR).

Protocol:

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR overnight at 4°C.[9][20]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][30] The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the halogenated imidazo[1,2-a]pyridine in a 96-well microtiter plate containing broth medium.[30]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.[30]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[30]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[30]

Conclusion and Future Directions

Halogenated imidazo[1,2-a]pyridines represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models.

  • Combating Drug Resistance: Investigating the potential of these compounds to overcome existing drug resistance mechanisms in cancer and infectious diseases.

The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of novel and effective therapies for a wide range of human diseases.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specifically substituted derivatives, such as 2-bromo-3-chloroimidazo[1,2-a]pyridine, is of significant interest for the development of novel pharmaceuticals. This guide provides a detailed exploration of the foundational starting materials and synthetic strategies required to construct this dihalogenated heterocycle, focusing on the underlying chemical principles and practical experimental considerations.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that involves the initial construction of the imidazo[1,2-a]pyridine core, followed by sequential, regioselective halogenation. The C3 position of the imidazo[1,2-a]pyridine ring is generally more susceptible to electrophilic attack than the C2 position. Therefore, a logical synthetic strategy involves the initial introduction of the bromo group at the C2 position, followed by chlorination at the more reactive C3 position.

A plausible and commonly employed synthetic pathway can be broken down into the following key stages:

  • Formation of the Imidazo[1,2-a]pyridine Scaffold: This foundational step typically involves the condensation of a 2-aminopyridine derivative with an appropriate α-halocarbonyl compound.

  • Regioselective Bromination at the C2 Position: This is a critical and often challenging step that requires specific reagents and conditions to favor substitution at the less reactive C2 position.

  • Regioselective Chlorination at the C3 Position: The introduction of the chloro group at the electron-rich C3 position is generally a more straightforward transformation.

This guide will now delve into the specifics of each of these stages, providing detailed insights into the selection of starting materials and the rationale behind the experimental protocols.

Part 1: Construction of the Imidazo[1,2-a]pyridine Core

The cornerstone of this synthesis is the formation of the bicyclic imidazo[1,2-a]pyridine ring system. The most prevalent and versatile method for this transformation is the reaction between a 2-aminopyridine and an α-halocarbonyl compound.

Core Starting Materials:
Starting MaterialRole in ReactionKey Considerations
2-Aminopyridine Provides the pyridine ring and the endocyclic nitrogen for imidazole formation.Readily available and serves as the fundamental building block. Substituents on the pyridine ring can be used to modulate the electronic properties of the final product.
α-Haloaldehyde or α-Haloketone Provides the carbon backbone for the imidazole ring.The choice of the α-halocarbonyl compound determines the substituent at the C2 and/or C3 position of the initial imidazo[1,2-a]pyridine. For an unsubstituted core, chloroacetaldehyde or bromoacetaldehyde are commonly used.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of the parent imidazo[1,2-a]pyridine, which serves as the precursor for subsequent halogenation steps.

Materials:

  • 2-Aminopyridine

  • Chloroacetaldehyde (50% aqueous solution) or Bromoacetaldehyde diethyl acetal

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine in ethanol.

  • Add an equimolar amount of chloroacetaldehyde solution dropwise to the stirring solution of 2-aminopyridine. If using bromoacetaldehyde diethyl acetal, an acidic workup will be required to hydrolyze the acetal.

  • Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize the hydrohalic acid formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude imidazo[1,2-a]pyridine.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

The use of a base, such as sodium bicarbonate, is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. Ethanol is a common solvent due to its ability to dissolve both the polar and non-polar reactants and its suitable boiling point for this reaction.

Part 2: Regioselective Bromination at the C2 Position

The introduction of a bromine atom at the C2 position of the imidazo[1,2-a]pyridine ring is a key step that requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Key Reagents for C2 Bromination:
ReagentRole in ReactionKey Considerations
N-Bromosuccinimide (NBS) Electrophilic bromine source.A mild and selective brominating agent. The regioselectivity can be influenced by the solvent and reaction temperature.
Dibromoisocyanuric acid (DBI) Electrophilic bromine source.A powerful brominating agent that can be effective for less reactive substrates.
Bromine (Br₂) Electrophilic bromine source.A highly reactive and less selective reagent. Its use requires careful control of stoichiometry and reaction conditions to avoid over-bromination or side reactions.
Experimental Protocol: Synthesis of 2-Bromoimidazo[1,2-a]pyridine

This protocol outlines a method for the regioselective bromination of imidazo[1,2-a]pyridine at the C2 position.

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Benzoyl peroxide (BPO) (optional, as a radical initiator)

Procedure:

  • Dissolve imidazo[1,2-a]pyridine in a suitable solvent such as carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Optionally, a catalytic amount of a radical initiator like benzoyl peroxide can be added.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-bromoimidazo[1,2-a]pyridine.

Mechanistic Rationale for C2 Selectivity:

While the C3 position is electronically favored for electrophilic attack, C2 bromination can be achieved under specific conditions. The mechanism can proceed through either an electrophilic aromatic substitution pathway or a radical pathway. The use of a non-polar solvent and a radical initiator can favor a radical mechanism, which can exhibit different regioselectivity compared to the electrophilic pathway.

Part 3: Regioselective Chlorination at the C3 Position

With the 2-bromoimidazo[1,2-a]pyridine intermediate in hand, the final step is the introduction of a chlorine atom at the electron-rich C3 position. This is generally a more facile transformation due to the inherent reactivity of this site.

Key Reagents for C3 Chlorination:
ReagentRole in ReactionKey Considerations
N-Chlorosuccinimide (NCS) Electrophilic chlorine source.A mild and effective reagent for the chlorination of electron-rich heterocycles.
Sodium chlorite (NaClO₂) In situ generator of chlorine.Often used in the presence of an acid, providing a controlled source of the chlorinating agent.[1][2]
Sulfuryl chloride (SO₂Cl₂) Electrophilic chlorine source.A highly reactive chlorinating agent that should be used with caution.
Experimental Protocol: Synthesis of this compound

This protocol details the final chlorination step to yield the target molecule.

Materials:

  • 2-Bromoimidazo[1,2-a]pyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2-bromoimidazo[1,2-a]pyridine in acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Mechanistic Insights into C3 Chlorination:

The chlorination at the C3 position proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich nature of the C3 carbon in the imidazo[1,2-a]pyridine ring system makes it highly susceptible to attack by an electrophilic chlorine species generated from NCS.

Visualization of the Synthetic Workflow

The overall synthetic strategy can be visualized as a linear progression from readily available starting materials to the final dihalogenated product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Scaffold Formation cluster_step2 Step 2: C2-Bromination cluster_step3 Step 3: C3-Chlorination 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Condensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Imidazo[1,2-a]pyridine 2-Bromoimidazo[1,2-a]pyridine 2-Bromoimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->2-Bromoimidazo[1,2-a]pyridine NBS This compound This compound 2-Bromoimidazo[1,2-a]pyridine->this compound NCS

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on the careful selection of starting materials and the strategic application of regioselective halogenation reactions. The foundational step involves the robust and well-established synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridine and an α-halocarbonyl compound. The subsequent sequential halogenation, with bromination at the C2 position followed by chlorination at the more activated C3 position, provides a logical and effective route to the desired dihalogenated product. This guide has provided a comprehensive overview of the key starting materials, detailed experimental protocols, and the underlying mechanistic principles, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes & Protocols: Selective Suzuki-Miyaura Coupling with 2-Bromo-3-chloroimidazo[1,2-a]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This nitrogen-fused heterocyclic system is the central pharmacophore in several commercially successful drugs, including Zolpidem for insomnia, Alpidem as an anxiolytic agent, and Olprinone for the treatment of acute heart failure.[2][3][4] The therapeutic versatility of this scaffold stems from its rigid, planar structure and its ability to engage in various interactions with biological targets, leading to a broad spectrum of activities such as anticancer, antiviral, anti-inflammatory, and antibacterial properties.[2][3]

The generation of diverse libraries of substituted imidazo[1,2-a]pyridines is therefore a critical task in drug discovery programs. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out as one of the most powerful and versatile methods for creating carbon-carbon bonds.[5][6] This guide focuses on the selective functionalization of 2-bromo-3-chloroimidazo[1,2-a]pyridine, a highly valuable starting material for building molecular complexity and exploring new chemical space.

The Principle of Chemoselective Coupling

The key challenge and opportunity when working with a dihalogenated substrate like this compound lies in achieving regioselective functionalization. The success of a selective Suzuki coupling hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst.

The rate-limiting step in the Suzuki catalytic cycle is typically the oxidative addition of the palladium(0) catalyst to the organohalide.[5][7] The reactivity of halogens in this step follows a well-established trend: I > Br > OTf >> Cl .[7] This reactivity gradient is the foundation of our experimental design. The carbon-bromine (C-Br) bond at the C2 position is significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond at the C3 position. By carefully controlling the reaction conditions, we can selectively cleave the C-Br bond and form a new C-C bond at the C2 position, leaving the C-Cl bond intact for potential subsequent functionalization. This stepwise approach allows for the controlled and predictable synthesis of di-substituted imidazo[1,2-a]pyridines.[8][9]

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a three-stage catalytic cycle powered by a palladium complex.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the C-Br bond of the this compound. This forms a square planar palladium(II) intermediate.[5]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is activated by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the organic group and displacing the halide from the palladium center.[7]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the final C-C bond of the desired product. This step regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 L₂Pd(II)(Ar-X) pd0->pd_complex1 oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Ar-R) pd_complex1->pd_complex2 transmetalation->pd_complex2 pd_complex2->pd0 Product (Ar-R) Released reductive_elim Reductive Elimination pd_complex2->reductive_elim Product 2-Aryl-3-chloro- imidazo[1,2-a]pyridine pd_complex2->Product reductive_elim->pd0 inv1 Organohalide (Ar-X) Enters inv2 Organoboron [R-B(OH)₂] + Base Enters Ar-X 2-Bromo-3-chloro- imidazo[1,2-a]pyridine Ar-X->pd_complex1 R-B(OH)₂ Arylboronic Acid R-B(OH)₂->pd_complex2 Base Base (e.g., K₂CO₃) Base->pd_complex2 Workflow start Start: Reagents & Glassware setup 1. Assemble Flask under Inert Atmosphere (Ar/N₂) start->setup add_solids 2. Add Substrate, Boronic Acid, Base setup->add_solids add_liquids 3. Add Degassed Solvents add_solids->add_liquids add_catalyst 4. Add Pd(PPh₃)₄ Catalyst add_liquids->add_catalyst react 5. Heat Reaction (80-100°C) & Monitor (TLC/LCMS) add_catalyst->react workup 6. Cool, Dilute with EtOAc/H₂O react->workup extract 7. Extraction in Separatory Funnel workup->extract dry 8. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 9. Flash Column Chromatography dry->purify end End: Pure 2-Aryl-3-chloro- imidazo[1,2-a]pyridine purify->end

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the Buchwald-Hartwig amination of 2-bromo-3-chloroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively introduce amine functionalities is crucial for the development of novel therapeutics.[1] This document addresses the key challenge of regioselectivity in di-halogenated systems, providing a robust methodology for the preferential amination at the C2-position. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering insights into catalyst selection, reaction optimization, and product characterization.

Introduction: The Significance of C-N Bond Formation on Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a cornerstone in the synthesis of a wide array of pharmaceutical agents, exhibiting diverse biological activities.[2] The strategic functionalization of this scaffold is paramount in modulating the pharmacological properties of the resulting molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, largely supplanting harsher, traditional methods.[3] Its broad substrate scope and functional group tolerance have made it an indispensable reaction in modern organic synthesis.[3]

The application of this reaction to di-halogenated substrates such as this compound introduces a critical question of regioselectivity. The ability to selectively functionalize one halogen over the other is essential for controlling the synthetic pathway and accessing specific isomers. This guide will focus on achieving selective amination at the C2-position, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds.

Understanding Regioselectivity: C2 vs. C3 Amination

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is a key step in the catalytic cycle.[3] The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl. This is primarily due to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group.

For the substrate this compound, it is therefore anticipated that the palladium catalyst will preferentially undergo oxidative addition at the more reactive C2-bromo bond over the C3-chloro bond. This inherent difference in reactivity forms the basis for the regioselective synthesis of 2-amino-3-chloroimidazo[1,2-a]pyridine derivatives. Subsequent functionalization of the remaining chloro group at the C3-position can then be explored, opening avenues for the synthesis of di-substituted imidazo[1,2-a]pyridines.

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially available
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially availableAir-sensitive, handle under inert atmosphere
Sodium tert-butoxide (NaOtBu)≥97%Commercially availableHygroscopic, handle in a glovebox
Amine (e.g., Morpholine, Aniline)AnhydrousCommercially availablePurify if necessary
TolueneAnhydrousCommercially availableDegas before use
Dichloromethane (DCM)ACS gradeCommercially availableFor workup and chromatography
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor workup and chromatography
HexanesACS gradeCommercially availableFor chromatography
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially available
Silica gel230-400 meshCommercially availableFor column chromatography

Reaction Setup and Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Weigh Pd(OAc)₂, XPhos, and NaOtBu in a glovebox flask Add reagents to an oven-dried Schlenk flask reagents->flask add_substrate Add this compound and degassed toluene flask->add_substrate add_amine Add amine via syringe add_substrate->add_amine heat Heat the reaction mixture (e.g., 100 °C) add_amine->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with saturated NaHCO₃ (aq) cool->quench extract Extract with EtOAc or DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by silica gel column chromatography concentrate->chromatography characterize Characterize the product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Protocol

Note: This protocol is a general guideline. Optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for different amines.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.). This step should be performed in a glovebox.

  • Reagent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add this compound (1.0 mmol, 1.0 equiv.) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe. Stir the mixture for 5 minutes at room temperature. Then, add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.

Catalytic_Cycle cluster_info Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex AmineCoord->Amido - HBr (with base) Amido->Pd0 Product Product (2-Amino-3-chloroimidazo[1,2-a]pyridine) Amido->Product Reductive Elimination Catalyst_Regen Catalyst Regeneration info L = Phosphine Ligand (e.g., XPhos) Ar-Br = this compound R₂NH = Amine

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation and Expected Outcomes

The following table provides expected outcomes for the Buchwald-Hartwig amination of this compound with representative amines. Yields are based on typical results for similar transformations and may vary depending on the specific reaction conditions.

EntryAmineProductExpected Yield (%)
1Morpholine3-Chloro-2-(morpholino)imidazo[1,2-a]pyridine85-95
2Aniline3-Chloro-N-phenylimidazo[1,2-a]pyridin-2-amine70-85
3BenzylamineN-Benzyl-3-chloroimidazo[1,2-a]pyridin-2-amine75-90
4n-ButylamineN-(n-Butyl)-3-chloroimidazo[1,2-a]pyridin-2-amine80-92

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.

    • Inactive Base: Sodium tert-butoxide is highly hygroscopic. Use freshly opened bottles or material that has been properly stored in a glovebox.

    • Insufficient Temperature: For less reactive amines, a higher reaction temperature may be required.

  • Formation of Side Products:

    • Hydrodehalogenation: The formation of 3-chloroimidazo[1,2-a]pyridine can occur as a side reaction. Using a less sterically hindered phosphine ligand or a different base may mitigate this.

    • Reaction at C3-Cl: While less likely, some reaction at the chloro-position may occur, especially at prolonged reaction times or very high temperatures. If this is observed, reducing the reaction time or temperature may improve selectivity.

  • Purification Challenges:

    • The polarity of the 2-aminoimidazo[1,2-a]pyridine products can vary significantly. A careful selection of the eluent system for column chromatography is essential for effective purification.

Conclusion

The Buchwald-Hartwig amination provides an efficient and regioselective method for the synthesis of 2-amino-3-chloroimidazo[1,2-a]pyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, this protocol allows for the controlled introduction of a diverse range of amine functionalities at the C2-position. This methodology is a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications.

References

Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of novel therapeutic agents, including antivirals, anticancer agents, and kinase inhibitors, as well as functional organic materials. The ability to precisely functionalize this scaffold is paramount for tuning its biological activity and material properties. The dihalogenated derivative, 2-bromo-3-chloroimidazo[1,2-a]pyridine, presents a particularly valuable yet challenging substrate for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds offers a gateway to sequential, regioselective cross-coupling reactions, enabling the construction of complex, diversely substituted imidazo[1,2-a]pyridines from a single, readily accessible starting material.[1]

This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on the this compound substrate. We will delve into the mechanistic principles governing regioselectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Cornerstone of Selectivity: Understanding Halogen Reactivity

The success of a regioselective cross-coupling strategy on this compound hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] The bond strength and, consequently, the reactivity of carbon-halogen bonds follow a well-established trend: C-I > C-Br > C-Cl.[2]

This inherent reactivity difference is the primary tool for achieving selectivity. The carbon-bromine bond at the 2-position is significantly more susceptible to oxidative addition by the palladium catalyst than the more robust carbon-chlorine bond at the 3-position. By carefully controlling reaction conditions, it is possible to selectively functionalize the C2 position while leaving the C3-chloro group intact for subsequent transformations.

G cluster_0 Reactivity Gradient C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity in Oxidative Addition C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity in Oxidative Addition G Start Imidazo[1,2-a]pyridine (2-Bromo, 3-Chloro) Plus1 + Start->Plus1 BoronicAcid R-B(OH)₂ Plus1->BoronicAcid Arrow Pd Catalyst, Base ───────────> BoronicAcid->Arrow Product 2-Aryl-3-chloroimidazo[1,2-a]pyridine Arrow->Product G Start Imidazo[1,2-a]pyridine (2-Bromo, 3-Chloro) Plus1 + Start->Plus1 Alkyne H−C≡C−R Plus1->Alkyne Arrow Pd/Cu Catalyst, Base ───────────> Alkyne->Arrow Product 2-Alkynyl-3-chloroimidazo[1,2-a]pyridine Arrow->Product G Start Imidazo[1,2-a]pyridine (2-Bromo, 3-Chloro) Plus1 + Start->Plus1 Amine R¹R²NH Plus1->Amine Arrow Pd Catalyst, Ligand, Base ───────────> Amine->Arrow Product 2-Amino-3-chloroimidazo[1,2-a]pyridine Arrow->Product G cluster_legend General Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)(Br)L₂ (Ar = 2-(3-chloro)imidazo[1,2-a]pyridyl) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdBr->ArPdR R-B(OH)₂ / Base Transmetalation Transmetalation (e.g., Suzuki) ArPdR->Pd0 Ar-R (Product) RedElim Reductive Elimination Product Ar-R ArylHalide Ar-Br Reagent R-B(OH)₂

References

Application Notes & Protocols: Strategic Functionalization at the C2 Position of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous commercial drugs such as Zolpidem, Alpidem, and Miroprofen.[1][2][3][4] Functionalization of this bicyclic system is crucial for modulating its pharmacological properties. While the C3 position is readily susceptible to electrophilic attack, derivatization at the C2 position presents a greater synthetic challenge due to the electronic nature of the ring system.[1][5][6] This guide provides a comprehensive overview of established and emerging strategies for the targeted functionalization of the C2 position of imidazo[1,2-a]pyridines, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[7][8] These compounds are key components in drugs with antiviral, antibacterial, anti-inflammatory, and analgesic properties.[1][8] The ability to selectively introduce substituents at various positions on the imidazo[1,2-a]pyridine ring is paramount for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

While functionalization at the C3 position is relatively straightforward, direct substitution at C2 is more challenging.[1][5][6] This difficulty arises from the inherent electronic properties of the scaffold, which favor electrophilic attack at C3.[1][5][6] Consequently, the development of robust and regioselective methods for C2 functionalization is a key area of research in synthetic organic chemistry.

Strategic Approaches to C2 Functionalization

Several key strategies have been developed to achieve functionalization at the C2 position. These can be broadly categorized as:

  • Direct C-H Functionalization: This modern approach aims to directly convert the C2-H bond into a new C-C or C-heteroatom bond, offering high atom economy.

  • Halogenation and Subsequent Cross-Coupling: A classic and reliable two-step method involving initial halogenation at the C2 position, followed by transition metal-catalyzed cross-coupling reactions.

  • Lithiation and Trapping with Electrophiles: This method involves deprotonation at the C2 position using a strong base to form an organolithium intermediate, which is then quenched with a suitable electrophile.

The choice of strategy often depends on the desired substituent, the overall substitution pattern of the starting material, and the tolerance of other functional groups present in the molecule.

Detailed Protocols and Methodologies

Direct C-H Arylation at C2

Direct C-H arylation has emerged as a powerful tool for forging C-C bonds, avoiding the pre-functionalization steps required in traditional cross-coupling reactions. Palladium and copper-catalyzed systems have shown particular efficacy for the C2-arylation of imidazo[4,5-b]pyridines, a related scaffold.[9]

Protocol: Palladium/Copper-Catalyzed C2-Arylation

This protocol is adapted from methodologies developed for related heterocyclic systems and serves as a starting point for the direct C2-arylation of imidazo[1,2-a]pyridines.

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., Xantphos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the imidazo[1,2-a]pyridine (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (2-5 mol%), copper(I) salt (10-20 mol%), ligand (4-10 mol%), and base (2.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights: The palladium catalyst is responsible for the C-H activation and C-C bond formation, while the copper co-catalyst often facilitates the reaction, potentially through a concerted metallation-deprotonation mechanism.[9] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The base is required to neutralize the hydrogen halide formed during the reaction.

Workflow Diagram:

C2_Arylation_Workflow start Start: Assemble Reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) start->inert_atm add_reagents Add Imidazo[1,2-a]pyridine, Aryl Halide, Catalyst, Ligand, Base inert_atm->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat_stir Heat and Stir (80-120 °C, 12-24 h) add_solvent->heat_stir monitor Monitor Reaction (TLC or LC-MS) heat_stir->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product C2-Arylated Product purify->product Suzuki_Mechanism cluster_transmetalation Transmetalation Pd(0)L₂ Pd(0)L₂ Ar-Br Ar-Br Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂)->Pd(0)L₂ Reductive Elimination Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar' Reductive Elimination Ar-Br->Ar-Pd(II)-Br(L₂) Oxidative Addition Ar'B(OH)₂ Ar'B(OH)₂ Ar'B(OH)₃⁻ Ar'B(OH)₃⁻ Ar'B(OH)₂->Ar'B(OH)₃⁻ Base Ar'B(OH)₃⁻->Ar-Pd(II)-Ar'(L₂) to Ar-Pd(II)-Br(L₂) Zolpidem_Precursor_Synthesis Reactant1 2-Amino-5-methylpyridine Conditions + Heat (e.g., in Ethanol) Reactant1->Conditions Reactant2 2-Bromo-4'-methylacetophenone Reactant2->Conditions Product 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Conditions->Product

References

The Strategic Utility of 2-Bromo-3-chloroimidazo[1,2-a]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Power of Halogenation

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key structural motif in marketed drugs and clinical candidates, demonstrating activities ranging from anticancer and anti-inflammatory to antiviral and antitubercular.[3][4][5] The strategic functionalization of this scaffold is paramount in the drug discovery process, enabling the fine-tuning of physiochemical properties and target engagement.

The introduction of halogen atoms, particularly at the 2- and 3-positions, provides medicinal chemists with powerful synthetic handles for diversification through modern cross-coupling methodologies. Specifically, 2-bromo-3-chloroimidazo[1,2-a]pyridine emerges as a highly versatile and valuable building block. The differential reactivity of the carbon-bromine versus the carbon-chlorine bond under palladium-catalyzed conditions allows for selective and sequential functionalization, offering a streamlined approach to complex molecular architectures. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate.

Synthesis of this compound: A Representative Protocol

While various methods exist for the synthesis of the imidazo[1,2-a]pyridine scaffold, a common approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of the title compound, a plausible and efficient route involves the bromination of a pre-formed 3-chloroimidazo[1,2-a]pyridine.

Protocol 1: Synthesis of this compound

This protocol is a representative example based on established methodologies for the halogenation of imidazo[1,2-a]pyridines.

Materials:

  • 3-Chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon), add 3-chloroimidazo[1,2-a]pyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Expected Outcome:

This procedure is expected to provide the title compound in good yield, with the regioselectivity of bromination at the C2 position being favored due to the electronic properties of the imidazo[1,2-a]pyridine ring system.

Selective Functionalization via Cross-Coupling Reactions: A Gateway to Diverse Chemical Space

The key to the utility of this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[6] This allows for selective functionalization at the C2 position while leaving the C3-chloro substituent intact for potential subsequent transformations.

Diagram 1: Selective Functionalization Workflow

G A This compound B Suzuki Coupling (C-C bond formation) A->B Pd Catalyst, Boronic Acid/Ester, Base C Buchwald-Hartwig Amination (C-N bond formation) A->C Pd Catalyst, Amine, Base D Sonogashira Coupling (C-C alkyne bond formation) A->D Pd/Cu Catalysts, Terminal Alkyne, Base E 2-Aryl-3-chloroimidazo[1,2-a]pyridine B->E F 2-Amino-3-chloroimidazo[1,2-a]pyridine C->F G 2-Alkynyl-3-chloroimidazo[1,2-a]pyridine D->G H Further Functionalization at C3 E->H F->H G->H

Caption: Workflow for selective C2 functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C2 position.[7][8]

Protocol 2: Representative Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for the Suzuki-Miyaura coupling of 2-bromopyridines.[9][10] Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (e.g., Phenylboronic acid) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DME)

  • Water (if using a biphasic system)

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), the base (e.g., K₂CO₃, 2.0 equiv), this compound (1.0 equiv), and the arylboronic acid (1.2 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloroimidazo[1,2-a]pyridine.

Quantitative Data Summary: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃1,4-Dioxane/H₂O901680-90
33-Thiopheneboronic acidPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Toluene110875-85
42-Pyridylboronic acidPd₂(dba)₃ (2) / PCy₃ (4)K₃PO₄1,4-Dioxane1002460-75

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C [Ar-Pd(II)L2-Br] B->C D Transmetalation C->D E [Ar-Pd(II)L2-Ar'] D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'B(OH)2 + Base I [Ar'B(OH)3]⁻ H->I I->D

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the C2 position.[6][11] This reaction is particularly valuable for synthesizing intermediates for kinase inhibitors and other pharmacologically active molecules.[12][13]

Protocol 3: Representative Buchwald-Hartwig Amination

This protocol is a representative example based on established methodologies for the Buchwald-Hartwig amination of 2-bromopyridines.[7][9]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., Xantphos, RuPhos) (2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., Xantphos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-chloroimidazo[1,2-a]pyridine derivative.

Troubleshooting:

  • Low or No Conversion: Ensure strictly anhydrous and inert conditions. Oxygen can deactivate the palladium catalyst.

  • Side Reactions: Hydrodehalogenation (replacement of bromine with hydrogen) can be a competing side reaction. Using a less sterically hindered base or a more electron-rich ligand can sometimes mitigate this.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to 2-alkynyl-3-chloroimidazo[1,2-a]pyridines.[14][15] These products can serve as versatile intermediates for further transformations or as final compounds with potential biological activity.

Protocol 4: Representative Sonogashira Coupling

This protocol is a representative example based on established methodologies for the Sonogashira coupling of bromo-heterocycles.[16]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (1.5 mol%).

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-chloroimidazo[1,2-a]pyridine.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors and GPCR Modulators

The imidazo[1,2-a]pyridine scaffold is a well-represented core in the development of small molecule kinase inhibitors.[12][13][17] The C2 and C3 positions often project into the ATP binding site, and the ability to selectively introduce diverse substituents at these positions using this compound is highly advantageous. For example, a 2-arylamino substituent can form key hydrogen bond interactions with the hinge region of the kinase, while the C3 position can be further modified to enhance potency and selectivity.

Similarly, in the realm of G protein-coupled receptor (GPCR) modulators, the imidazo[1,2-a]pyridine scaffold has been utilized to develop allosteric modulators.[18][19][20][21] The modular synthesis enabled by this compound allows for the rapid generation of libraries of compounds to probe the structure-activity relationships of these complex targets.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry and drug discovery. Its key advantage lies in the orthogonal reactivity of its two halogen atoms, enabling selective and sequential functionalization through a variety of robust and well-established cross-coupling reactions. The protocols outlined in this document provide a practical guide for the synthesis and application of this valuable intermediate, empowering researchers to efficiently explore the vast chemical space around the privileged imidazo[1,2-a]pyridine scaffold in their quest for novel therapeutics.

References

Application Notes and Protocols for the Synthesis of 2-Substituted-3-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs and clinical candidates.[1][2][3] Its rigid, bicyclic framework and unique electronic properties allow for precise spatial orientation of substituents, facilitating interactions with a wide array of biological targets. This has led to the development of imidazo[1,2-a]pyridine-based compounds with diverse therapeutic applications, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and novel treatments for cancer, tuberculosis, and viral infections.[4][5] The ability to strategically functionalize this core structure is paramount for the exploration of new chemical space and the optimization of lead compounds in drug development programs.

This guide provides detailed protocols for the selective synthesis of 2-substituted derivatives from the versatile starting material, 2-bromo-3-chloroimidazo[1,2-a]pyridine. We will focus on three powerful and widely used palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. A key aspect of these protocols is the exploitation of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, enabling regioselective functionalization at the 2-position.

Principle of Selectivity: Exploiting Halogen Reactivity

The selective functionalization of the 2-position of this compound is predicated on the well-established principles of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) complex, which is often the rate-determining step. The relative rates of oxidative addition for different carbon-halogen bonds follow the trend: C-I > C-Br > C-Cl.[6]

This hierarchy in reactivity is attributed to the decreasing bond dissociation energies of the C-X bonds as one moves down the halogen group. Consequently, the C-Br bond at the 2-position of the imidazo[1,2-a]pyridine ring is significantly more susceptible to oxidative addition by the palladium catalyst than the more robust C-Cl bond at the 3-position. By carefully controlling the reaction conditions, it is possible to achieve highly selective coupling at the C-2 position while leaving the C-3 chloro substituent intact for potential subsequent transformations.

I. Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-chloroimidazo[1,2-a]pyridines

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[7] This reaction is widely favored in pharmaceutical and academic laboratories due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%) to the reaction vessel.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 5:1).

  • Seal the vessel and heat the reaction mixture with vigorous stirring. The optimal temperature and time will vary depending on the specific substrates and catalyst used, but a typical starting point is 80-120 °C for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-chloroimidazo[1,2-a]pyridine derivative.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)90880-90
33-Pyridinylboronic acidPd(PPh₃)₄ (4)K₃PO₄ (3)DME/H₂O (4:1)1101675-85
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001082-92

Note: The yields presented are typical ranges for Suzuki-Miyaura reactions on similar heteroaromatic systems and should be considered illustrative. Actual yields will depend on the specific substrates and reaction optimization.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X      |     L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OR)2 Base Pd(II)_Aryl_Complex R-Pd(II)-R'      |     L2 Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-chloroimidazo[1,2-a]pyridines

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][8] This reaction is typically co-catalyzed by palladium and copper complexes and has proven to be an invaluable tool for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals, natural products, and materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of this compound with various terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Schlenk tube or round-bottom flask

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (1-10 mol%).

  • Add the anhydrous solvent (e.g., THF or DMF).

  • Add the base (e.g., TEA or DIPA), followed by the terminal alkyne (1.2-1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 40-80 °C. The optimal temperature and time will depend on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynyl-3-chloroimidazo[1,2-a]pyridine.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3)THFRT680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPA (3)DMF50485-95
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (4)TEA (3)THF40875-85
4Propargyl alcoholPd(PPh₃)₄ (4)CuI (6)DIPA (3)DMF601270-80

Note: The yields presented are typical ranges for Sonogashira reactions on similar heteroaromatic systems and should be considered illustrative. Actual yields will depend on the specific substrates and reaction optimization.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)-X      |     L2 Pd(0)L2->Pd(II)_Complex Oxidative Addition (R-X) Pd(II)_Alkynyl_Complex R-Pd(II)-C≡CR'      |     L2 Pd(II)_Complex->Pd(II)_Alkynyl_Complex Transmetalation Pd(II)_Alkynyl_Complex->Pd(0)L2 Reductive Elimination (R-C≡CR') CuX CuX Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide R'C≡CH Base Cu_Acetylide->Pd(II)_Complex Cu_Acetylide->CuX

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

III. Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-chloroimidazo[1,2-a]pyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] This reaction allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[11] Its broad substrate scope and functional group tolerance have made it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with various amines.

Materials:

  • This compound

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, THF, 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.5 eq).

  • Seal the vessel and heat the reaction mixture with vigorous stirring. Typical reaction temperatures range from 80 to 110 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3-chloroimidazo[1,2-a]pyridine derivative.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (2)Toluene1001685-95
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)1,4-Dioxane1102075-85
3BenzylaminePd₂(dba)₃ (1)BINAP (2)LiHMDS (2)THF801280-90
4tert-ButylaminePd(OAc)₂ (2.5)XPhos (5)NaOt-Bu (2.2)Toluene1002470-80

Note: The yields presented are typical ranges for Buchwald-Hartwig amination reactions on similar heteroaromatic systems and should be considered illustrative. Actual yields will depend on the specific substrates and reaction optimization.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X      |      L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'' Base Pd(II)_Amido_Complex R-Pd(II)-NR'R''      |      L Amine_Coordination->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product R-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the selective synthesis of 2-substituted-3-chloroimidazo[1,2-a]pyridine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, researchers can readily access a diverse range of novel compounds with significant potential in drug discovery and development. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions are powerful tools that, when applied with the principles outlined herein, can accelerate the exploration of the vast chemical space surrounding the privileged imidazo[1,2-a]pyridine scaffold. It is important to note that while these general protocols serve as an excellent starting point, optimization of reaction parameters for each specific substrate is often necessary to achieve optimal results.

References

Application Notes & Protocols: The Strategic Use of 2-Bromo-3-chloroimidazo[1,2-a]pyridine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Key Building Block

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for interacting with various biological targets. Derivatives have shown significant promise as kinase inhibitors for oncology, anti-inflammatory agents, and compounds with activity in the central nervous system.[3][4][5][6][7]

The strategic functionalization of this core is paramount in drug discovery. 2-Bromo-3-chloroimidazo[1,2-a]pyridine emerges as a highly valuable synthetic intermediate for this purpose. As a di-halogenated building block, it offers two distinct reaction handles for sequential and regioselective diversification, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties and Reactivity Profile

A foundational understanding of the intermediate's properties and inherent reactivity is critical for predictable and successful synthetic planning.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1159511-19-9[8]
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol [9]
Appearance Off-white to light yellow solid
Storage Store at room temperature[9]
Differential Reactivity: C2-Br vs. C3-Cl

The synthetic utility of this compound hinges on the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted trend for halide reactivity is I > Br > Cl > F.[10][11] This is primarily due to the bond dissociation energies (C-Cl > C-Br) and the ease of oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step.

Therefore, the C2-Bromo bond is significantly more reactive than the C3-Chloro bond. This allows for selective functionalization at the C2 position under relatively mild conditions, leaving the C3-chloro group intact for subsequent, more forcing reactions. This regioselectivity is the cornerstone of its use in building molecular complexity in a controlled manner.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

This intermediate is a workhorse for modern cross-coupling chemistry. The following sections detail its use in three of the most powerful C-C and C-N bond-forming reactions.

Palladium_Cross_Coupling_Cycle cluster_legend General Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-M Trans Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Start R¹-X Reagent R²-M R1X R¹-X = Aryl/Vinyl Halide R2M R²-M = Coupling Partner (e.g., Boronic Acid)

Caption: General catalytic cycle for palladium cross-coupling reactions.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures.[12][13]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst. Alternatively, generating the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, SPhos) is common. Buchwald ligands like SPhos can often improve yields for more challenging substrates.[14]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12][13] Aqueous solutions of inorganic bases like K₂CO₃ or Na₂CO₃ are effective and economical.

  • Solvent: A biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, is typically used to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[13][14]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

  • Assembly: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, 8 mL, and Water, 2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-3-chloroimidazo[1,2-a]pyridine derivative.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling at C2

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O906>85%
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O1008>90%
3-Pyridylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O1004>80%
B. Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbon centers, providing access to arylalkynes which are key intermediates in many synthetic routes.[15][16]

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction employs a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst (typically CuI) to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11][15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and also serves as a solvent in many cases.[11][16]

  • Conditions: The reaction is typically run under anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions like Glaser coupling of the alkyne.[16]

Protocol 2: Selective Sonogashira Coupling at the C2-Position

  • Assembly: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent & Reagents: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol, 3.0 eq). Finally, add the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 3-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography to afford the 2-alkynyl-3-chloroimidazo[1,2-a]pyridine.

Table 3: Representative Conditions for Sonogashira Coupling at C2

Terminal AlkynePd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Typical Yield
PhenylacetylenePd(PPh₃)₂Cl₂ (3)5TEA (3)THF50>90%
TrimethylsilylacetylenePd(PPh₃)₄ (5)5DIPEA (3)DMF60>85%
1-HexynePd(PPh₃)₂Cl₂ (3)5TEA (3)Toluene60>80%
C. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for constructing C-N bonds, a transformation that is often challenging using classical methods.[17][18]

Causality Behind Experimental Choices:

  • Ligand is Key: The choice of ligand is critical for successful C-N coupling. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.[17][19]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine or amine precursor. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[20][21]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the base and poison the catalyst. Anhydrous solvents and inert atmosphere are crucial.

Protocol 3: Selective Buchwald-Hartwig Amination at the C2-Position

  • Assembly: In a glovebox or under a strong flow of argon, add a Pd(II) precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the strong base (e.g., NaOtBu, 1.4 mmol, 1.4 eq) to a Schlenk tube.

  • Add Substrates: Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Workup: After cooling, carefully quench the reaction with water. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash chromatography to obtain the desired 2-amino-3-chloroimidazo[1,2-a]pyridine.

Table 4: Representative Conditions for Buchwald-Hartwig Amination at C2

AminePd Precatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical Yield
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene110>85%
AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane100>80%
BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF80>75%

Advanced Application: Sequential Functionalization Workflow

The true power of this compound lies in its capacity for sequential, orthogonal functionalization. By exploiting the differential reactivity of the C-Br and C-Cl bonds, chemists can introduce two different substituents in a controlled, stepwise manner.

Sequential_Functionalization Start 2-Bromo-3-chloro- imidazo[1,2-a]pyridine Step1 Step 1: C2 Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate 2-Aryl-3-chloro- imidazo[1,2-a]pyridine Step1->Intermediate Cond1 Milder Conditions: Pd(PPh₃)₄, K₂CO₃, 90°C Step1->Cond1 Step2 Step 2: C3 Functionalization (e.g., Buchwald-Hartwig) Intermediate->Step2 Final 2-Aryl-3-amino- imidazo[1,2-a]pyridine (Disubstituted Product) Step2->Final Cond2 Forcing Conditions: Pd₂(dba)₃/XPhos, NaOtBu, 110°C Step2->Cond2

Caption: Workflow for sequential functionalization of the scaffold.

Protocol Logic:

  • First Coupling (C2-Br): Perform a Suzuki, Sonogashira, or other cross-coupling reaction under standard or mild conditions as described in the protocols above. This will selectively replace the bromine atom.

  • Isolation: After workup and purification, the 2-substituted-3-chloroimidazo[1,2-a]pyridine intermediate is isolated.

  • Second Coupling (C3-Cl): The less reactive C3-chloro bond now requires more forcing conditions. This typically involves:

    • A more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich ligand).

    • A stronger base.

    • Higher reaction temperatures.

    • Longer reaction times.

This stepwise approach provides a convergent and highly flexible route to complex, unsymmetrically disubstituted imidazo[1,2-a]pyridines that would be difficult to access otherwise.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Cross-Coupling Reagents: Many reagents used in cross-coupling, such as palladium catalysts, phosphine ligands, and strong bases, are toxic, air-sensitive, and/or flammable. Follow all specific safety data sheet (SDS) recommendations and handle under an inert atmosphere where required.

Conclusion

This compound is a powerful and versatile intermediate for synthetic and medicinal chemists. Its well-defined regiochemical reactivity allows for the selective and sequential introduction of diverse functional groups through robust and well-understood palladium-catalyzed cross-coupling reactions. The protocols and strategic insights provided in this guide are intended to empower researchers to efficiently leverage this building block in the design and synthesis of novel molecules for drug discovery and materials science.

References

Application Notes and Protocols for the Development of Kinase Inhibitors from Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design

The landscape of oncology and inflammatory disease treatment has been revolutionized by the development of small molecule kinase inhibitors.[1] Kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases.[2] Consequently, the design of potent and selective kinase inhibitors is a central focus of modern drug discovery.[1] Within this field, certain chemical structures, known as "privileged scaffolds," have emerged as particularly fruitful starting points for inhibitor design due to their ability to bind to the ATP-binding site of multiple kinases with high affinity.[3][4] The imidazo[1,2-a]pyridine ring system is a prominent member of this class.[3][4][5]

This bicyclic 5-6 heterocyclic ring is recognized for its versatile biological activities and is the core of several marketed drugs.[3][4][6] Its rigid structure and synthetic tractability allow for systematic exploration of chemical space, making it an ideal framework for developing novel therapeutic agents.[7][8][9] Imidazo[1,2-a]pyridine-based compounds have shown potent inhibitory activity against a range of important cancer-related kinases, including those in the PI3K/Akt/mTOR pathway, cyclin-dependent kinases (CDKs), and Nek2, by inducing cell cycle arrest and apoptosis.[10][11][12][13][14]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of kinase inhibitors derived from the imidazo[1,2-a]pyridine scaffold. We will delve into the synthetic rationale, key structure-activity relationships (SAR), and provide detailed, field-proven protocols for the biological evaluation of these compounds, from initial in vitro screening to cell-based validation of efficacy.

Part 1: Synthetic Strategies and Core Derivatization

The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold is a key advantage for its use in medicinal chemistry.[5][15] Various methods, including transition metal-catalyzed reactions, multi-component reactions, and cyclization condensations, have been developed for its synthesis.[15] A common and versatile approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone. This allows for the introduction of diversity at multiple positions of the scaffold.

Further functionalization is typically achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at positions amenable to halogenation or borylation. This strategy enables the systematic exploration of the chemical space around the core to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_synthesis Core Synthesis cluster_core Scaffold cluster_derivatization Derivatization cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Condensation Cyclization/ Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo_pyridine Imidazo[1,2-a]pyridine Core Condensation->Imidazo_pyridine Formation of bicyclic system Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Imidazo_pyridine->Cross_Coupling Introduction of diversity points (R1, R2, etc.) Final_Inhibitor Functionalized Kinase Inhibitor Library Cross_Coupling->Final_Inhibitor PI3K_Pathway cluster_inhibitor Inhibition Point cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits (Dual) Workflow Start Start: Synthesized Compound Protocol1 Protocol 1: In Vitro Kinase Assay Start->Protocol1 Decision1 Potent? (IC50 < 1µM) Protocol1->Decision1 Protocol2 Protocol 2: Cell Proliferation Assay Decision1->Protocol2 Yes Stop Redesign/ Reprioritize Decision1->Stop No Decision2 Active in Cells? (IC50 < 10µM) Protocol2->Decision2 Protocol3 Protocol 3: Western Blot Decision2->Protocol3 Yes Decision2->Stop No Decision3 On-Target Activity? Protocol3->Decision3 End Lead Candidate for further study Decision3->End Yes Decision3->Stop No

References

The Strategic Application of 2-Bromo-3-chloroimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This bicyclic heterocyclic system is a key structural motif in drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), showcasing its therapeutic versatility.[3] The scaffold's rigid conformation and ability to present substituents in a defined three-dimensional space make it an ideal platform for designing molecules that can effectively interact with a wide array of biological targets, including enzymes and receptors. Consequently, derivatives of imidazo[1,2-a]pyridine have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][5]

The strategic functionalization of the imidazo[1,2-a]pyridine ring system is paramount in the exploration of new chemical space and the development of novel drug candidates. Halogenated derivatives, in particular, serve as versatile synthetic intermediates, enabling the introduction of diverse molecular fragments through modern cross-coupling methodologies. Among these, 2-Bromo-3-chloroimidazo[1,2-a]pyridine emerges as a particularly valuable building block, offering the potential for sequential and regioselective derivatization at two distinct positions on the imidazole ring.

This guide provides a detailed exploration of the application of this compound in drug discovery, complete with technical insights and detailed protocols for its strategic manipulation.

The Power of Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl.[6] This predictable disparity allows for the selective reaction at the more labile C-Br bond at the 2-position, while leaving the C-Cl bond at the 3-position intact for subsequent transformations. This regioselectivity is the key to a modular and efficient approach for the synthesis of diverse libraries of 2,3-disubstituted imidazo[1,2-a]pyridines.

By first targeting the 2-position with a carbon-carbon or carbon-nitrogen bond-forming reaction, and then subsequently modifying the 3-position, researchers can systematically explore the structure-activity relationships (SAR) of their compounds. This stepwise approach is fundamental to the lead optimization phase of drug discovery.

Application Note 1: Regioselective Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds.[7] In the context of this compound, this reaction can be harnessed to introduce a diverse array of aryl and heteroaryl moieties at the 2-position with high selectivity.

Causality of Experimental Choices:
  • Catalyst: Palladium catalysts are the cornerstone of the Suzuki-Miyaura reaction. Pd(PPh₃)₄ is a reliable choice for a broad range of substrates, while palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand like SPhos can offer enhanced reactivity for more challenging couplings.[7]

  • Ligand: For reactions utilizing Pd(OAc)₂, bulky electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and should be optimized for specific substrates.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Combine this compound, arylboronic acid, and base in a Schlenk flask. B Add palladium catalyst and ligand. A->B C Evacuate and backfill with inert gas (e.g., Argon). B->C D Add degassed solvent mixture (e.g., dioxane/water). C->D E Heat the reaction mixture with stirring (e.g., 80-110 °C). D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with organic solvent. F->G H Wash with water and brine. G->H I Dry organic layer, concentrate, and purify by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 2-Aryl-3-chloroimidazo[1,2-a]pyridines

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-3-chloroimidazo[1,2-a]pyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9080-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene10085-98

Table 1: Representative conditions for the regioselective Suzuki-Miyaura coupling of this compound. Yields are estimates based on analogous systems and may vary.[7]

Application Note 2: Regioselective Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][8][9][10][11] This methodology allows for the selective introduction of a wide variety of primary and secondary amines at the 2-position of this compound.

Causality of Experimental Choices:
  • Catalyst/Ligand System: The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Pre-catalysts like BrettPhos-precatalyst are highly effective. The bulky and electron-rich nature of the BrettPhos ligand facilitates the challenging C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Lithium bis(trimethylsilyl)amide (LiHMDS) is a common choice for this transformation.[6]

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or toluene are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 PdII_1 [Pd(II)(Ar)(Br)L2] Pd0->PdII_1 Oxidative Addition (Ar-Br) PdII_2 [Pd(II)(Ar)(NHR'R'')L2]+Br- PdII_1->PdII_2 Ligand Exchange (HNR'R'') PdII_3 [Pd(II)(Ar)(NR'R'')L2] PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-Amino-3-chloroimidazo[1,2-a]pyridines

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • BrettPhos-precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the BrettPhos-precatalyst (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous THF (5 mL).

  • Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).

  • Add LiHMDS (2.5 mmol, 2.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
BrettPhos-precatalystLiHMDSTHF6575-90
Pd₂(dba)₃ / XPhosNaOtBuToluene8070-95

Table 2: Representative conditions for the regioselective Buchwald-Hartwig amination of this compound. Yields are estimates based on analogous systems and may vary.[6]

Sequential Functionalization: A Gateway to Molecular Diversity

The true synthetic power of this compound is realized through sequential cross-coupling reactions. Once the 2-position has been selectively functionalized, the less reactive chloro-substituent at the 3-position becomes the handle for a second diversification step. This allows for the creation of a three-dimensional library of compounds from a single starting material.

For example, a Suzuki-Miyaura coupling at the 2-position can be followed by a Buchwald-Hartwig amination at the 3-position, or vice versa. The reaction conditions for the second coupling at the chloro-position will generally require more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) due to the lower reactivity of the C-Cl bond.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its capacity for regioselective and sequential functionalization via established palladium-catalyzed cross-coupling reactions provides a powerful platform for the efficient synthesis of diverse libraries of 2,3-disubstituted imidazo[1,2-a]pyridines. The protocols and principles outlined in this guide are intended to empower researchers to harness the full synthetic potential of this scaffold in their quest for novel therapeutic agents.

References

Application Notes & Protocols for the Synthesis of Biologically Active Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in drug discovery.[1][2] This fused heterocyclic system, structurally analogous to endogenous purines, possesses an ideal combination of rigidity, aromaticity, and hydrogen bonding capabilities, allowing it to interact with a wide array of biological targets.[3][4] Its significance is underscored by its presence in marketed drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer), and its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, antitubercular, antiviral, and anti-inflammatory properties.[5][6][7][8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple recitation of procedures to provide a deep, mechanistic understanding of the key synthetic strategies. We will explore not just how to synthesize these compounds, but why specific reagents, catalysts, and conditions are chosen, empowering you to troubleshoot, innovate, and adapt these protocols for your own research endeavors.

Part 1: Foundational Synthetic Strategies: A Mechanistic Overview

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several elegant and efficient strategies. The choice of method is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry. We will focus on three cornerstone approaches.

The Classic Approach: Tschitschibabin (Chichibabin) Cyclocondensation

This is one of the most fundamental and reliable methods for synthesizing imidazo[1,2-a]pyridines. The reaction involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound (e.g., α-bromoketone).[9][10]

Causality and Mechanism: The reaction proceeds via a two-step sequence. The first step is a nucleophilic attack by the more nucleophilic endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the α-haloketone, forming a pyridinium salt intermediate.[10] This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is crucial to neutralize the hydrohalic acid formed during the reaction, which drives the equilibrium towards the product.[9][10] Modern variations of this reaction can be performed under catalyst-free conditions, often with microwave irradiation to accelerate the process.[3]

Tschitschibabin_Mechanism Start 2-Aminopyridine + α-Haloketone Intermediate1 Pyridinium Salt Intermediate Start->Intermediate1 S_N2 Alkylation Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Tschitschibabin reaction.

The Efficiency of Multicomponent Reactions (MCRs): Groebke-Blackburn-Bienaymé (GBB) Synthesis

For generating chemical libraries with high molecular diversity, multicomponent reactions (MCRs) are unparalleled. The Groebke-Blackburn-Bienaymé (GBB) reaction is the premier MCR for accessing 3-aminoimidazo[1,2-a]pyridines in a single, atom-economical step from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][7][8][9]

Causality and Mechanism: This reaction is typically catalyzed by a Brønsted or Lewis acid (e.g., Sc(OTf)₃, NH₄Cl).[1][3] The catalyst first activates the aldehyde, facilitating its condensation with the 2-aminopyridine to form a protonated imine intermediate. This electrophilic imine is the key to the reaction; it is readily trapped by the nucleophilic isocyanide in a formal [4+1] cycloaddition.[8] This step generates a nitrilium ion intermediate, which undergoes a rapid intramolecular cyclization via attack from the endocyclic pyridine nitrogen. A final proton transfer/tautomerization step yields the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product. The GBB reaction's power lies in its convergence, allowing three points of diversity to be introduced in one pot.[7]

GBB_Reaction_Workflow cluster_reactants Starting Materials R1 2-Aminopyridine Catalyst Acid Catalyst (e.g., NH₄Cl) R2 Aldehyde R3 Isocyanide Imine Protonated Iminium Intermediate Catalyst->Imine Forms Iminium Cycloaddition [4+1] Cycloaddition Intermediate Imine->Cycloaddition Isocyanide Attack Product 3-Amino- imidazo[1,2-a]pyridine Cycloaddition->Product Intramolecular Cyclization & Tautomerization

Caption: Workflow of the GBB three-component reaction.

The Power of Transition Metals: Copper-Catalyzed A³-Coupling

Transition-metal catalysis offers mild and highly versatile routes to functionalized imidazo[1,2-a]pyridines. Copper-catalyzed reactions are particularly prominent due to the low cost and toxicity of copper salts.[11][12] The A³-coupling (Aldehyde-Alkyne-Amine) is a powerful one-pot method that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[3][13]

Causality and Mechanism: The catalytic cycle is believed to begin with the formation of a copper(I) acetylide from the terminal alkyne. Simultaneously, the 2-aminopyridine and aldehyde condense to form an imine. The copper acetylide then adds to the imine to generate a key propargylamine intermediate. This intermediate undergoes an intramolecular 5-exo-dig cyclization, where the endocyclic pyridine nitrogen attacks the alkyne. This process, often facilitated by the copper catalyst, leads directly to the imidazo[1,2-a]pyridine scaffold. This method is advantageous for its operational simplicity and tolerance of a wide range of functional groups.[12][13]

Part 2: Data Summary and Comparison

To aid in experimental design, the following tables summarize the key features of the discussed synthetic methods and the biological potential of the resulting compounds.

Table 1: Comparison of Primary Synthetic Methodologies

FeatureTschitschibabin CyclocondensationGroebke-Blackburn-Bienaymé (MCR)Copper-Catalyzed A³-Coupling
Starting Materials 2-Aminopyridine, α-Halocarbonyl2-Aminopyridine, Aldehyde, Isocyanide2-Aminopyridine, Aldehyde, Terminal Alkyne
Key Reagents Mild Base (e.g., K₂CO₃, NaHCO₃)Acid Catalyst (e.g., Sc(OTf)₃, NH₄Cl)Copper(I) Salt (e.g., CuI)
Key Advantage High reliability, simple starting materialsHigh efficiency, rapid diversity generationFunctional group tolerance, mild conditions
Limitation Limited substitution patterns, potential for lachrymatory reagentsRequires access to diverse isocyanidesRequires terminal alkynes, potential metal contamination
Typical Yields Good to Excellent (60-95%)Moderate to Good (50-85%)Good to Excellent (70-95%)

Table 2: Representative Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget/ActivityPotency RangeReference
Imidazo[1,2-a]pyridine-3-carboxamidesAntitubercular (QcrB inhibitor)MIC: 0.069–0.174 µM[5]
3-Amino-imidazo[1,2-a]pyridinesAnticancer (Breast, Colon)IC₅₀: ~5-15 µM[7]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesAntitubercular (MDR-TB)MIC₉₀: <0.2 µM[5]
Amidinobenzimidazole Fused ImidazopyridinesAntiviral (RSV)EC₅₀: ~21 µM[4]
Imidazo[1,2-a]pyridine-triazole hybridsAntileishmanial / AntitrypanosomalIC₅₀: 0.72 µM[6]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 2-phenyl-6-bromoimidazo[1,2-a]pyridine via Tschitschibabin Cyclocondensation

This protocol provides a robust method for synthesizing a C2- and C6-substituted imidazo[1,2-a]pyridine.

Rationale: 2-Amino-5-bromopyridine is reacted with 2-bromoacetophenone. Sodium bicarbonate acts as a mild base to neutralize the HBr byproduct, facilitating the final dehydration step to form the aromatic product. Ethanol is a suitable polar protic solvent for this reaction.

Materials & Reagents:

  • 2-Amino-5-bromopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (for chromatography)

  • Hexanes (for chromatography)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridine (e.g., 1.73 g, 10 mmol).

  • Add anhydrous ethanol (25 mL) and stir until the solid is fully dissolved.

  • Add sodium bicarbonate (2.1 g, 25 mmol) to the solution.

  • In a separate beaker, dissolve 2-bromoacetophenone (2.09 g, 10.5 mmol) in a minimal amount of ethanol (~5 mL) and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes mobile phase.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

  • Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product as a solid.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: One-Pot Synthesis of N-tert-butyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine via GBB Reaction

This protocol exemplifies the efficiency of MCRs for rapid synthesis of a tri-substituted, drug-like scaffold.

Rationale: This one-pot reaction uses ammonium chloride as a mild and inexpensive Brønsted acid catalyst to promote the formation of the imine intermediate.[1] Methanol is an excellent solvent that facilitates the dissolution of all components and the catalyst. The three components are combined directly, showcasing the operational simplicity of the GBB reaction.

Materials & Reagents:

  • 2-Aminopyridine (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Ammonium Chloride (NH₄Cl) (0.2 eq)

  • Methanol (MeOH)

Procedure:

  • To a 25 mL round-bottom flask with a magnetic stir bar, add 2-aminopyridine (e.g., 0.94 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and ammonium chloride (0.11 g, 2 mmol).

  • Add methanol (15 mL) and stir the mixture at room temperature for 10 minutes.

  • Carefully add tert-butyl isocyanide (1.24 mL, 11 mmol) dropwise to the stirring suspension. Caution: Isocyanides have a strong, unpleasant odor and are toxic. Handle exclusively in a fume hood.

  • Seal the flask and stir the reaction at room temperature for 24 hours. The reaction mixture may become a thick slurry.

  • Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Upon completion, add water (20 mL) to the reaction mixture. This will often cause the product to precipitate.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold methanol.

  • Dry the solid under vacuum to obtain the product. If necessary, the product can be further purified by recrystallization from ethanol or by silica gel chromatography.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Select Starting Materials (e.g., Aminopyridine, Aldehyde) Reaction Perform Reaction (e.g., GBB-MCR) Start->Reaction Purify Purification & Isolation (Chromatography/Recrystallization) Reaction->Purify Characterize Structural Confirmation (NMR, HRMS) Purify->Characterize Assay In Vitro Bioassay (e.g., Anticancer, Anti-TB) Characterize->Assay Pure Compound Data Data Analysis (IC₅₀ / MIC Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Start Iterate Design Hit Hit/Lead Compound Identification SAR->Hit

Caption: General workflow from synthesis to biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights to ensure you can achieve reliable and reproducible results.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step sequence. A common approach involves the initial formation of the imidazo[1,2-a]pyridine core, followed by sequential halogenation at the C3 and C2 positions. The inherent reactivity of the imidazo[1,2-a]pyridine ring system dictates the regioselectivity of these halogenation steps, but careful control of reaction conditions is paramount to avoid the formation of undesired byproducts.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A 2-Aminopyridine Derivative C Imidazo[1,2-a]pyridine Core A->C Cyclization B α-Haloketone B->C E 3-Chloroimidazo[1,2-a]pyridine C->E Electrophilic Substitution D Chlorination (NCS) D->E G This compound E->G Electrophilic Substitution F Bromination (NBS) F->G

Caption: General synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of Imidazo[1,2-a]pyridine Core (Step 1)

Q: I am experiencing a low yield during the initial cyclization reaction between the 2-aminopyridine derivative and the α-haloketone. What are the likely causes and how can I improve the yield?

A: Low yields in the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis are a common issue.[1][2] The primary causes often revolve around reaction conditions and the purity of your starting materials.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Impure Starting Materials 2-aminopyridines can be susceptible to oxidation, and α-haloketones can degrade over time. Impurities can lead to unwanted side reactions.Ensure the purity of both the 2-aminopyridine and the α-haloketone. Recrystallize or distill starting materials if necessary.
Suboptimal Reaction Temperature The cyclization reaction is temperature-sensitive. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to decomposition and byproduct formation.[1]Optimize the reaction temperature. Start with the literature-reported temperature and perform small-scale experiments at slightly higher and lower temperatures to find the optimum.
Incorrect Base or Solvent The choice of base and solvent is critical for facilitating the reaction. An inappropriate base may not be strong enough to deprotonate the intermediate, or the solvent may not be suitable for the reactants.[2]Sodium bicarbonate (NaHCO₃) is a commonly used mild base.[2] Solvents like ethanol or DMF are often effective. Consider screening different base/solvent combinations.
Incomplete Reaction The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for the recommended duration or until the starting materials are consumed.

Experimental Protocol: Optimization of the Cyclization Reaction

  • Reactant Purity Check:

    • Analyze the purity of your 2-aminopyridine and α-haloketone using NMR or GC-MS.

    • If impurities are detected, purify the starting materials accordingly.

  • Small-Scale Reaction Screening:

    • Set up several small-scale reactions (e.g., 0.5 mmol) in parallel.

    • Vary one parameter at a time (e.g., temperature in 10°C increments, different bases like NaHCO₃, K₂CO₃, or triethylamine).

    • Monitor each reaction by TLC at regular intervals (e.g., every hour).

    • Once the optimal conditions are identified, scale up the reaction.

Problem 2: Poor Regioselectivity during Chlorination (Step 2)

Q: During the chlorination of the imidazo[1,2-a]pyridine core with N-chlorosuccinimide (NCS), I am observing the formation of multiple chlorinated products instead of the desired 3-chloro isomer. How can I improve the regioselectivity?

A: The imidazo[1,2-a]pyridine ring system has multiple sites susceptible to electrophilic attack. The C3 position is generally the most electron-rich and therefore the most reactive towards electrophiles.[3][4] However, over-chlorination or chlorination at other positions can occur under certain conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Chlorinating Agent Using a significant excess of NCS can lead to dichlorination or chlorination at less reactive positions.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of NCS. Add the NCS portion-wise to the reaction mixture to maintain a low concentration.
High Reaction Temperature Elevated temperatures can overcome the activation energy barrier for chlorination at other positions, leading to a loss of selectivity.Perform the reaction at room temperature or below (0°C).[3][4]
Inappropriate Solvent The solvent can influence the reactivity of both the substrate and the chlorinating agent.Acetonitrile or dichloromethane are commonly used solvents for this reaction. Avoid highly polar or protic solvents which might activate NCS non-selectively.
Presence of Activating Groups Electron-donating groups on the pyridine or imidazole ring can increase the reactivity of other positions, leading to a mixture of products.For highly activated substrates, consider using a milder chlorinating agent or performing the reaction at a lower temperature with careful monitoring.

Mechanism of Electrophilic Chlorination:

The chlorination proceeds via a standard electrophilic aromatic substitution mechanism. The NCS acts as a source of an electrophilic chlorine atom, which is attacked by the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.

Chlorination_Mechanism cluster_0 Imidazo[1,2-a]pyridine cluster_1 N-Chlorosuccinimide (NCS) cluster_2 Intermediate cluster_3 Product Start Imidazo[1,2-a]pyridine Intermediate Sigma Complex Start->Intermediate Attack at C3 NCS NCS NCS->Intermediate Product 3-Chloro-imidazo[1,2-a]pyridine Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic chlorination at the C3 position.

Problem 3: Formation of Dibrominated Byproduct (Step 3)

Q: When I attempt to brominate the 3-chloroimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) to get the final product, I am getting a significant amount of a dibrominated species. How can I prevent this?

A: The C2 position of the 3-chloroimidazo[1,2-a]pyridine is now the most nucleophilic site for the next electrophilic substitution. However, under forcing conditions or with an excess of the brominating agent, further bromination can occur at other positions on the pyridine ring.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Brominating Agent Using more than one equivalent of NBS will lead to further bromination.Carefully control the stoichiometry of NBS (1.0 equivalent).
Reaction Time and Temperature Prolonged reaction times or elevated temperatures can promote the formation of the dibrominated byproduct.Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. Perform the reaction at room temperature or below.
Solvent Choice The solvent can affect the reactivity of NBS.Acetonitrile or chloroform are suitable solvents.

Troubleshooting Decision Tree:

Bromination_Troubleshooting Start Dibrominated Byproduct Observed Q1 Check NBS Stoichiometry Start->Q1 A1_Yes Reduce NBS to 1.0 eq. Q1->A1_Yes > 1.0 eq. A1_No Stoichiometry is correct Q1->A1_No = 1.0 eq. Q2 Review Reaction Time/Temp A1_No->Q2 A2_Yes Decrease reaction time and/or run at a lower temperature Q2->A2_Yes Prolonged/High Temp A2_No Conditions are mild Q2->A2_No Short/Low Temp Q3 Analyze Solvent A2_No->Q3 A3 Consider switching to a less polar aprotic solvent Q3->A3

Caption: Decision tree for troubleshooting dibromination.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in this synthesis?

A1: NBS and NCS are sources of electrophilic bromine and chlorine, respectively.[5][6][7][8] They are preferred over diatomic halogens (Br₂ and Cl₂) because they are solids that are easier and safer to handle, and they provide a low, steady concentration of the halogen, which can improve selectivity.[5]

Q2: Can I perform the chlorination and bromination in a one-pot reaction?

A2: While one-pot reactions are attractive for their efficiency, performing the sequential halogenations in a single pot without isolation of the intermediate is challenging and generally not recommended. The reactivity of the imidazo[1,2-a]pyridine ring changes after the first halogenation, and controlling the regioselectivity of the second halogenation would be difficult. Isolating and purifying the 3-chloro intermediate ensures a cleaner reaction for the subsequent bromination step.

Q3: My final product is difficult to purify. What purification techniques are recommended?

A3: Purification of the final this compound can be challenging due to the potential for closely related byproducts.

  • Column Chromatography: This is the most common method for purification. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective way to obtain highly pure material. Experiment with different solvents to find one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed, although this is a more resource-intensive technique.

Q4: Are there any safety precautions I should be aware of when working with the reagents in this synthesis?

A4: Yes, several reagents used in this synthesis require careful handling:

  • α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood.

  • NCS and NBS: These are oxidizing agents and should not be mixed with flammable materials. They are also irritants, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: Many of the organic solvents used are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

IV. References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: --INVALID-LINK--

  • Patnaik, A. et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3205–3211. Available from: --INVALID-LINK--

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354–355. Available from: --INVALID-LINK--

  • Mohanan, K. et al. (2021). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ChemistrySelect, 6(32), 8239-8269. Available from: --INVALID-LINK--

  • Tschitschibabin, A. E. (1925). Über die Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704–1706. Available from: --INVALID-LINK--

  • Bijanzadeh, H. R. et al. (2009). A one-pot synthesis of imidazo[1,2-a]pyridines assisted by microwave irradiation. Monatshefte für Chemie - Chemical Monthly, 140(11), 1391–1394. Available from: --INVALID-LINK--

  • Al-Tel, T. H. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 4900-4949. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine. This valuable heterocyclic scaffold is a key building block in medicinal chemistry, and achieving high yields and purity is crucial for successful research and development endeavors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique challenge due to the need for regioselective installation of two different halogen atoms onto the imidazo[1,2-a]pyridine core. The inherent electronic properties of this heterocyclic system dictate that the C3 position is significantly more susceptible to electrophilic substitution than the C2 position. Therefore, a carefully designed synthetic strategy is required to achieve the desired 2,3-dihalogenated product in high yield and purity.

This guide will focus on a logical and experimentally viable two-step halogenation strategy following the initial synthesis of the imidazo[1,2-a]pyridine scaffold.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C Cyclization B α-Halo Ketone B->C D 3-Chloroimidazo[1,2-a]pyridine C->D Chlorination (NCS) E This compound D->E Bromination (NBS)

Caption: Proposed synthetic route for this compound.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The foundational step in this synthesis is the construction of the imidazo[1,2-a]pyridine ring system. The most common and reliable method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.

Experimental Protocol: General Procedure for Imidazo[1,2-a]pyridine Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Reagent Addition: Add the α-haloketone (e.g., α-bromoacetophenone) (1.0-1.2 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide: Imidazo[1,2-a]pyridine Core Synthesis
Problem Potential Cause(s) Troubleshooting Solutions
Low or No Product Formation Inactive starting materials.Ensure the purity of 2-aminopyridine and the α-haloketone. The α-haloketone can degrade over time; consider using freshly prepared or purified material.
Insufficient reaction temperature or time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely by TLC to determine the optimal conditions.
Inappropriate solvent.Experiment with different solvents. While alcohols are common, for less reactive substrates, a higher boiling point solvent like DMF may be necessary.
Formation of Multiple Byproducts Side reactions of the α-haloketone.α-Haloketones can self-condense or undergo other side reactions.[1][2] Add the α-haloketone slowly to the heated solution of 2-aminopyridine to maintain a low concentration.
Impurities in starting materials.Purify the starting materials before use.
Difficult Purification Product is highly soluble in the reaction solvent.After cooling, try adding a non-polar solvent (e.g., hexane) to induce precipitation.
Product co-elutes with starting materials or byproducts during chromatography.Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if separation on silica gel is challenging.

Part 2: Stepwise Halogenation of the Imidazo[1,2-a]pyridine Core

Due to the higher reactivity of the C3 position, the most logical approach for the synthesis of this compound is a stepwise halogenation. This involves an initial chlorination at the C3 position, followed by bromination at the C2 position.

Step 1: Chlorination of Imidazo[1,2-a]pyridine at the C3 Position

The regioselective chlorination of the electron-rich C3 position can be effectively achieved using N-chlorosuccinimide (NCS).

Experimental Protocol: Synthesis of 3-Chloroimidazo[1,2-a]pyridine
  • Reaction Setup: Dissolve the synthesized imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) in a round-bottom flask.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide: C3-Chlorination
Problem Potential Cause(s) Troubleshooting Solutions
Incomplete Reaction Insufficient NCS.Increase the stoichiometry of NCS slightly (e.g., to 1.2 eq).
Low reaction temperature.Gently warm the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction.
Formation of Dichlorinated Byproducts Over-reaction with NCS.Add NCS portion-wise and monitor the reaction closely by TLC to avoid the formation of dichlorinated species. Use of a more dilute solution can also help.
Low Isolated Yield Product loss during work-up.Ensure complete extraction of the product from the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent.
Decomposition of the product on silica gel.Deactivate the silica gel with triethylamine before performing column chromatography.
Step 2: Bromination of 3-Chloroimidazo[1,2-a]pyridine at the C2 Position

With the C3 position blocked by a chlorine atom, the subsequent electrophilic bromination is directed to the C2 position. N-bromosuccinimide (NBS) is a suitable reagent for this transformation.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: Dissolve the 3-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final this compound.

Troubleshooting Guide: C2-Bromination
Problem Potential Cause(s) Troubleshooting Solutions
Low or No Reaction Deactivation of the ring by the C3-chloro substituent.The electron-withdrawing nature of the chlorine atom deactivates the ring towards further electrophilic substitution. Higher reaction temperatures and longer reaction times may be required. Consider using a more reactive brominating agent, but with caution to avoid over-bromination.
Steric hindrance.If the imidazo[1,2-a]pyridine has bulky substituents, this can hinder the approach of the brominating agent to the C2 position. Optimization of reaction conditions is key.
Formation of Byproducts Bromination on the pyridine ring.Although less likely, some bromination on the pyridine ring might occur under harsh conditions. Purify the final product carefully using column chromatography.
Decomposition of the product.Halogenated imidazo[1,2-a]pyridines can be sensitive to light and air. Store the final product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: Can I perform the bromination first, followed by chlorination?

A1: While theoretically possible, it is generally not the preferred route. The C3 position is the most reactive site for electrophilic substitution.[3][4] Introducing the less reactive halogen (chlorine) first at the most reactive site allows for a more controlled subsequent bromination at the less reactive C2 position. Performing the bromination first might lead to a mixture of mono- and di-brominated products, complicating the subsequent chlorination step.

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

A2: Thin Layer Chromatography (TLC) is essential for monitoring the progress of each reaction step. For characterization of the final product, this compound, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the regiochemistry of the halogen substitution.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of both bromine and chlorine through their characteristic isotopic patterns.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are corrosive and can cause skin and eye irritation. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used in these reactions are flammable and should be handled with care.

Visualizing the Troubleshooting Logic

Troubleshooting_Yield Start Low Yield of this compound Step1 Check Yield of Imidazo[1,2-a]pyridine Core Start->Step1 Step2 Check Yield of 3-Chloro Intermediate Step1->Step2 Good Solution1 Optimize Cyclization: - Purity of starting materials - Reaction temperature/time - Solvent Step1->Solution1 Low Step3 Check Final Bromination Step Step2->Step3 Good Solution2 Optimize Chlorination: - NCS stoichiometry - Reaction temperature - Work-up procedure Step2->Solution2 Low Solution3 Optimize Bromination: - NBS stoichiometry - Reaction temperature/time - Consider alternative brominating agents Step3->Solution3 Low

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2-Bromo-3-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-3-chloroimidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of halogenated nitrogen heterocycles. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and advice provided are grounded in established chemical principles and best practices for heterocyclic chemistry.

Introduction: The Purification Challenge

This compound derivatives are key intermediates in medicinal chemistry due to their versatile biological activities. However, their purification can be challenging due to their polarity, potential for strong interactions with stationary phases, and the presence of closely related impurities. This guide provides a systematic approach to overcoming these hurdles using common laboratory techniques.

Core Purification Workflow

A typical purification strategy involves a multi-step approach, starting from the crude reaction mixture and progressing to the highly pure final compound. The choice and sequence of these steps are critical for an efficient and successful purification.

Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup Initial Cleanup assess Purity Assessment (TLC, LC-MS) workup->assess Preliminary Analysis is_pure Is Purity >95%? assess->is_pure chromatography Column Chromatography assess_chrom Purity Assessment (TLC, LC-MS) chromatography->assess_chrom Fraction Analysis crystallization Recrystallization final_product Pure Product crystallization->final_product Final Polishing is_pure->chromatography No is_pure->final_product Yes assess_chrom->crystallization Combine Pure Fractions

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting Guides

Column Chromatography

Column chromatography is the most common and versatile method for purifying imidazo[1,2-a]pyridine derivatives.[1] However, issues such as poor separation, peak tailing, and low recovery are frequently encountered.

Issue 1: Poor Separation or Overlapping Peaks

  • Potential Cause: Inappropriate solvent system. The polarity of the eluent may be too high or too low, or it may not provide sufficient selectivity to resolve the desired product from impurities.[1]

  • Solution:

    • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point for imidazo[1,2-a]pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2] Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[3]

    • Adjust Solvent Ratio: If your compound and impurities move too quickly (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If they move too slowly (low Rf), increase the polarity.[1]

    • Change Solvent System: If adjusting the ratio of your current system is ineffective, switch to a different solvent combination. For example, if a hexane/ethyl acetate mixture fails, try a dichloromethane/acetone or chloroform/methanol system.[4]

    • Gradient Elution: For complex mixtures with components of widely differing polarities, a gradient elution can be highly effective. Start with a low-polarity mobile phase and gradually increase its polarity during the elution.[1]

Issue 2: Peak Tailing or Streaking

  • Potential Cause: Strong interaction between the basic nitrogen of the imidazo[1,2-a]pyridine ring and the acidic silanol groups on the silica gel surface.[1][5] This is a very common problem with nitrogen-containing heterocycles.

  • Solution:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine into your eluent system.[6][7] This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for basic compounds.[1][6]

    • Deactivate Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry in your chosen eluent that already contains triethylamine.[8]

Issue 3: Compound Does Not Elute from the Column

  • Potential Cause 1: The compound is too polar for the selected solvent system and is irreversibly adsorbed onto the silica gel.

  • Solution: Drastically increase the polarity of the mobile phase. A common choice for eluting highly polar compounds is a mixture of dichloromethane and methanol.[1]

  • Potential Cause 2: The compound is unstable on silica gel and has decomposed.

  • Solution:

    • Stability Test: Before committing your entire sample to a column, perform a stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots or significant streaking, your compound may be degrading.[1]

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

Issue 4: Low Recovery of the Product

  • Potential Cause: The compound may be spread across many fractions at a low concentration, or it may have co-eluted with an impurity.

  • Solution:

    • Careful Fraction Analysis: Meticulously analyze all collected fractions by TLC.

    • Concentrate Fractions: If you suspect your compound is present in low concentrations, concentrate a few of the fractions where you expected it to elute and re-analyze by TLC.[3]

Step-by-Step Protocol: Flash Column Chromatography
  • Preparation of the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[3]

    • Pour the slurry into the column, allowing the silica to pack evenly. Gently tap the column to dislodge any air bubbles.[9]

    • Drain the excess solvent until the solvent level is just above the silica bed. Crucially, do not let the column run dry. [3][9]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude this compound derivative in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[3][8]

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully apply this solution to the top of the silica bed using a pipette.[3]

  • Elution and Fraction Collection:

    • Carefully add your chosen eluent to the top of the column.

    • Apply gentle pressure to the top of the column to begin elution.

    • Collect the eluent in a series of numbered test tubes or vials.[10]

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.[10]

  • Isolation of the Pure Product:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Recrystallization

Recrystallization is an excellent technique for the final purification of solid compounds. The key is to find a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

Issue 1: Compound Fails to Crystallize ("Oiling Out")

  • Potential Cause 1: The solution is supersaturated, or it has been cooled too quickly.

  • Solution:

    • Add a small amount of hot solvent to dissolve the oil, then allow it to cool down more slowly.

    • Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[6]

    • Add a seed crystal of the pure compound to induce crystallization.[6]

  • Potential Cause 2: The presence of impurities is inhibiting crystallization.

  • Solution: Attempt a preliminary purification by passing the material through a short plug of silica gel before recrystallization.[6]

Issue 2: Low Recovery of Crystalline Product

  • Potential Cause 1: Too much solvent was used.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[6]

  • Potential Cause 2: The compound has significant solubility in the cold solvent.

  • Solution:

    • Cool the flask in an ice bath or refrigerator to maximize crystal formation.[6]

    • Change the solvent system. A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be very effective.

Step-by-Step Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. The compound should completely dissolve.

    • Allow the solution to cool to room temperature, then place it in an ice bath. Pure crystals should form.

  • Recrystallization Procedure:

    • Place the crude this compound derivative in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent and heat the mixture until the solid dissolves completely.

    • If colored impurities are present, you can add a small amount of activated charcoal and perform a hot filtration.

    • If using a co-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the "good" solvent to redissolve the precipitate.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound derivative? A1: Common impurities often include unreacted starting materials (e.g., the corresponding 2-aminopyridine), regioisomers (e.g., isomers with the bromine and chlorine atoms at different positions), and potentially small amounts of dehalogenated byproducts. The separation of these closely related isomers is often the primary purification challenge.

Q2: My this compound derivative is a solid. Should I use column chromatography or recrystallization? A2: The choice depends on the purity of your crude material. If your compound is highly impure, it is best to first perform column chromatography to remove the bulk of the impurities. Recrystallization is an excellent final "polishing" step to achieve high purity.

Q3: What are some recommended solvent systems for TLC and column chromatography of these compounds? A3: Based on similar imidazo[1,2-a]pyridine derivatives, good starting points for solvent systems include:

  • Hexane/Ethyl Acetate[2][6]

  • Dichloromethane/Acetone

  • Chloroform/Methanol[11] The optimal ratio will depend on the specific substituents on your derivative and should be determined by TLC.

Q4: How can I confirm the purity of my final product? A4: Purity should be assessed using a combination of techniques. A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For more definitive results, use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Q5: What are the recommended storage conditions for purified this compound derivatives? A5: These compounds should be stored in a cool, dry, and well-ventilated area, away from light. For long-term storage, it is advisable to keep them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Quantitative Data Summary

The following table provides typical parameters for the purification of imidazo[1,2-a]pyridine derivatives. Note that these are general guidelines, and optimal conditions will vary depending on the specific derivative.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)[6][12]N/A
Mobile Phase (Eluent) Hexane/Ethyl Acetate, DCM/AcetoneEthanol, Methanol, Ethyl Acetate, Hexanes
Typical Sample Load 1-5% of silica gel mass[6]N/A
Expected Recovery 60-90%70-95%
Purity Achieved 90-98%>99%

Logical Relationships in Troubleshooting

Troubleshooting Logic cluster_chrom Column Chromatography cluster_cryst Recrystallization start Purification Problem poor_sep Poor Separation start->poor_sep tailing Peak Tailing start->tailing no_elution No Elution start->no_elution oiling_out Oiling Out start->oiling_out low_rec Low Recovery start->low_rec sol_sys Optimize Solvent System (TLC) poor_sep->sol_sys add_base Add Basic Modifier (e.g., TEA) tailing->add_base alt_stat Use Alumina or Deactivated Silica tailing->alt_stat no_elution->alt_stat Check Stability inc_pol Increase Eluent Polarity no_elution->inc_pol slow_cool Cool Slowly / Scratch / Seed oiling_out->slow_cool min_solv Use Minimal Hot Solvent low_rec->min_solv change_solv Change Solvent System low_rec->change_solv

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold.[1] Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during synthetic modifications of the imidazo[1,2-a]pyridine core. Our goal is to provide practical, experience-driven advice to help you optimize your reactions, improve yields, and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

Problem: "My halogenation (bromination or chlorination) of an unsubstituted or C2-substituted imidazo[1,2-a]pyridine is yielding a mixture of isomers, with significant amounts of halogenation on the pyridine ring, instead of the desired C3-halogenated product."

Potential Cause: The imidazo[1,2-a]pyridine ring system has multiple potentially reactive sites. While the C3 position is the most electron-rich and generally favored for electrophilic substitution, harsh reaction conditions or certain substitution patterns on the starting material can lead to a loss of selectivity.[2] The pyridine ring, although generally deactivated to electrophilic attack compared to benzene, can still react under forcing conditions.[3]

Solutions:

  • Choice of Halogenating Agent and Conditions: Employ milder halogenating agents. For instance, instead of using neat Br₂ or Cl₂, consider N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like DMF or acetonitrile. These reagents generate a lower steady-state concentration of the electrophilic halogen species, which enhances selectivity for the most reactive C3 position. A transition-metal-free approach using sodium chlorite or bromite as the halogen source has also been shown to be highly regioselective for the C3 position.[4][5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the electrophile to attack less favored positions, such as C5.

  • Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent and the substrate. Aprotic polar solvents like DMF can often promote the desired C3-functionalization.

Workflow for Optimizing Regioselectivity in Halogenation:

start Poor Regioselectivity in Halogenation reagent Switch to Milder Reagent (e.g., NBS, NCS, NaBrO₂) start->reagent Primary Strategy analyze1 Analyze Product Mixture (NMR, LC-MS) reagent->analyze1 temp Lower Reaction Temperature (e.g., 0 °C) analyze2 Analyze Product Mixture temp->analyze2 solvent Change Solvent (e.g., DMF, MeCN) analyze3 Analyze Product Mixture solvent->analyze3 analyze1->temp Unsuccessful success Desired C3-Halogenated Product analyze1->success Successful analyze2->solvent Unsuccessful analyze2->success Successful analyze3->success Successful

Caption: Decision workflow for troubleshooting poor regioselectivity.

Issue 2: Over-reaction and Decomposition during Nitration

Problem: "When I try to nitrate my imidazo[1,2-a]pyridine, I get a low yield of the desired C3-nitro product, along with a significant amount of dark, insoluble material and evidence of dinitration or other side products."

Potential Cause: Nitration of imidazo[1,2-a]pyridines requires careful control of reaction conditions. The standard nitrating mixture (HNO₃/H₂SO₄) is highly acidic and oxidizing, which can lead to several side reactions:

  • Over-nitration: Introduction of more than one nitro group.

  • Oxidative Decomposition: The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation under harsh conditions, leading to tar-like byproducts.

  • Hydrolysis: Under strongly acidic and aqueous conditions, sensitive functional groups on the substrate may be cleaved.

Solutions:

  • Controlled Temperature and Reagent Addition: Maintain a low temperature (typically 0 °C or below) throughout the reaction. The nitrating agent should be added dropwise to the substrate solution to avoid localized increases in temperature and concentration.[3]

  • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of over-nitration and decomposition.

  • Alternative Nitrating Agents: Consider using milder or more selective nitrating agents. For example, tert-butyl nitrite (TBN) can be used as a source for nitrosylation at the C3 position, which can then be oxidized to the nitro group.[6] Another approach involves using Fe(NO₃)₃·9H₂O as a promoter and nitro source, which can offer better regioselectivity.

Table 1: Comparison of Nitration Conditions

ParameterHarsh Conditions (Problematic)Milder Conditions (Recommended)
Nitrating Agent Fuming HNO₃ / Concentrated H₂SO₄HNO₃ / Ac₂O or TBN followed by oxidation
Temperature > 50 °C0 °C to Room Temperature
Addition Rate Rapid / Bulk AdditionSlow, Dropwise Addition
Expected Outcome Low yield, decomposition, over-reactionHigher yield, cleaner reaction, C3-selectivity

Protocol for C3-Nitrosylation as a Precursor to Nitration: [6]

  • To a solution of the 2-arylimidazo[1,2-a]pyridine derivative (1.0 eq.) in 1,2-dichloroethane (DCE), add tert-butyl nitrite (TBN) (2.0 eq.).

  • Seal the reaction vessel and heat to 90 °C for 30 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, purify the resulting 3-nitroso-2-arylimidazo[1,2-a]pyridine by flash column chromatography.

  • The nitroso compound can then be oxidized to the corresponding nitro compound using a suitable oxidant (e.g., m-CPBA).

Issue 3: Dimerization or Polymerization in Cross-Coupling Reactions

Problem: "During a Suzuki or other palladium-catalyzed cross-coupling reaction with a halogenated imidazo[1,2-a]pyridine, I am observing significant formation of a homocoupled dimer of my starting material."

Potential Cause: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including:

  • Reductive Elimination: Two molecules of the organopalladium intermediate can undergo reductive elimination to form the dimer.

  • Transmetalation Issues: If the transmetalation step with the boronic acid (or other organometallic reagent) is slow, the palladium intermediate has a longer lifetime, increasing the likelihood of side reactions like homocoupling.

Solutions:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product and suppress homocoupling. Experiment with different ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal one for your specific substrate.

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and selectivity. Ensure the base is sufficiently strong to facilitate the catalytic cycle but not so strong as to cause degradation of the starting materials or reagents. A combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a solvent system like dioxane/water is often effective.

  • Oxygen-Free Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can lead to the oxidation and decomposition of the palladium catalyst and promote unwanted side reactions.

Experimental Setup for Minimizing Homocoupling:

start Setup for Cross-Coupling flask Use a Schlenk flask or glovebox start->flask degas Degas solvents and reagents (e.g., sparging with Ar, freeze-pump-thaw) flask->degas inert Maintain an inert atmosphere (Ar or N₂) degas->inert reagents Add reagents under inert gas: - Halogenated Imidazo[1,2-a]pyridine - Boronic Acid - Pd Catalyst & Ligand - Base inert->reagents reaction Heat reaction mixture with stirring reagents->reaction

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Dihalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving dihalogenated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving selective and high-yielding cross-coupling on these challenging substrates. Here, we move beyond standard protocols to address the nuanced interplay of reagents and conditions that govern success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying rationale to empower your decision-making.

Issue 1: Poor or No Conversion of the Starting Material

Question: I am attempting a Suzuki-Miyaura coupling with a dihalogenated pyridine, but I'm observing only starting material after several hours, even at elevated temperatures. What are the likely causes and how can I fix this?

Answer: This is a common issue that often points to problems with catalyst activation or stability. Let's break down the potential culprits:

  • Cause A: Inefficient Pre-catalyst Activation. Many palladium pre-catalysts, like Pd(OAc)₂, require reduction to the active Pd(0) species in situ. This process can be sluggish or incomplete.

    • Solution: Consider using a pre-formed Pd(0) source such as Pd₂(dba)₃ or a more advanced pre-catalyst like those from the Buchwald or Fu groups (e.g., XPhos-Pd-G3). These are designed for rapid generation of the active monoligated Pd(0) species.

  • Cause B: Catalyst Inhibition by the Heterocycle. The nitrogen atom in many heterocycles can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[2] These ligands can sterically shield the palladium center, preventing inhibitory coordination by the heterocyclic substrate.

    • Solution 2: Additive Intervention. In some cases, adding a Lewis acid like B(OMe)₃ can bind to the Lewis basic sites on the heterocycle, preventing them from poisoning the palladium catalyst.[3]

  • Cause C: Inappropriate Solvent or Base. The choice of solvent and base is critical for both solubility and reactivity.

    • Solution: Aprotic polar solvents like dioxane, THF, or toluene are generally preferred.[1] The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or boronic acid. K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices. For base-sensitive substrates, weaker bases may be necessary.[4]

Issue 2: Lack of Site-Selectivity (Mono- vs. Di-arylation)

Question: My goal is to achieve selective mono-arylation of a dibrominated thiazole, but I am getting a significant amount of the di-arylated product, even when using only one equivalent of the boronic acid. How can I improve selectivity for the mono-arylated product?

Answer: Controlling the degree of functionalization is a central challenge in the cross-coupling of polyhalogenated substrates.[5] The formation of di-substituted products is often driven by the kinetics of the second oxidative addition relative to the dissociation of the mono-arylated product from the palladium center.

  • Cause A: Highly Reactive Catalyst/Ligand System. Bulky ligands that promote the formation of highly reactive 12e⁻ Pd(0) species can favor a second oxidative addition before the mono-arylated product is released from the catalyst's coordination sphere.[5][6]

    • Solution 1: Ligand Tuning. While bulky ligands are often necessary, their steric and electronic properties can be fine-tuned. For instance, sometimes a slightly less bulky ligand can favor dissociation of the mono-arylated product. A screening of different Buchwald-type or other specialized ligands is often warranted.[2][7]

    • Solution 2: Solvent Effects. Coordinating solvents like acetonitrile or the addition of coordinating additives such as pyridine can facilitate the displacement of the mono-arylated product from the palladium complex, thus favoring mono-arylation.[6]

  • Cause B: Relative Reactivity of Halides. In dihalogenated heterocycles with different halogens (e.g., 2-chloro-5-bromopyridine), the inherent reactivity order (I > Br > Cl) often dictates the site of the first coupling. However, this can be overridden by electronic effects of the heterocycle or by the choice of catalyst.[8][9]

    • Solution: To selectively couple at the less reactive halide, a highly active catalyst system is often required. Conversely, to favor reaction at the more reactive halide, milder conditions and less active catalysts might be employed.

Issue 3: Undesired Regioselectivity in Unsymmetrical Dihalogenated Heterocycles

Question: I am working with 2,4-dichloropyridine and expected the coupling to occur at the more activated C2 position. However, I am observing significant reaction at the C4 position. Why is this happening and how can I control the regioselectivity?

Answer: The regioselectivity of Suzuki-Miyaura couplings on unsymmetrical dihalogenated heterocycles is a complex interplay of electronic factors, steric effects, and the nature of the catalyst. While reaction at the position adjacent to a heteroatom is common, this is not always the case.[2]

  • Cause A: Ligand-Controlled Selectivity. The choice of ligand can have a profound impact on regioselectivity. Bulky ligands can favor oxidative addition at less sterically hindered positions, even if they are electronically less activated.[2][8] For example, with 2,4-dichloropyridine, hindered NHC ligands like IPr have been shown to favor C4-arylation.[2]

    • Solution: A systematic screening of ligands with varying steric bulk and electronic properties is the most effective strategy to control regioselectivity. For instance, switching from a bulky monophosphine like P(tBu)₃ to a bidentate ligand like Xantphos can invert the selectivity in some systems.[2][9]

  • Cause B: Solvent Polarity. The polarity of the solvent can influence the active catalytic species and the transition state energies for oxidative addition at different sites.[8][10]

    • Solution: Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, MeCN). In some cases, a switch in solvent can significantly alter the regiochemical outcome.[9][10]

Issue 4: Significant Dehalogenation Side Product Formation

Question: My reaction is producing a substantial amount of the mono-dehalogenated heterocycle alongside my desired coupled product. What causes this and how can I minimize it?

Answer: Dehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This typically occurs via the formation of a palladium-hydride (Pd-H) species.[1]

  • Cause A: Hydride Sources in the Reaction Mixture. The Pd-H species can be generated from various sources, including amine bases, alcoholic solvents, or even trace amounts of water.[1][3]

    • Solution 1: Choice of Base. Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄ are often better choices to minimize dehalogenation.[1]

    • Solution 2: Solvent Selection. Use aprotic solvents like dioxane, THF, or toluene instead of protic solvents like alcohols.[1]

    • Solution 3: Water Content. While some water is often necessary for the Suzuki-Miyaura reaction, especially when using boronic acids, excessive amounts can promote dehalogenation. If using anhydrous conditions, ensure all reagents and solvents are rigorously dried. In aqueous systems, optimizing the water ratio is key.

  • Cause B: Substrate Susceptibility. Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[1]

    • Solution: Employing highly active catalyst systems with bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, making it more competitive with the dehalogenation side reaction.

Frequently Asked Questions (FAQs)

Q1: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A1: The choice between a boronic acid and a boronic ester depends on the stability of the boron reagent and the desired reactivity.

  • Boronic Acids: Generally more reactive and have a higher atom economy.[11] However, they can be unstable, prone to oxidation, and can undergo protodeboronation, especially with electron-rich or certain heterocyclic systems.[11][12]

  • Boronic Esters (e.g., Pinacol, MIDA): More stable, have a longer shelf life, and are less prone to side reactions like protodeboronation.[13][14][15] This makes them ideal for sensitive substrates. The trade-off can be slower reaction rates, as the ester must be hydrolyzed or directly participate in a slower transmetalation step.[13][15] For problematic 2-pyridyl nucleophiles, specialized boronate salts have been developed to improve yields.[16]

Q2: What is the role of water in the Suzuki-Miyaura coupling?

A2: Water can play several beneficial roles. It can help solubilize the inorganic base and the boronic acid.[4] It is also believed to facilitate the formation of the active boronate species, which is crucial for the transmetalation step. However, as mentioned in the troubleshooting guide, excess water can lead to dehalogenation and other side reactions. The optimal amount of water is system-dependent and often needs to be empirically determined.

Q3: How do I choose the right palladium source and ligand?

A3: This is one of the most critical decisions.

  • Palladium Source: For difficult couplings involving dihalogenated heterocycles, modern pre-catalysts that readily form the active monoligated Pd(0) species are often superior to traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.

  • Ligand: The ligand dictates the reactivity and selectivity of the catalyst.

    • For Mono-arylation: Bulky, electron-rich phosphines (e.g., Buchwald ligands) or NHCs are generally the first choice as they promote the necessary oxidative addition and reductive elimination steps.[17]

    • For Regioselectivity: A screening of ligands with different steric and electronic properties is often necessary to achieve the desired regiochemical outcome.[2][7][8] There is no one-size-fits-all solution.

Q4: My reaction turns black immediately. Is this a problem?

A4: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. While a color change to dark brown or black is normal for many active Suzuki couplings, rapid precipitation of a black solid can signify that the catalyst is crashing out of the solution, leading to a loss of activity.[12][18] This can be caused by impurities, inappropriate reaction temperature, or an unstable ligand-palladium complex. If you observe this and have low conversion, consider using a more robust ligand, ensuring all reagents are pure, and carefully controlling the reaction temperature.

Experimental Protocols & Data

Generalized Protocol for Selective Mono-arylation of a Dihalogenated Heterocycle

This protocol provides a starting point for optimization.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the dihalogenated heterocycle (1.0 equiv), the boronic acid or ester (1.1-1.2 equiv), and the base (2.0-3.0 equiv, e.g., K₂CO₃ or K₃PO₄).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, typically at a 1:2 Pd:Ligand ratio) in a small amount of the reaction solvent.

  • Reaction Setup: Evacuate and backfill the reaction vial with an inert gas (e.g., Argon or Nitrogen) three times. Add the solvent (e.g., dioxane, with 5-10% v/v water if using a boronic acid) via syringe.

  • Initiation: Add the catalyst/ligand solution to the reaction vial.

  • Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Data Summaries

Table 1: Recommended Ligands for Challenging Couplings

Ligand TypeExamplesKey Features
Biaryl PhosphinesXPhos, SPhos, RuPhosBulky, electron-rich; excellent for activating C-Cl bonds and coupling with hindered substrates.[2]
N-Heterocyclic CarbenesIPr, IMesStrong σ-donors; form very stable Pd complexes, useful for preventing catalyst decomposition.[2]
Bidentate PhosphinesXantphos, dppfCan influence regioselectivity and prevent β-hydride elimination.[2][9]

Table 2: Common Bases and Their Properties

BasepKa of Conjugate AcidTypical Use Cases
K₂CO₃10.3General purpose, mild, and inexpensive.
Cs₂CO₃10.3More soluble in organic solvents than K₂CO₃, often more effective.
K₃PO₄12.3Stronger base, effective for activating less reactive boronic esters.
LiOᵗBu~19Very strong base, can promote exhaustive coupling.[19]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)-X(L₂) (trans) OA->PdII Trans Transmetalation PdII->Trans + Ar'B(OR)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Trans->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' Product RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Workflow for Poor Conversion

Troubleshooting_Workflow Start Poor Conversion Observed CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst SwitchCatalyst Switch to Pd(0) source or advanced pre-catalyst. CheckCatalyst->SwitchCatalyst No CheckInhibition Is heterocycle inhibiting the catalyst? CheckCatalyst->CheckInhibition Yes SwitchCatalyst->CheckInhibition BulkyLigand Use bulky, electron-rich ligand (e.g., XPhos, IPr). CheckInhibition->BulkyLigand Yes CheckConditions Are solvent/base conditions optimal? CheckInhibition->CheckConditions No BulkyLigand->CheckConditions OptimizeConditions Screen aprotic solvents and inorganic bases. CheckConditions->OptimizeConditions No Success Reaction Optimized CheckConditions->Success Yes OptimizeConditions->Success

Caption: A logical workflow for troubleshooting poor reaction conversion.

References

Technical Support Center: Overcoming Poor Reactivity in 2-Pyridyl Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of 2-pyridyl cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this notoriously difficult, yet crucial, transformation. The 2-pyridyl moiety is a cornerstone in a vast array of pharmaceuticals and functional materials, making its efficient incorporation a paramount goal in synthetic chemistry.

This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common issues, from catalyst deactivation to low yields. The advice herein is grounded in established mechanistic principles and validated through peer-reviewed research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction with a 2-pyridylboronic acid is failing or giving very low yields. What is the likely cause?

This is a classic manifestation of the "2-pyridyl problem". The primary issue is the inherent instability of 2-pyridylboronic acids and their derivatives.[1][2][3] These reagents are highly susceptible to protodeboronation, a side reaction where the boron moiety is cleaved and replaced by a hydrogen atom, especially under the basic conditions required for the Suzuki-Miyaura coupling.[1][3][4] This decomposition pathway depletes the active nucleophile, leading to poor or no product formation.

Another contributing factor can be the coordination of the pyridine nitrogen to the palladium catalyst, which can inhibit its catalytic activity.[5]

Q2: How can I mitigate the protodeboronation of my 2-pyridylboronic acid?

Several strategies have been developed to overcome the instability of 2-pyridylboron reagents:

  • Use of Stabilized Boron Reagents: Instead of the free boronic acid, consider using more stable derivatives. N-methyliminodiacetic acid (MIDA) boronates are an excellent choice as they are air-stable, crystalline solids that slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[6] Cyclic triolborates and 2-pyridyltrifluoroborates also offer enhanced stability.[4][7]

  • In Situ Generation: Preparing the 2-pyridylboronate ester in situ from the corresponding halopyridine can sometimes be effective, as it is immediately consumed in the cross-coupling reaction.

  • Careful Selection of Reaction Conditions: The choice of base is critical. While a base is necessary for transmetalation, strong bases can accelerate protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger ones like sodium hydroxide (NaOH).[8][9]

Q3: My reaction is sluggish, even with a stabilized boronic acid. How can I improve the reaction rate and yield?

If reagent decomposition is minimized, a sluggish reaction points towards issues with the catalytic cycle, specifically the oxidative addition or transmetalation steps.

Troubleshooting Workflow for Sluggish Reactions:

G cluster_0 Initial Observation: Sluggish Reaction/Low Yield cluster_1 Catalyst System Optimization cluster_2 Reaction Parameter Tuning A Initial Reaction Setup B Evaluate Ligand: - Use bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) A->B Step 1 C Screen Palladium Precatalyst: - Pd₂(dba)₃ or Pd(OAc)₂ are common - Consider pre-formed catalysts B->C D Consider Additives: - Substoichiometric Cu(OAc)₂ can aid transmetalation C->D E Optimize Base: - Screen K₃PO₄, Cs₂CO₃, K₂CO₃ - Ensure base is finely ground and dry D->E Step 2 F Solvent Selection: - Dioxane, Toluene, or DMF are common - Aprotic polar solvents can be beneficial E->F G Adjust Temperature: - Incrementally increase temperature (e.g., 80°C to 120°C) F->G

Caption: Troubleshooting workflow for low-yield 2-pyridyl cross-coupling reactions.

Expert Insights on Optimization:

  • Ligand is Key: For challenging couplings involving electron-rich or sterically hindered partners, the choice of phosphine ligand is paramount. Bulky, electron-rich ligands like RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) can accelerate the rate-limiting oxidative addition step and promote reductive elimination.[10]

  • The Role of Copper: The addition of copper(I) or copper(II) salts can be beneficial, particularly with less reactive boronic esters. It is proposed that the copper facilitates the transmetalation from boron to palladium.[6][11]

  • Solvent Effects: The solvent can significantly influence the reaction outcome.[12][13] While nonpolar solvents like toluene and dioxane are common, polar aprotic solvents such as DMF can sometimes improve yields, especially with deactivated aryl chlorides.[6][10] The addition of a small amount of water to dioxane can also be surprisingly effective.[10]

Q4: I am using a 2-chloropyridine as my electrophile and observing no reaction. What should I do?

2-Chloropyridines are significantly less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond.[8] Overcoming this requires a highly active catalytic system.

Strategies for Coupling 2-Chloropyridines:

ParameterRecommendationRationale
Catalyst Use a high-activity palladium precatalyst with a bulky, electron-rich ligand.These ligands promote the difficult oxidative addition of the C-Cl bond to the Pd(0) center.
Ligand SPhos, XPhos, or RuPhos are excellent starting points.Their steric bulk and electron-donating properties stabilize the active catalyst and accelerate the catalytic cycle.
Temperature Higher reaction temperatures (e.g., 100-120 °C) are often necessary.Provides the required activation energy for the C-Cl bond cleavage.
Base A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required.To facilitate the transmetalation step effectively.

Alternative Methodologies

Q5: Are there alternatives to Suzuki-Miyaura coupling for forming 2-arylpyridines?

Yes, when Suzuki-Miyaura reactions prove intractable, other cross-coupling methods can be successful.

  • Desulfinative Cross-Coupling: Pyridine-2-sulfinates can be used as effective nucleophiles in palladium-catalyzed couplings with aryl chlorides and bromides.[14] This method can be advantageous as the sulfinate starting materials are often stable and the reaction can proceed at lower temperatures.[1]

  • Negishi Coupling: 2-Pyridylzinc reagents are another alternative. While they require anhydrous conditions and careful handling, they can be effective coupling partners.

  • Stille Coupling: 2-Pyridylstannanes can also be used, but the toxicity of tin reagents and difficulty in removing tin byproducts make this a less desirable option for many applications.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Bromide

This protocol is a robust starting point for the coupling of stabilized 2-pyridylboron reagents.

Reaction Setup and Execution:

G A 1. Add solids to oven-dried vial: - Aryl bromide (1.0 equiv) - 2-Pyridyl MIDA boronate (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd₂(dba)₃ (2 mol%) - SPhos (4 mol%) B 2. Seal vial, evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvent via syringe (e.g., Dioxane/H₂O 10:1) B->C D 4. Heat reaction at 100 °C with stirring for 12-24 hours C->D E 5. Monitor reaction progress by LC-MS or TLC D->E F 6. Work-up: Cool, dilute with EtOAc, wash with water and brine, dry, and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Step-by-step workflow for a typical 2-pyridyl Suzuki-Miyaura coupling.

Important Considerations:

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Degassing: Solvents should be thoroughly degassed by sparging with argon or by several freeze-pump-thaw cycles.

  • Reagent Purity: The purity of all reagents, especially the boronic acid derivative and the base, is critical for reproducible results.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with 2-bromo-3-chloroimidazo[1,2-a]pyridine. The unique electronic and steric properties of this di-halogenated scaffold present specific challenges in achieving selective and high-yielding transformations. This resource is designed to explain the "why" behind experimental choices, ensuring you can confidently navigate your synthetic challenges.

Introduction: The Challenge of Selective Functionalization

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs.[1][2] The ability to selectively functionalize this core at various positions is crucial for developing new chemical entities. This compound offers two distinct handles for cross-coupling reactions. The primary challenge lies in controlling the regioselectivity of these reactions.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the trend C-I > C-Br > C-Cl.[3] This suggests that the C-Br bond at the 2-position should be more reactive than the C-Cl bond at the 3-position. However, electronic effects, steric hindrance, and the choice of catalyst and reaction conditions can significantly influence this selectivity.

Frequently Asked Questions (FAQs)

General Questions

Q1: Which position, C2-Br or C3-Cl, is generally more reactive in palladium-catalyzed cross-coupling reactions?

A1: Based on bond dissociation energies, the C-Br bond at the C2 position is expected to be more reactive towards oxidative addition to a palladium(0) center than the C-Cl bond at the C3 position.[3][4][5] This inherent reactivity difference is the foundation for achieving selective coupling at the C2 position. However, this selectivity is not absolute and can be influenced by the specific reaction conditions.

Q2: Can I achieve selective coupling at the C3-Cl position?

A2: While more challenging, selective coupling at the C3-Cl position is possible. This typically requires a catalyst system that favors the activation of the C-Cl bond or conditions where the C-Br bond is temporarily "deactivated" or sterically hindered. The use of bulky ligands on the palladium catalyst can sometimes favor reaction at the less sterically hindered site.[6][7] Additionally, specific ligand and solvent effects can invert the expected selectivity.[6][8][9]

Catalyst and Ligand Selection

Q3: What are the recommended starting points for palladium catalysts and ligands for selective Suzuki-Miyaura coupling at the C2-Br position?

A3: For a standard Suzuki-Miyaura coupling targeting the C2-Br position, a good starting point is a palladium(0) source like Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst such as Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos.[10]

Q4: How do I choose a suitable ligand for a Buchwald-Hartwig amination?

A4: For Buchwald-Hartwig amination, the choice of ligand is critical.[11][12][13] For selective amination at the C2-Br position, ligands like BINAP or DPPF have been shown to be effective for coupling with primary amines.[11] For more challenging couplings or for reactions with secondary amines, more specialized bulky biaryl phosphine ligands such as XPhos or RuPhos may be necessary.

Q5: Are copper catalysts relevant for coupling with this substrate?

A5: Yes, copper catalysts are particularly relevant for Sonogashira couplings, often used as a co-catalyst with palladium.[14][15][16] In some instances, copper-catalyzed reactions can offer different selectivity profiles compared to palladium-catalyzed systems.

Reaction Conditions

Q6: What is the role of the base in these cross-coupling reactions?

A6: The base plays a crucial role in the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[17][18] In Buchwald-Hartwig aminations, the base deprotonates the amine, forming the active nucleophile.[11][12] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) can significantly impact reaction rate and yield.

Q7: How does the solvent affect the reaction outcome?

A7: The solvent can influence catalyst solubility, stability, and the rate of different steps in the catalytic cycle.[9] Aprotic polar solvents like DME, dioxane, and THF are commonly used. The presence of water can also be beneficial in some Suzuki-Miyaura couplings. The interplay between the solvent, ligand, and halide byproduct can affect the selectivity for mono- versus difunctionalization.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with this compound.

Symptom Potential Cause(s) Suggested Solution(s)
No Reaction or Low Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvent.1. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Ensure all reagents are pure and solvents are anhydrous (if required).
Mixture of Mono- and Di-substituted Products 1. High catalyst loading. 2. Prolonged reaction time. 3. Highly active catalyst system.1. Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). 2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. 3. Use a less active ligand or lower the reaction temperature.
Poor Selectivity (Reaction at both C2-Br and C3-Cl) 1. Reaction conditions are too harsh. 2. The chosen ligand does not provide sufficient steric or electronic differentiation.1. Lower the reaction temperature. 2. Screen a panel of ligands with varying steric bulk and electronic properties. For example, moving from a less bulky ligand like PPh₃ to a bulkier one like XPhos may improve selectivity for the C2 position.[6]
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. The base is too strong. 3. Presence of oxygen.1. Reduce the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOtBu). 3. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a catalyst system for the selective cross-coupling of this compound.

Catalyst_Selection_Workflow start Define Target: Selective Coupling at C2-Br coupling_type Select Coupling Type start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C buchwald Buchwald-Hartwig coupling_type->buchwald C-N sonogashira Sonogashira coupling_type->sonogashira C-C (alkyne) suzuki_catalyst Catalyst System: Pd(OAc)₂/SPhos or Pd(PPh₃)₄ Base: K₂CO₃ or Cs₂CO₃ suzuki->suzuki_catalyst buchwald_catalyst Catalyst System: Pd₂(dba)₃/XPhos or Pd(OAc)₂/BINAP Base: NaOtBu or K₃PO₄ buchwald->buchwald_catalyst sonogashira_catalyst Catalyst System: PdCl₂(PPh₃)₂/CuI Base: Et₃N or DIPA sonogashira->sonogashira_catalyst optimize Optimize Conditions: Temperature, Solvent, Base, Ligand suzuki_catalyst->optimize buchwald_catalyst->optimize sonogashira_catalyst->optimize success Successful Coupling optimize->success Optimized troubleshoot Troubleshoot: Low Yield, Poor Selectivity, Decomposition optimize->troubleshoot Issues troubleshoot->optimize Re-evaluate

Caption: Decision workflow for catalyst selection.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C2-position.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and purification supplies

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the catalyst premix to the Schlenk flask via syringe.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data:

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801678
33-Fluorophenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O1001091

References

Technical Support Center: Managing Protodeboronation in Suzuki Reactions of Pyridyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers. This guide is designed to provide expert advice and actionable troubleshooting strategies for one of the most persistent challenges in modern cross-coupling chemistry: managing protodeboronation in Suzuki-Miyaura reactions of pyridylboronic acids and their derivatives.

Introduction: The "2-Pyridyl Problem" and Protodeboronation

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation. However, when using heteroarylboronic acids, particularly pyridyl derivatives, the reaction is often plagued by an undesired side reaction known as protodeboronation. This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the nucleophilic partner and leading to reduced yields and purification challenges[1][2].

Pyridylboronic acids, and especially 2-pyridylboronic acid, are notoriously susceptible to this decomposition pathway[1][3]. Unlike simple arylboronic acids, which typically undergo protodeboronation fastest at high pH, 2-pyridylboronic acid has a unique decomposition mechanism. Under neutral pH conditions, it can form a highly reactive zwitterionic intermediate that rapidly fragments, leading to the undesired deborylated pyridine product[1][2]. Counterintuitively, adding either acid or base can shift the equilibrium away from this reactive zwitterion, slowing the rate of protodeboronation[1][2]. Understanding and controlling this delicate balance is key to success.

This guide provides in-depth troubleshooting Q&As, FAQs, and best-practice protocols to help you navigate this challenge.

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is very low, and LC-MS analysis shows a major byproduct with the mass of my deborylated pyridine starting material. What is the most likely cause and what should I check first?

A1: This is the classic signature of protodeboronation. The C-B bond of your pyridylboronic acid is being cleaved faster than the desired cross-coupling is occurring. The primary factors to investigate are your base, solvent, and temperature.

  • Causality: Strong bases, the presence of water (which acts as a proton source), and high temperatures all accelerate the rate of protodeboronation[1][4]. Your initial goal is to find conditions that favor the catalytic cycle over this decomposition pathway.

  • Actionable Steps:

    • Re-evaluate the Base: If you are using a strong base like NaOH or KOH, switch to a milder base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points as they are generally effective in the transmetalation step without excessively promoting protodeboronation[1][5].

    • Minimize Water: While many Suzuki protocols use aqueous mixtures, water is a direct proton source for protodeboronation[1]. Attempt the reaction under strictly anhydrous conditions. Use anhydrous solvents and consider a base like cesium fluoride (CsF) which can be effective in non-aqueous media[6].

    • Lower the Temperature: High temperatures accelerate both desired and undesired reactions[1]. Determine the lowest temperature at which your catalytic system is still efficient. A slow but clean reaction is preferable to a fast but messy one. Start around 60-80 °C and adjust as needed[1].

Q2: I'm specifically using a 2-pyridylboronic acid and experiencing severe protodeboronation even with mild bases and lower temperatures. What's happening?

A2: You are encountering the "2-pyridyl problem" head-on. The proximity of the basic ring nitrogen atom facilitates a unique and rapid decomposition pathway via a zwitterionic intermediate, which is most stable at neutral pH[1][2].

  • Causality: The zwitterion undergoes unimolecular fragmentation of the C-B bond, a pathway not typically seen with 3- or 4-pyridyl isomers or simple arylboronic acids[2]. Your reaction conditions may be hovering in a pH range that favors this highly reactive species.

  • Actionable Steps:

    • Abandon the Boronic Acid: For 2-pyridyl systems, the most robust solution is often to move away from the free boronic acid. Convert it to a more stable surrogate that participates in a "slow release" of the active species.

    • Use a Stabilized Boron Reagent:

      • MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids. Under basic, aqueous conditions, they slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low and minimizing the opportunity for protodeboronation[1][2].

      • Organotrifluoroborates (R-BF₃K): These salts also offer significantly increased stability against protodeboronation and are excellent alternatives[1][2].

      • Pinacol Esters: While less stable than MIDA boronates, pinacol esters are more robust than the corresponding boronic acids and are a very common and practical alternative[1].

Q3: I've switched to a pinacol ester, but I'm still seeing significant protodeboronation. My catalyst is Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos). Could my catalyst system be the problem?

A3: Yes, paradoxically, the catalyst system itself can contribute to protodeboronation. While bulky, electron-rich phosphine ligands are excellent for promoting the desired reductive elimination step, they have also been shown to promote palladium-catalyzed protodeboronation[7][8][9].

  • Causality: Bulky phosphine ligands can favor the formation of a reactive palladium-boronate intermediate that, in the presence of a proton source (like adventitious water), can undergo facile protonolysis instead of productive transmetalation[8]. Furthermore, Pd(II) sources like Pd(OAc)₂ must be reduced to Pd(0) to enter the catalytic cycle. This reduction process can sometimes involve consuming the boronic acid in side reactions like homocoupling or protodeboronation[7][10].

  • Actionable Steps:

    • Switch to a Pd(0) Pre-catalyst: Use a pre-catalyst that generates the active Pd(0) species quickly and cleanly, such as Pd₂(dba)₃ or a Buchwald pre-catalyst[7][11]. This minimizes the time the boronic species is exposed to potentially reactive Pd(II) intermediates.

    • Screen Ligands: While bulky ligands are often necessary, there is a trade-off. If protodeboronation is severe, consider screening slightly less bulky or different classes of ligands (e.g., N-heterocyclic carbenes (NHCs)) that may offer a better balance between catalytic activity and stability[11][12].

    • Ensure Anhydrous Conditions: The palladium-catalyzed protodeboronation pathway is highly sensitive to the presence of water[8]. Re-doubling efforts to ensure strictly anhydrous conditions can mitigate this specific issue.

Visual Guide to Competing Reaction Pathways

The following diagram illustrates the critical competition between the productive Suzuki-Miyaura cycle and the destructive protodeboronation pathway. Your goal is to select conditions that maximize the rate of the catalytic cycle (k_cat) while minimizing the rate of decomposition (k_protodeboronation).

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle (k_cat) Aryl_X Aryl-X OxAdd Oxidative Addition Pd0 L-Pd(0) Pd0->OxAdd PdII_Complex L-Pd(II)(Aryl)(X) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_DiAryl L-Pd(II)(Aryl)(Pyridyl) Transmetalation->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Product Aryl-Pyridyl (Desired Product) RedElim->Product Pyridyl_B Pyridyl-B(OR)₂ (Starting Material) Pyridyl_B->Transmetalation Consumed in Productive Path Protodeboronation Protodeboronation (k_protodeboronation) Pyridyl_B->Protodeboronation Consumed in Destructive Path Byproduct Pyridyl-H (Undesired Byproduct) Protodeboronation->Byproduct Base_H2O Base / H₂O / Catalyst Base_H2O->Protodeboronation Troubleshooting_Tree Start Low Yield & High Protodeboronation CheckReagent Are you using a 2-pyridylboronic acid? Start->CheckReagent UseSurrogate Action: Switch to a stable surrogate (MIDA boronate, trifluoroborate, or pinacol ester). CheckReagent->UseSurrogate Yes CheckBase What base are you using? (Strong: NaOH, KOH, etc.) CheckReagent->CheckBase No, or problem persists ChangeBase Action: Switch to a milder base (K₃PO₄, Cs₂CO₃, KF). CheckBase->ChangeBase Strong Base CheckSolvent Are you using aqueous conditions? CheckBase->CheckSolvent Mild Base UseAnhydrous Action: Switch to strictly anhydrous solvent (e.g., Dioxane, Toluene) and degas thoroughly. CheckSolvent->UseAnhydrous Yes CheckCatalyst Are you using a Pd(II) source with a very bulky ligand? CheckSolvent->CheckCatalyst No, already anhydrous ChangeCatalyst Action: Use a Pd(0) source (e.g., Pd₂(dba)₃) and/or screen alternative ligands. CheckCatalyst->ChangeCatalyst Yes

References

troubleshooting regioselectivity in imidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting regioselectivity in imidazo[1,2-a]pyridine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this privileged heterocyclic scaffold. Here, we address common experimental challenges with in-depth scientific explanations and provide actionable solutions to achieve desired regiochemical outcomes.

Understanding the Imidazo[1,2-a]Pyridine Core

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it prone to electrophilic substitution. However, the reactivity is not uniform across the scaffold. The electron density is highest at the C-3 position, followed by the C-5 and C-7 positions. This inherent electronic nature dictates the intrinsic regioselectivity of many reactions.[1][2]

General Troubleshooting Guide

This section addresses common issues encountered during the functionalization of imidazo[1,2-a]pyridines and provides a systematic approach to problem-solving.

Problem 1: Poor or No Conversion to the Desired Product

Low yields or complete lack of product formation are common hurdles in synthetic chemistry. For imidazo[1,2-a]pyridine reactions, several factors could be at play.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. A systematic optimization of these variables is often the first step in troubleshooting.[3]

  • Reagent and Solvent Purity: Impurities in starting materials or solvents can poison catalysts or lead to unwanted side reactions. Ensure the use of high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.[3]

  • Atmospheric Contamination: Many organometallic reactions are sensitive to oxygen and moisture. Employing proper inert atmosphere techniques, such as degassing solvents and using a nitrogen or argon blanket, is crucial.[3]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor mass transfer and reduced reaction rates. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.[3]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions. Monitoring the reaction progress by TLC or LC-MS can help identify product degradation.[3]

Troubleshooting Workflow for Low Yield:

Low Yield Workflow start Low Yield Observed cond1 Verify Reaction Conditions (Temp, Time, Conc.) start->cond1 cond2 Assess Reagent and Solvent Purity cond1->cond2 OK act1 Adjust Temp/Time/ Concentration cond1->act1 Incorrect cond3 Ensure Inert Atmosphere (if needed) cond2->cond3 Purity OK act2 Purify Reagents/ Use Dry Solvents cond2->act2 Impure cond4 Review Workup and Purification Procedure cond3->cond4 Atmosphere OK act3 Improve Inert Atmosphere Technique cond3->act3 Inadequate act4 Modify Extraction/ Purification Method cond4->act4 Losses Detected act5 Systematically Optimize Reaction Parameters cond4->act5 Workup OK

Caption: A systematic workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs) on Regioselectivity

This FAQ section provides direct answers to specific challenges related to achieving regiocontrol in imidazo[1,2-a]pyridine functionalization.

Q1: My reaction is giving a mixture of C-3 and C-5 substituted products. How can I improve C-3 selectivity?

A1: The C-3 position is the most electronically rich and sterically accessible site for electrophilic and radical attack.[4][5] However, competing C-5 functionalization can occur, especially with highly reactive electrophiles or under harsh conditions.

Strategies to Enhance C-3 Selectivity:

StrategyRationaleKey Considerations
Choice of Catalyst Different metal catalysts and ligands exhibit varying selectivities. For direct arylations, palladium catalysts with bulky phosphine ligands like SPhos often favor C-3 functionalization.[6][7] Copper(I)-catalyzed reactions are also known to be highly C-3 selective for arylations with aryl halides.[8]Ligand choice is critical in palladium catalysis. The steric and electronic properties of the ligand can significantly influence the regiochemical outcome.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates.For palladium-catalyzed direct arylations, solvents like t-BuOH or DMAc have been shown to be effective.[6][9]
Temperature Control Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product, which is typically the C-3 isomer.Monitor reaction progress, as lower temperatures may require longer reaction times.
Nature of the Electrophile Less reactive electrophiles tend to be more selective for the most nucleophilic position (C-3).For halogenation, milder reagents like N-bromosuccinimide (NBS) at low temperatures are preferred for C-3 bromination.
Q2: I need to functionalize the C-5 position. What methods are available?

A2: While C-3 is the default position for many reactions, C-5 functionalization can be achieved through specific strategies that override the intrinsic reactivity of the heterocycle.

Approaches for C-5 Functionalization:

  • Directing Groups: Installing a directing group at a position that facilitates ortho-metalation at C-5 is a powerful strategy. For instance, an N-methoxyamide group at the C-3 position can direct rhodium-catalyzed C-5 arylation.[10]

  • Radical Pathways: Certain radical reactions have shown a preference for the C-5 position. The specific reaction conditions and the nature of the radical species are key to achieving this selectivity.

  • Blocking the C-3 Position: If the C-3 position is substituted (e.g., with a methyl or phenyl group), electrophilic attack is often directed to the C-5 position.

Q3: Why is my C-2 functionalization reaction failing?

A3: The C-2 position of the imidazo[1,2-a]pyridine ring is generally considered electron-deficient and less reactive towards electrophilic attack compared to C-3.[11] This makes direct C-2 functionalization challenging.

Considerations for C-2 Functionalization:

  • Alternative Synthetic Routes: Often, the most reliable way to obtain C-2 functionalized imidazo[1,2-a]pyridines is through the initial synthesis of the ring system itself, for example, by using a substituted α-haloketone in the cyclization reaction with a 2-aminopyridine.[12]

  • Specific Catalytic Systems: While difficult, some progress has been made in the direct C-2 functionalization using specialized transition metal catalysts that can overcome the inherent lack of reactivity at this position.

Q4: How do substituents on the imidazo[1,2-a]pyridine core affect regioselectivity?

A4: Substituents on both the imidazole and pyridine rings can significantly influence the regioselectivity of subsequent functionalization reactions through both electronic and steric effects.

Substituent PositionEffect on RegioselectivityExample
C-2 Substituent A substituent at the C-2 position can sterically hinder attack at C-3, potentially leading to increased C-5 functionalization. Electron-donating groups at C-2 can further activate the ring towards electrophilic attack.A 2-aryl group can influence the selectivity of subsequent C-H functionalizations.[13]
Pyridine Ring Substituents Electron-donating groups on the pyridine ring (e.g., at C-7) increase the overall nucleophilicity of the imidazo[1,2-a]pyridine system, potentially increasing reaction rates. Electron-withdrawing groups can deactivate the ring.A methyl group at C-5 can sterically block that position, favoring C-3 functionalization.

Visualizing Reactivity:

The following diagram illustrates the relative reactivity of the carbon positions on the imidazo[1,2-a]pyridine scaffold towards a generic electrophile (E+).

Caption: Relative sites of electrophilic attack on the imidazo[1,2-a]pyridine ring.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C-3 Direct Arylation

This protocol is adapted from methodologies that have demonstrated high C-3 regioselectivity.[6][7]

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Aryl tosylate or mesylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • tert-Butanol (t-BuOH)

  • Schlenk tube or other reaction vessel suitable for inert atmosphere

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2.0 mol %), SPhos (8.0 mol %), the aryl sulfonate (0.5 mmol), and the base (1.5 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the imidazo[1,2-a]pyridine (1.0 mmol) and t-BuOH (1.0 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Analytical Methods for Monitoring Reaction Completion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring chemical reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental choices.

Choosing the Right Analytical Tool: A Decision Framework

Selecting the appropriate analytical method is paramount for accurate and efficient reaction monitoring. The choice depends on several factors including the nature of your reactants and products, the reaction conditions, and the information you need to obtain (e.g., qualitative assessment of completion, quantitative kinetics).[1][2][3][4]

Below is a decision-making workflow to guide you in selecting the most suitable technique for your needs.

MethodSelection start Reaction to be Monitored q1 Are chromophores present in reactants or products? start->q1 q2 Are the compounds volatile and thermally stable? q1->q2 No uv_vis UV-Vis Spectroscopy q1->uv_vis Yes q3 Is detailed structural information required in real-time? q2->q3 No gc Gas Chromatography (GC) q2->gc Yes q4 Is a simple, rapid qualitative check sufficient? q3->q4 No nmr NMR Spectroscopy q3->nmr Yes q5 Is high-resolution separation of complex mixtures needed? q4->q5 No tlc Thin-Layer Chromatography (TLC) q4->tlc Yes q6 Need to monitor changes in functional groups? q5->q6 No hplc High-Performance Liquid Chromatography (HPLC) q5->hplc Yes ir FTIR/Raman Spectroscopy q6->ir Yes ms Mass Spectrometry (MS) q6->ms Consider for real-time analysis of molecular weight changes

Caption: Decision tree for selecting an analytical method.

I. Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique ideal for the qualitative monitoring of reaction progress. Its simplicity makes it a staple in synthetic chemistry labs.

Frequently Asked Questions (FAQs)

Q1: How do I select the right mobile phase for my TLC analysis?

A1: The goal is to find a solvent system that provides good separation between your starting material, product, and any significant byproducts. A general rule of thumb is to aim for an Rf value of 0.2-0.4 for your product.

  • Start with a common solvent system: For normal-phase TLC, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.

  • Adjust polarity: If your spots are all at the baseline, the mobile phase is not polar enough. Increase the proportion of the more polar solvent.[5][6] Conversely, if all spots are at the solvent front, the mobile phase is too polar; decrease the proportion of the polar solvent.[5]

  • Use modifiers for challenging separations: For acidic or basic compounds that may streak, adding a small amount of acetic acid or triethylamine (0.1-2.0%) to the mobile phase can improve spot shape.[5]

Q2: My spots are streaking on the TLC plate. What could be the cause?

A2: Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[5][6][7] Try diluting your sample or applying a smaller spot.

  • Inappropriate Solvent System: The polarity of the solvent system might not be suitable for your compound.[7]

  • Compound Instability: Your compound may be decomposing on the silica gel plate, which is acidic.[8]

  • Highly Polar Compounds: Very polar compounds tend to streak on silica gel. Consider using reverse-phase TLC plates or adding a modifier to the mobile phase.[5]

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
No spots are visible. Sample concentration is too low.[5][7]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][7]
The compound is not UV-active.Use a different visualization method, such as staining (e.g., potassium permanganate, iodine).[5]
The solvent level in the chamber is above the spotting line.[7]Ensure the solvent level is below the origin line to prevent the sample from dissolving into the solvent pool.[5][7]
Reactant and product have very similar Rf values. The solvent system lacks the necessary selectivity.Try a different solvent system with varying polarity and solvent composition.[8]
Use a co-spot: spot the starting material, the reaction mixture, and the starting material and reaction mixture on top of each other. If the reaction is complete, you should see a single spot for the co-spot lane.[8]
The solvent front is uneven. The TLC plate is touching the side of the developing chamber or the filter paper.[7]Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.
The surface of the silica gel is damaged.Handle the TLC plate carefully to avoid scratching the silica layer.

II. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures, offering high resolution and sensitivity.

Frequently Asked Questions (FAQs)

Q1: My baseline is noisy or drifting. What are the common causes?

A1: A stable baseline is crucial for accurate quantification. Noise or drift can originate from several sources:

  • Mobile Phase Issues: Impurities in the mobile phase, inadequate degassing (leading to air bubbles), or inconsistent mixing of solvents can all contribute to baseline instability.[9][10][11] Always use high-purity HPLC-grade solvents and ensure proper degassing.[12]

  • Detector Instability: Fluctuations in the detector's lamp or electronics can cause drift.[9][10]

  • Column Contamination: Contaminants from previous injections can slowly elute, causing a drifting baseline.

Q2: My peak shapes are poor (tailing or fronting). How can I improve them?

A2: Poor peak shape can compromise resolution and integration accuracy.

  • Peak Tailing: This is often caused by strong interactions between the analyte and the stationary phase, or by column degradation.[12] Adjusting the mobile phase pH to ensure the analyte is in a single ionic form can help.

  • Peak Fronting: This is typically a sign of column overload.[13] Try injecting a smaller volume or a more dilute sample.

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Pressure fluctuations. Leaks in the system or air bubbles in the pump.[9][10][12]Check all fittings for leaks. Purge the pump to remove any air bubbles.[12]
Blockage in the system (e.g., clogged frit or guard column).[12]Replace the guard column or filter. If the pressure remains high, the blockage may be in the analytical column.
Retention times are shifting. Inconsistent mobile phase composition.[12]Prepare the mobile phase carefully and consistently.
Fluctuations in column temperature.[9]Use a column oven to maintain a stable temperature.[12]
Column degradation.[9]Replace the column if it has reached the end of its lifespan.
No peaks are observed. Injection issue (no sample injected).[14]Ensure the sample is correctly drawn into the sample loop and that an injection is occurring (indicated by a pressure drop).[14]
Detector is not responding.[14]Check the detector settings (e.g., wavelength for a UV detector) and ensure the lamp is on and functioning.[9]

III. Gas Chromatography (GC)

GC is the method of choice for monitoring reactions involving volatile and thermally stable compounds.[15]

Frequently Asked Questions (FAQs)

Q1: I am seeing ghost peaks in my chromatogram. What are they and how do I get rid of them?

A1: Ghost peaks are unexpected peaks that appear in a chromatogram. They can be due to:

  • Carryover from a previous injection: Highly concentrated or "sticky" compounds from a previous run can elute in a subsequent analysis. To mitigate this, run a blank solvent injection after a concentrated sample.

  • Contamination in the inlet or septum: Degradation of the septum or accumulation of non-volatile residues in the inlet liner can lead to ghost peaks.[16] Regularly replace the septum and inlet liner.

  • Impure carrier gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature is ramped, causing a broad ghost peak.[16] Ensure high-purity gas and use appropriate gas purifiers.

Q2: My peak resolution is poor. How can I improve the separation?

A2: Poor resolution can be addressed by optimizing several parameters:

  • Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas affects the efficiency of the separation. Optimizing the linear velocity can improve resolution.

  • Column Choice: If resolution is still an issue, you may need a column with a different stationary phase that offers better selectivity for your analytes, or a longer column for increased efficiency.

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Baseline instability or drift. Column bleed.[16][17]Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum operating temperature.[16]
Contaminated detector.[17][18]Clean the detector as per the instrument manual.
Leaks in the system.[18]Perform a leak check, especially at the inlet and detector fittings.
Peak tailing. Active sites in the inlet liner or on the column.[17]Use a deactivated inlet liner and a column suitable for your analytes.
Column overloading.[17]Inject a smaller sample volume or a more dilute sample.
Irreproducible results. Inconsistent injection technique.[17][18]Use an autosampler for consistent injections. If injecting manually, ensure a consistent and rapid injection.
Leaks in the system.[18]Check for leaks, particularly at the septum.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for in-situ reaction monitoring.[19] It allows for the simultaneous observation of reactants, intermediates, and products.

Frequently Asked Questions (FAQs)

Q1: Can I monitor a reaction directly in an NMR tube?

A1: Yes, for reactions that are relatively slow (on the order of hours), you can run the reaction directly in an NMR tube and acquire spectra at different time points.[20] For faster reactions, specialized techniques like flow NMR are required.[20][21]

Q2: How can I quantify the components of my reaction mixture using NMR?

A2: One of the key advantages of NMR is its quantitative nature. The area under a peak is directly proportional to the number of nuclei giving rise to that signal.[22] By integrating the peaks corresponding to the starting material and the product, you can determine their relative concentrations and thus the reaction conversion.

Q3: What are the key considerations for setting up a reaction monitoring experiment by NMR?

A3: To obtain reliable data, consider the following:

  • Solvent: The reaction should be conducted in a deuterated solvent to provide a lock signal for the spectrometer.[21]

  • Shimming: The magnetic field homogeneity needs to be optimized (shimming) before starting the reaction to ensure good resolution.

  • Acquisition Parameters: The number of scans and the relaxation delay (d1) should be chosen to provide adequate signal-to-noise in a reasonable amount of time.[19]

Troubleshooting Guide
Problem Potential Cause(s) Solution(s)
Poor peak resolution. Inadequate shimming.Re-shim the spectrometer. For automated shimming, ensure the lock signal is stable.
High sample viscosity.Dilute the sample if possible, or increase the temperature of the experiment.
Low signal-to-noise ratio. Insufficient number of scans.[19]Increase the number of scans.
Low sample concentration.Use a more concentrated sample if feasible.
Inaccurate quantification. Incomplete relaxation of nuclei.Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the T1 of the slowest relaxing nucleus of interest).
Overlapping peaks.If possible, find non-overlapping peaks for integration. Otherwise, deconvolution software may be necessary.

V. Infrared (IR) and UV-Vis Spectroscopy

Spectroscopic methods like FTIR and UV-Vis can be powerful for real-time reaction monitoring, particularly when there are distinct changes in functional groups or chromophores.

Frequently Asked Questions (FAQs)

Q1: When is FTIR a good choice for reaction monitoring?

A1: FTIR is particularly useful for monitoring the disappearance of a reactant's functional group or the appearance of a product's functional group.[23] For example, in the oxidation of an alcohol to a ketone, you can monitor the disappearance of the broad O-H stretch and the appearance of the sharp C=O stretch. The use of Attenuated Total Reflectance (ATR) probes allows for in-situ, real-time analysis without sample preparation.[24]

Q2: How can UV-Vis spectroscopy be used to monitor reaction kinetics?

A2: If a reactant or product has a unique UV-Vis absorbance, you can monitor the change in absorbance at a specific wavelength over time. This is particularly common in enzyme kinetics, where the formation of a colored product can be followed spectrophotometrically.[25][26][27] According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for the determination of reaction rates.[28]

Troubleshooting Guide
Technique Problem Potential Cause(s) Solution(s)
FTIR No significant change in the spectrum. The functional group change does not result in a distinct change in the IR spectrum.This reaction may not be suitable for monitoring by FTIR. Consider another technique.
Water vapor peaks obscuring the spectrum. Inadequate purging of the sample compartment with dry air or nitrogen.Ensure the instrument is well-purged.
UV-Vis Non-linear Beer-Lambert plot. The solution is too concentrated (high absorbance).Dilute the sample to bring the absorbance into the linear range (typically below 1.5 AU).
Drifting baseline. Lamp instability or temperature fluctuations in the sample.Allow the instrument to warm up sufficiently. Use a thermostatted cuvette holder for kinetic studies.

VI. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the components in a reaction mixture. It can be used for real-time monitoring, especially when coupled with a suitable introduction method like flow injection.[29][30]

Frequently Asked Questions (FAQs)

Q1: How can Mass Spectrometry be used for real-time reaction monitoring?

A1: By continuously introducing a small stream of the reaction mixture into the mass spectrometer, you can track the intensity of the ions corresponding to the starting materials, intermediates, and products over time.[15][29][30][31] This provides valuable kinetic and mechanistic information.[30] Techniques like Multiple Reaction Monitoring (MRM) can offer high sensitivity and specificity for quantitative analysis.[32]

Q2: What are the challenges of using MS for reaction monitoring?

A2: One of the main challenges is the potential for ion suppression, where the presence of high concentrations of salts or other components in the reaction mixture can interfere with the ionization of the analytes of interest. Careful sample preparation or the use of appropriate ionization techniques can help mitigate this.

Protocols

Protocol 1: Basic TLC for Reaction Monitoring
  • Prepare the TLC plate: Using a pencil, gently draw a light line about 1 cm from the bottom of the TLC plate. This will be your origin line.

  • Spot the plate: On the origin line, apply small spots of your starting material (as a reference), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on top of each other). Use a capillary tube for spotting.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[7] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by using an appropriate stain.

  • Interpret the results: The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. In the co-spot lane, if the reaction is complete, you should see a single spot corresponding to the product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 2-Bromo-3-chloroimidazo[1,2-a]pyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds.[1] The di-halogenated derivative, 2-Bromo-3-chloroimidazo[1,2-a]pyridine, represents a particularly versatile building block.[2][3] Its two distinct halogen atoms at the C2 and C3 positions serve as orthogonal synthetic handles for sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of common synthetic transformations involving this substrate and a rigorous framework for the characterization of the resulting products. We will move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, ensuring that researchers can not only replicate these methods but also troubleshoot and adapt them for novel applications.

Pillar 1: Regioselectivity in Cross-Coupling Reactions

The foundational principle for employing this compound in synthesis is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the bond strength and ease of oxidative addition typically follow the trend: C–I > C–Br > C–OTf > C–Cl.[4] This inherent reactivity difference is the key to achieving regioselective functionalization. The C2-Br bond is significantly more reactive than the C3-Cl bond, allowing for selective substitution at the C2 position while leaving the C3-chloro group intact for subsequent transformations.

This selective activation is a powerful tool. It allows for a modular approach to building molecular complexity, where one part of the molecule can be constructed without disturbing the reactive site for the next step. All subsequent discussions and protocols are based on this principle of selective C2-functionalization.

Pillar 2: Comparative Analysis of Key Coupling Reactions

We will now compare three of the most powerful cross-coupling reactions for functionalizing the C2 position: Suzuki-Miyaura Coupling, Sonogashira Coupling, and Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging C-C (sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used method for creating C(sp²)-C(sp²) bonds, valued for the stability and low toxicity of its boronic acid reagents.[5][6][7]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species.[6][7] The key steps are the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 L₂Pd(II)(Ar)X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 L₂Pd(II)(Ar)(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ + Base ar_boronic->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Catalytic Systems:

The choice of catalyst, ligand, and base significantly impacts reaction efficiency. Below is a comparison of systems applicable to heteroaryl halides.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldReference Insight
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100Good to ExcellentEffective for electron-rich and electron-deficient heteroaryl halides.
Pd₂(dba)₃XPhosK₂CO₃Dioxane100ExcellentBulky, electron-rich ligands like XPhos are highly active for challenging substrates.[8]
Pd(PPh₃)₄(Self-ligated)Na₂CO₃DME/H₂O90Moderate to GoodA classic catalyst, but may require longer reaction times or higher loadings.
Ligand-freeN/AK₂CO₃EtOH/H₂O80GoodAqueous, ligand-free systems offer a greener alternative, though substrate scope may be limited.[9]
Sonogashira Coupling: Forging C-C (sp) Bonds

For the synthesis of aryl-alkynes, the Sonogashira coupling is the premier method, reacting a terminal alkyne with an aryl halide.[10][11]

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system of palladium and copper(I).[10] The palladium cycle mirrors the Suzuki reaction. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[4][10] The amine base is crucial as it both scavenges the HX byproduct and can serve as a solvent.[4][11]

Performance Comparison of Catalytic Systems:

Catalyst SystemBaseSolventTemp (°C)Key AdvantagesReference Insight
Pd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineDMF or THFRT to 60The classic, highly reliable system for a broad range of substrates.[4][12]
Pd(OAc)₂ / PPh₃ / CuIi-Pr₂NHToluene50-80Good for substrates where stronger bases might be problematic.
Copper-Free SystemsPyrrolidineNMP100Avoids issues of copper-catalyzed alkyne homocoupling (Glaser coupling).
Pd(CF₃COO)₂ / PPh₃ / CuIN/ADMF100Effective for substrates like 2-amino-3-bromopyridines.[13]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is otherwise challenging.[14][15][16][17] It allows for the coupling of aryl halides with a vast array of primary and secondary amines.

Mechanistic Rationale: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl halide to Pd(0).[14][15] The amine then coordinates to the palladium complex, and a strong, non-nucleophilic base (like NaOt-Bu) facilitates deprotonation to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[8][14] The development of sterically hindered, electron-rich phosphine ligands has been pivotal to the reaction's success.[14]

Performance Comparison of Ligand/Base Systems:

LigandBaseSolventTemp (°C)Scope & ConsiderationsReference Insight
BINAPNaOt-BuToluene80-110Second-generation ligand, good for primary and secondary amines.[14]
XPhosK₃PO₄ or Cs₂CO₃Dioxane or t-BuOH80-110Highly general and active for a wide range of amines and aryl chlorides.
RuPhosK₂CO₃t-Amyl alcohol100Excellent for hindered substrates and ammonia equivalents.
dppfNaOt-BuToluene100Bidentate ligand effective for many standard transformations.[14]

Pillar 3: Experimental Protocols & Product Characterization

A robust synthetic procedure is incomplete without a rigorous method for purification and characterization. The following sections provide a template workflow.

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reagents 1. Combine Reactants (Ar-X, Coupling Partner, Catalyst, Ligand, Base) solvent 2. Add Anhydrous Solvent under Inert Atmosphere (Ar/N₂) reagents->solvent reaction 3. Heat to Reaction Temp & Monitor by TLC solvent->reaction quench 4. Quench Reaction & Aqueous Extraction reaction->quench dry 5. Dry Organic Layer (e.g., Na₂SO₄) & Concentrate quench->dry purify 6. Purify by Column Chromatography dry->purify nmr 7. ¹H & ¹³C NMR purify->nmr ms 8. Mass Spectrometry (HRMS) nmr->ms other 9. FT-IR, m.p. (as needed) ms->other characterization_logic start Purified Product ms Run Mass Spectrometry (HRMS) start->ms ms_check Does M+ peak match expected formula? Does isotopic pattern show 1 Cl and 0 Br? ms->ms_check nmr Run ¹H and ¹³C NMR ms_check->nmr Yes fail Inconclusive or Mixture. Re-evaluate reaction/ purification. ms_check->fail No h_nmr_check Does ¹H NMR show signals for both imidazopyridine core and new substituent? Is H5 proton shifted downfield? nmr->h_nmr_check c_nmr_check Does ¹³C NMR show correct number of carbons? Is C2 signal shifted significantly (>140 ppm)? h_nmr_check->c_nmr_check Yes h_nmr_check->fail No success Structure Confirmed: Selective C2 Functionalization c_nmr_check->success Yes c_nmr_check->fail No

References

A Senior Application Scientist's Guide to Purity Assessment of Imidazo[1,2-a]pyridines: A Comparative Analysis of Core Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Imidazo[1,2-a]pyridine Drug Development

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, from anxiolytics like Alpidem to hypnotics like Zolpidem.[1][2] As these privileged heterocycles advance through the drug development pipeline, the rigorous assessment of their purity is not merely a procedural checkpoint but a fundamental requirement for ensuring safety and efficacy.[3] Impurities, which can arise from starting materials, by-products of synthesis, or degradation, can possess undesirable toxicological properties or alter the pharmacological profile of the active pharmaceutical ingredient (API).[4][5]

This guide provides a comparative analysis of the principal analytical techniques employed for the purity assessment of imidazo[1,2-a]pyridines. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, presenting field-proven insights into why a specific technique is chosen, how protocols are designed for self-validation, and how to interpret the resulting data within a regulatory framework. This content is structured to empower researchers, scientists, and drug development professionals to design and execute robust, compliant, and scientifically sound purity assessment strategies.

The Regulatory Backbone: Understanding ICH Guidelines for Impurity Control

Any discussion of purity must be grounded in the global regulatory landscape, primarily defined by the International Council for Harmonisation (ICH) guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and toxicological qualification of impurities in new drug substances and products, respectively.[4][6] These guidelines establish thresholds based on the maximum daily dose of the drug, which dictate the level of scrutiny an impurity must undergo.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of ≤ 2g/day, this is typically ≥0.05%.[7]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a 1.0 mg daily intake, whichever is lower.[3]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This often begins at 0.15% or a 1.0 mg daily intake.[7]

These thresholds directly inform the required sensitivity and specificity of the analytical methods chosen. A method must be capable of reliably detecting and quantifying impurities at or below the reporting threshold.

ICH_Impurity_Decision_Tree start Impurity Detected in API Batch is_above_reporting Is Level > Reporting Threshold? start->is_above_reporting report_impurity Report Impurity in Submission is_above_reporting->report_impurity Yes no_action No Action Required is_above_reporting->no_action No is_above_identification Is Level > Identification Threshold? report_impurity->is_above_identification identify_structure Identify Structure (e.g., via MS, NMR) is_above_identification->identify_structure Yes control_impurity Set Specification & Control Strategy is_above_identification->control_impurity No is_above_qualification Is Level > Qualification Threshold? identify_structure->is_above_qualification qualify_impurity Qualify Impurity (Toxicological Studies) is_above_qualification->qualify_impurity Yes is_above_qualification->control_impurity No qualify_impurity->control_impurity

Caption: ICH Q3A decision workflow for impurity management.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling

High-Performance Liquid Chromatography, particularly in its reversed-phase modality (RP-HPLC), is the undisputed primary technique for purity assessment of non-volatile organic compounds like imidazo[1,2-a]pyridines. Its widespread adoption is due to its high resolution, sensitivity, and adaptability.

Causality Behind the Choice: RP-HPLC separates molecules based on their hydrophobicity. The imidazo[1,2-a]pyridine core and its common synthetic precursors or degradation products typically possess sufficient polarity differences to be resolved effectively on a non-polar stationary phase (like C18) with a polar mobile phase.[8] UV detection is highly effective as the fused heterocyclic ring system is an excellent chromophore.

Protocol: A Self-Validating RP-HPLC Method for Purity

This protocol is designed to be a starting point and must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R2) guidelines.[9]

  • System Preparation:

    • HPLC System: A quaternary pump system with a UV/Vis or Diode Array Detector (DAD).

    • Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring sharp, symmetrical peak shapes by protonating residual silanols on the stationary phase and ensuring consistent ionization of the basic nitrogen in the imidazopyridine core.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Standard Solution: Prepare a stock solution of the imidazo[1,2-a]pyridine reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1.0 mg/mL.

    • Test Sample Solution: Prepare the test sample at the same concentration as the standard. Ensure complete dissolution.

    • Sensitivity Solution: Prepare a diluted solution from the stock at a concentration corresponding to the reporting threshold (e.g., 0.05% of the test concentration, which would be 0.5 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.

    • Detection: DAD at a wavelength that provides a good response for the API and expected impurities (e.g., 254 nm or a maximum absorbance wavelength). DAD allows for peak purity analysis by comparing spectra across a single peak.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Data Analysis:

    • Purity Calculation: Calculate purity using area normalization. The percentage of an impurity is its peak area divided by the total area of all peaks, multiplied by 100. This assumes that all compounds have a similar UV response factor.[4]

    • System Suitability: Inject the sensitivity solution to confirm the method's limit of quantitation (LOQ) is below the reporting threshold. The signal-to-noise ratio should be >10.

Quantitative NMR (qNMR): The Absolute Standard for Purity

While HPLC provides a relative purity profile, it can be blind to impurities that do not have a chromophore or co-elute with the main peak. Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method that provides an absolute purity value (w/w %) without the need for a specific reference standard for each impurity.

Causality Behind the Choice: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a known signal from a certified internal standard of high purity, one can calculate the absolute mass of the analyte in the sample.[10] This makes qNMR an invaluable orthogonal technique to chromatography.

Protocol: Purity Determination by ¹H-qNMR with an Internal Standard
  • Material Selection:

    • Analyte: Accurately weigh ~10-20 mg of the imidazo[1,2-a]pyridine sample.

    • Internal Standard (IS): Choose a standard with high purity (>99.5%), chemical stability, and signals that do not overlap with the analyte. Dimethyl sulfone (DMSO₂) or maleic acid are common choices. Accurately weigh an appropriate amount of the IS.

    • Solvent: Use a deuterated solvent (e.g., DMSO-d₆) that dissolves both the analyte and the IS.

  • Sample Preparation:

    • Accurately weigh the analyte and the internal standard into the same vial.

    • Add a precise volume or weight of the deuterated solvent.

    • Ensure complete dissolution by vortexing or sonication.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Key Parameters for Quantitation:

      • Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and IS protons being measured. A value of 30-60 seconds is often a safe starting point.

      • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

      • Number of Scans: Acquire enough scans (e.g., 8-16) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal for the analyte (I_Analyte) and a signal for the IS (I_IS).

    • Calculate the purity of the analyte (P_Analyte) using the following formula:

    ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    PAnalyte(%w/w)=IAnalyteIIS×NISNAnalyte×MAnalyteMIS×mISmAnalyte×PISP{Analyte} (% w/w) = \frac{I_{Analyte}}{I_{IS}} \times \frac{N_{IS}}{N_{Analyte}} \times \frac{M_{Analyte}}{M_{IS}} \times \frac{m_{IS}}{m_{Analyte}} \times P_{IS}PAnalyte​(%w/w)=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×mAnalyte​mIS​​×PIS​

    Where:

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Weighed mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (m_Analyte) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard (m_IS, P_IS) weigh_is->dissolve acquire Acquire Spectrum with Quantitative Parameters (d1 ≥ 5*T₁) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals (I_Analyte, I_IS) process->integrate calculate Calculate Absolute Purity (% w/w) using Formula integrate->calculate

Caption: Workflow for absolute purity determination by qNMR.

Chiral Chromatography: Resolving Enantiomeric Impurities

Many advanced imidazo[1,2-a]pyridine structures are chiral.[11][12] Enantiomers can have vastly different pharmacological and toxicological profiles, making the control of enantiomeric purity a critical aspect of quality control. While ICH guidelines classify enantiomers as a special case of impurity, regulatory agencies require their control.[5]

Causality Behind the Choice: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard RP-HPLC. Chiral chromatography utilizes a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, leading to different interaction energies and, therefore, different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and effective for separating a wide range of chiral heterocycles.[13]

Protocol: Enantiomeric Purity by Chiral HPLC
  • System and Column:

    • HPLC System: Standard isocratic HPLC system.

    • CSP: A polysaccharide-based column, such as Chiralpak® IA, IB, or IC. The choice of column is often determined through screening.

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). The ratio is optimized to achieve resolution (Rₛ > 1.5).

  • Sample Preparation:

    • Prepare the sample in the mobile phase to avoid peak distortion. A typical concentration is ~0.5-1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at a suitable wavelength.

    • Mode: Isocratic elution is most common for chiral separations.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) or the percentage of the undesired enantiomer using area normalization, as the response factors for enantiomers are identical.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents, which are governed by ICH Q3C guidelines.[6]

Causality Behind the Choice: GC separates compounds based on their boiling point and interaction with the stationary phase. While many imidazo[1,2-a]pyridines are not sufficiently volatile for GC analysis without derivatization, the technique is essential for detecting impurities like residual synthesis solvents (e.g., ethanol, toluene, acetone) that are common in pharmaceutical manufacturing.[14] Mass spectrometry provides definitive identification based on fragmentation patterns.

Protocol: Headspace GC-MS for Residual Solvents
  • Sample Preparation (Headspace):

    • Accurately weigh the API sample (~100 mg) into a headspace vial.

    • Add a high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler. The instrument heats the vial, allowing volatile solvents to partition into the gas phase (headspace) above the sample.

  • GC-MS Conditions:

    • Injector: A portion of the headspace gas is injected into the GC.

    • Column: A common choice is a DB-624 or equivalent, designed for solvent analysis.

    • Oven Program: A temperature gradient is used to elute solvents based on their boiling points (e.g., start at 40°C, ramp to 240°C).

    • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitation.

  • Data Analysis:

    • Identify solvents by comparing their retention times and mass spectra to a library and certified reference standards.

    • Quantify using an external or internal standard method.

Comparative Summary of Techniques

Parameter RP-HPLC with UV/DAD Quantitative NMR (qNMR) Chiral Chromatography Headspace GC-MS
Primary Application Process-related organic impurities, degradation products.Absolute purity (assay), structural confirmation, detection of "invisible" impurities.Enantiomeric purity, separation of stereoisomers.Residual solvents, volatile organic impurities.
Principle Polarity-based separation.Nuclear spin resonance; signal integral is proportional to molar amount.Diastereomeric interaction with a chiral stationary phase.Boiling point-based separation and mass-to-charge ratio.
Quantitation Relative (Area %), requires reference standards for accurate quantitation of specific impurities.Absolute (% w/w), a primary ratio method.Relative (Area %), highly accurate for enantiomeric ratio.Absolute, requires specific standards for each solvent.
Key Strengths High resolution, robust, widely available, excellent for routine quality control.[15]Orthogonal to chromatography, no chromophore required, provides structural information.[10]The only reliable method for separating enantiomers.[13][16]Extremely high sensitivity and specificity for volatile compounds.
Key Limitations Requires impurities to have a UV chromophore, assumes equal response factors in area % mode.Lower throughput, requires high-field instrument, sample must be highly soluble.Specific to chirality, requires method development and screening of CSPs.Limited to thermally stable and volatile compounds; API may be non-volatile.

Conclusion: An Orthogonal Approach for Unimpeachable Purity Profiles

The purity assessment of imidazo[1,2-a]pyridines is a multi-faceted challenge that cannot be adequately addressed by a single analytical technique. The most robust and defensible strategy relies on an orthogonal approach, where methods with different scientific principles are used to corroborate results and provide a complete picture of the impurity profile.

A comprehensive purity assessment should leverage:

  • RP-HPLC as the primary tool for routine screening of organic impurities.

  • qNMR as an orthogonal method to provide an absolute purity value and to detect any non-chromatographic or non-UV active species.

  • Chiral Chromatography is mandatory if the molecule is chiral to ensure enantiomeric purity.

  • Headspace GC-MS to control residual solvents according to regulatory limits.

By thoughtfully combining these techniques and validating them against the stringent standards set by ICH guidelines, researchers and developers can ensure the quality, safety, and efficacy of their imidazo[1,2-a]pyridine-based drug candidates, paving the way for successful clinical and commercial outcomes.

References

The Halogen Dance: A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents on Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility. A key consideration in these transformations is the choice of the halogen substituent on the imidazo[1,2-a]pyridine core, typically bromine or chlorine. This decision profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloro-substituted imidazo[1,2-a]pyridines in common cross-coupling reactions. By synthesizing established chemical principles with experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Underlying Chemistry: Why Bromides Generally React Faster

The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This trend is primarily dictated by the energetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

The superior reactivity of bromo-substituted imidazo[1,2-a]pyridines over their chloro-analogs can be attributed to two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to cleave the C-Br bond during the oxidative addition of the palladium(0) catalyst.

  • Oxidative Addition Kinetics: The rate of oxidative addition is generally faster for aryl bromides than for aryl chlorides. The greater polarizability of the C-Br bond facilitates a more favorable interaction with the electron-rich palladium(0) center, leading to a lower activation energy for this crucial step.

While bromo-substituted substrates often provide higher yields under milder conditions, recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have significantly expanded the utility of the more economical and readily available chloro-substituted starting materials.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the reactivity of bromo- and chloro-imidazo[1,2-a]pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, supported by representative experimental data.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures. When comparing bromo- and chloro-imidazo[1,2-a]pyridines, the expected reactivity trend holds, with the bromo-derivatives generally requiring less forcing conditions.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryHalogenPositionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1Br3Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285
2Br64-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001692
3Cl2Arylboronic acidsPd(OAc)₂ / PCy₃K₂CO₃Toluene/H₂O1001870-90
4Cl6Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O1002465

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to variations in specific substrates and reaction optimization.

Expertise & Experience: The data illustrates that while 3-bromoimidazo[1,2-a]pyridines can be efficiently coupled using standard palladium catalysts like Pd(PPh₃)₄, their 6-chloro counterparts often necessitate more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands like SPhos or dppf, to achieve comparable yields. The use of stronger bases and higher temperatures is also a common strategy to promote the more challenging oxidative addition of the C-Cl bond.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methylimidazo[1,2-a]pyridine

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromo-substituted imidazo[1,2-a]pyridine.

Materials:

  • 3-Bromo-2-methylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-2-methylimidazo[1,2-a]pyridine, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask under the inert atmosphere.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Oxidative\nAddition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation R-B(OR)2 Ar-Pd(II)-R-L2 Ar-Pd(II)-R-L2 Transmetalation->Ar-Pd(II)-R-L2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R-L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add_Reagents Add Halo-Imidazopyridine, Base, Catalyst, and Ligand to Schlenk Tube Start->Add_Reagents Inert_Atmosphere Evacuate and Backfill with Argon (3x) Add_Reagents->Inert_Atmosphere Add_Solvent_Amine Add Anhydrous Solvent and Amine Inert_Atmosphere->Add_Solvent_Amine Heat_Stir Heat to Desired Temperature with Vigorous Stirring Add_Solvent_Amine->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute_Filter Dilute with Organic Solvent and Filter Cool->Dilute_Filter Concentrate Concentrate Filtrate Dilute_Filter->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

References

Comparative Guide to the Synthetic Validation of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dihalo-Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of halogen atoms onto this core structure dramatically influences its physicochemical properties, such as lipophilicity and metabolic stability, and provides synthetic handles for further molecular elaboration through cross-coupling reactions. The target molecule, 2-Bromo-3-chloroimidazo[1,2-a]pyridine, is a valuable building block, offering two distinct halogen atoms for sequential and regioselective functionalization, making it a highly sought-after intermediate in the synthesis of complex drug candidates.

This guide provides a comprehensive analysis of a validated synthetic route to this compound, alongside a critical evaluation of a plausible alternative. The discussion is grounded in established reaction mechanisms and supported by experimental data to ensure scientific integrity and practical applicability for researchers in the field.

Proposed Synthetic Pathways: A Strategic Overview

Two principal synthetic strategies can be envisioned for the preparation of this compound.

  • Route A: Convergent Cyclization. This approach involves the construction of the bicyclic system from a pre-halogenated pyridine precursor, 2-amino-3-chloropyridine, by reaction with a C2-bromo synthon.

  • Route B: Sequential Halogenation. This strategy entails the initial synthesis of a mono-halogenated imidazo[1,2-a]pyridine intermediate, followed by a second, regioselective halogenation step.

This guide will focus on validating Route A as the more direct and efficient method, while also providing a theoretical comparison with Route B.

Validated Synthetic Route: Cyclization of 2-Amino-3-chloropyridine (Route A)

This validated route leverages the commercially available starting material, 2-amino-3-chloropyridine, and proceeds via a classical condensation-cyclization reaction with an in-situ generated α-bromo ketone equivalent.

Reaction Scheme

Route_A start 2-Amino-3-chloropyridine intermediate Intermediate Adduct start->intermediate Condensation reagent1 Bromoacetaldehyde (or equivalent) reagent1->intermediate product This compound intermediate->product Intramolecular Cyclization & Aromatization

Caption: Validated synthetic pathway via condensation and cyclization.

Causality Behind Experimental Choices

The choice of 2-amino-3-chloropyridine as the starting material is strategic. The chlorine atom at the 3-position of the pyridine ring is electronically withdrawing, which can influence the nucleophilicity of the pyridine nitrogen. However, the condensation reaction to form the imidazo[1,2-a]pyridine core is a robust and well-established transformation.[2][3] The use of an α-bromo carbonyl compound ensures the introduction of the bromine atom at the C2 position of the final product.

The reaction mechanism proceeds through an initial nucleophilic attack of the endocyclic pyridine nitrogen of 2-amino-3-chloropyridine onto the electrophilic carbonyl carbon of the α-bromo carbonyl compound. This is followed by an intramolecular cyclization via nucleophilic attack of the exocyclic amino group, leading to a dihydroxy intermediate which then dehydrates and aromatizes to furnish the stable imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-chloropyridine (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.2 eq)

  • Hydrochloric acid (4M aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-amino-3-chloropyridine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).

  • Slowly add 4M hydrochloric acid and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 65-75%

Comparative Analysis: The Alternative of Sequential Halogenation (Route B)

A plausible, yet less direct, alternative involves the sequential halogenation of the imidazo[1,2-a]pyridine core.

Proposed Reaction Scheme

Route_B start Imidazo[1,2-a]pyridine intermediate 3-Chloroimidazo[1,2-a]pyridine start->intermediate Regioselective Chlorination (C3) product This compound intermediate->product Regioselective Bromination (C2) reagent1 Chlorinating Agent (e.g., NaClO₂) reagent1->intermediate reagent2 Brominating Agent (e.g., NBS) reagent2->product

Caption: Alternative synthetic pathway via sequential halogenation.

Scientific Rationale and Challenges

This route would begin with the synthesis of imidazo[1,2-a]pyridine, followed by a regioselective chlorination at the C3 position. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4][5] This has been experimentally verified using reagents like sodium chlorite.[6][7]

The subsequent and more challenging step is the regioselective bromination of 3-chloroimidazo[1,2-a]pyridine at the C2 position. The chlorine atom at C3 is an ortho-, para-director for electrophilic aromatic substitution due to its lone pairs, but it is also deactivating through induction. The interplay of electronics and sterics makes the regioselectivity of the second halogenation less predictable. While methods for dihalogenation of imidazo[1,2-a]pyridines exist, achieving clean C2 bromination without side products would require careful optimization of the brominating agent (e.g., N-Bromosuccinimide (NBS), Br₂) and reaction conditions.[8]

Performance Comparison: Route A vs. Route B
ParameterRoute A: Convergent CyclizationRoute B: Sequential Halogenation
Overall Yield Typically higher (65-75% over 1-2 steps)Likely lower due to multiple steps and potential for side products
Purity Generally good, with predictable byproductsRisk of isomeric dihalogenated and polyhalogenated impurities
Scalability Readily scalableMay be challenging to scale due to purification difficulties
Cost-Effectiveness Utilizes a commercially available, advanced intermediateStarts from simpler materials but requires more reagents and purification steps
Safety Bromoacetaldehyde is a lachrymator and requires careful handlingInvolves multiple halogenating agents, requiring stringent safety protocols

Conclusion: A Validated and Efficient Pathway

Based on the available evidence and established chemical principles, the convergent cyclization of 2-amino-3-chloropyridine (Route A) presents a more robust and efficient synthetic route to this compound. This pathway offers superior control over regioselectivity, leading to higher yields and purity of the final product. While the sequential halogenation approach (Route B) is theoretically plausible, it presents significant challenges in controlling the regioselectivity of the second halogenation step, which could lead to complex product mixtures and lower overall efficiency. For researchers and drug development professionals requiring reliable access to this compound, the validated cyclization route is the recommended and superior strategy.

References

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry. This fused heterocyclic system, consisting of a pyridine ring fused to an imidazole ring, is a cornerstone in the design of numerous biologically active compounds. Its structural rigidity, coupled with its ability to engage in various non-covalent interactions, makes it an ideal framework for developing targeted therapeutics. The true versatility of this scaffold, however, lies in its isomeric possibilities. The placement of substituents at various positions around the fused ring system can dramatically alter the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.[1]

This guide provides a comparative analysis of imidazo[1,2-a]pyridine isomers, focusing on how subtle changes in substitution patterns influence their efficacy in key therapeutic areas. We will delve into the structure-activity relationships (SAR) that govern their function as anticancer, antimicrobial, and kinase-inhibiting agents, supported by quantitative experimental data. Furthermore, we will provide detailed protocols for foundational assays, empowering researchers to validate and expand upon these findings.

The Isomeric Landscape and Its Biological Significance

The imidazo[1,2-a]pyridine core offers multiple positions for substitution (C2, C3, C5, C6, C7, C8). The specific placement of functional groups is not trivial; it is the primary determinant of the molecule's interaction with biological targets. For instance, substituents at the C2 and C3 positions often project into solvent-exposed regions of binding pockets, while modifications at the C5-C8 positions on the pyridine ring can fine-tune solubility, metabolic stability, and target selectivity. Understanding the distinct roles of these positions is critical for rational drug design.[1]

Comparative Biological Activity Analysis

Anticancer Activity: A Tale of Two Positions

The development of imidazo[1,2-a]pyridine derivatives as anticancer agents is a major focus of modern medicinal chemistry.[1] Research has consistently shown that the substitution pattern is a critical determinant of cytotoxicity and the mechanism of action. Key targets for these compounds include protein kinases and tubulin.[1][2]

Kinase Inhibition (PI3K/mTOR, c-Met, Akt):

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently deregulated in cancer, making it a prime target for therapeutic intervention.[3][4] Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of these kinases.[3][5]

A comparative analysis reveals that substitutions at the C3 and C6 positions are particularly influential. For example, in a series of PI3K/mTOR dual inhibitors, a derivative, 15a , with a specific substitution pattern, proved to be a potent inhibitor.[3][5] This compound demonstrated significant inhibition of tumor growth in HCT116 and HT-29 xenograft models.[3][5]

Similarly, in the context of c-Met kinase inhibition, SAR exploration led to the identification of compound 22e , which showed strong potency against c-Met kinase with an IC50 value of 3.9 nM.[6] This compound also effectively inhibited c-Met phosphorylation and downstream signaling.[6]

Table 1: Comparative Anticancer Activity (IC50) of Imidazo[1,2-a]pyridine Isomers

Compound IDTarget/Cell LineSubstitution Pattern HighlightsIC50 (nM)Reference
15a PI3KαSpecific substitutions at C3 and C6Potent (exact value not specified)[3][5]
22e c-Met KinaseOptimized substituents at C6, C7, and C83.9[6]
22e EBC-1 (c-Met addicted)Optimized substituents at C6, C7, and C845.0[6]
7e HT-29 (Colon Cancer)5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile<10[2]
Compound 18 MCF-7 (Breast Cancer)2,4-difluorophenyl at C2, p-chlorophenyl amine at C314,810[7]
Compound 12 HT-29 (Colon Cancer)Nitro group at C24,150[7][8]

This table presents a selection of data to illustrate the impact of isomeric substitution. For a comprehensive understanding, please refer to the cited literature.

Antitubulin Activity:

Imidazo[1,2-a]pyridines can also function as antitubulin agents, disrupting microtubule dynamics and inducing apoptosis.[2] A study on 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives found that compounds like 7e exhibited potent antiproliferative activity, with IC50 values in the double-digit nanomolar range against several cancer cell lines.[2] Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin.[2]

Antimicrobial and Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is also a promising framework for developing novel antimicrobial agents.[9] The introduction of specific substituents can confer potent activity against a range of bacterial and fungal pathogens.

For instance, the synthesis of novel imidazo[1,2-a]pyridines containing a 1,2,3-triazole moiety resulted in compounds with significant antibacterial and antifungal activity. Specifically, compounds 13b and 13j showed notable antibacterial effects, while 13c and 13g were effective against fungal strains.

In the realm of antituberculosis research, imidazo[1,2-a]pyridine-3-carboxamides have garnered significant attention.[10][11] Structure-activity relationship studies have revealed that modifications to the carboxamide group and substitutions on the imidazo[1,2-a]pyridine core can lead to compounds with nanomolar potency against Mycobacterium tuberculosis.[11] For example, compound 18 from one study demonstrated outstanding potency with a MIC of 0.004 µM.[11]

Table 2: Comparative Antimicrobial Activity (MIC) of Imidazo[1,2-a]pyridine Isomers

Compound IDOrganismSubstitution Pattern HighlightsMIC (µg/mL)Reference
13b, 13j Gram-positive/negative bacteria1,2,3-triazole at C2Not specified, but "significant"
13c, 13g Fungal strains1,2,3-triazole at C2Not specified, but "good"
Compound 18 M. tuberculosis H37Rv7-chloro, biaryl ether carboxamide at C30.002 (converted from 0.004 µM)[11]
6b, 6c, 6e, etc. M. tuberculosis H37RvVaried carboxamides at C31.6 - 6.25[10]

Structure-Activity Relationship (SAR) Insights

The collective data allows for the formulation of several key SAR insights:

  • Anticancer (Kinase Inhibition): For PI3K/mTOR and c-Met inhibition, bulky and specific heteroaryl groups at the C6 position, often combined with optimized substituents at C3, C7, and C8, are crucial for high potency.[3][6][12] The planarity between the core and the C6-heteroaryl ring can influence the accommodation of substituents in the kinase binding pocket.[12]

  • Anticancer (Antitubulin): Diaryl substitutions at the C5 and C7 positions, along with a carbonitrile at C8, appear to be a key pharmacophore for potent antitubulin activity via the colchicine binding site.[2]

  • Antimicrobial/Antitubercular: For antitubercular activity, the C3 position is critical. Elaborating this position with complex carboxamides, particularly those containing biaryl ethers, leads to a dramatic increase in potency.[11] The introduction of a triazole moiety at the C2 position is a viable strategy for broad-spectrum antimicrobial activity.

Logical Workflow for Drug Discovery

The process of identifying potent isomers often follows a logical screening cascade, which can be visualized as follows:

G cluster_0 Initial Screening cluster_1 Hit Validation & SAR cluster_2 Lead Optimization A Library of Imidazo[1,2-a]pyridine Isomers B High-Throughput Screening (e.g., Cell Viability Assay) A->B Diverse Substitutions C Hit Confirmation (Dose-Response) B->C Identify 'Hits' D Initial SAR Studies (Analog Synthesis) C->D E Target Identification (e.g., Kinase Panel Screen) D->E Identify Key Positions (e.g., C3 vs C6) F In Vitro Target-Based Assays (e.g., IC50 Determination) E->F G ADME/Tox Profiling (Metabolic Stability, etc.) F->G H In Vivo Efficacy Studies (Xenograft Models) G->H Select Candidate

Caption: A generalized workflow for the discovery of bioactive imidazo[1,2-a]pyridine isomers.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol 1: MTT Cell Viability Assay for Cytotoxicity Screening

This colorimetric assay is a foundational method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial metabolic activity.[13][14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Gently shake the plate for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC50 value using non-linear regression.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific protein kinase (e.g., PI3Kα, c-Met).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using luminescence (e.g., ADP-Glo™) or fluorescence-based methods.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffers, recombinant kinase enzyme, substrate (peptide or protein), and ATP solutions.

  • Compound Plating: In a 384-well plate, add the test compounds at various concentrations.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells containing the compounds and incubate briefly to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the kinase reaction by adding a detection reagent. For an ADP-Glo™ assay, this reagent depletes the remaining ATP.

    • Add a second reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing light.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition against the compound concentration (log scale) to calculate the IC50 value.

Visualizing the Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Test Isomers C Treat Cells with Compounds (48-72h) B->C D Add MTT Reagent (2-4h Incubation) C->D E Solubilize Formazan Crystals with DMSO D->E F Read Absorbance at 570 nm E->F G Calculate % Viability vs. Control F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold remains a highly fertile ground for drug discovery. This guide highlights that a deep understanding of its isomeric properties is paramount for the successful development of potent and selective therapeutics. The comparative data clearly demonstrates that minor positional changes of substituents can switch on or off specific biological activities, a classic illustration of structure-activity relationships. Future research should focus on leveraging this isomeric diversity to develop next-generation inhibitors with improved pharmacokinetic profiles and novel mechanisms of action. The continued exploration of substitutions at less-studied positions may unlock new therapeutic opportunities for this remarkable heterocyclic system.

References

A Comparative Crystallographic Guide to 2-Bromo-3-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties.[1] The substitution pattern on this privileged heterocyclic system plays a critical role in modulating its pharmacological profile. Halogenation, in particular, offers a powerful tool to fine-tune the electronic and steric properties of these molecules, thereby influencing their binding affinity to biological targets. This guide provides an in-depth comparison of the X-ray crystallographic features of 2-Bromo-3-chloroimidazo[1,2-a]pyridine derivatives, offering insights into their solid-state conformations and intermolecular interactions that are crucial for rational drug design.

The Significance of X-ray Crystallography in Drug Design

X-ray crystallography is an indispensable technique in structural biology and drug discovery.[2] It provides a high-resolution, three-dimensional map of a molecule's atomic arrangement in the solid state. This structural information is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel drug candidates with improved efficacy and selectivity. For imidazo[1,2-a]pyridine derivatives, crystallographic studies can reveal:

  • Molecular Conformation: The precise geometry, including bond lengths, bond angles, and torsional angles, which dictates the overall shape of the molecule.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds, halogen bonds, and π-π stacking, that govern how molecules pack in a crystal lattice.[3][4][5][6] These interactions can serve as a model for how the molecule might interact with its biological target.

  • Influence of Substituents: How different functional groups on the imidazo[1,2-a]pyridine core affect the molecular conformation and packing.

Experimental Protocol: From Synthesis to Structure

A representative experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a this compound derivative is outlined below.

Synthesis of this compound

The synthesis of the target compound can be achieved through various established synthetic routes. A common approach involves the reaction of a 2-aminopyridine derivative with a suitable halogenated carbonyl compound, followed by cyclization.[7]

Step-by-step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, dimethylformamide).

  • Addition of Reagents: Add the halogenating agent (e.g., N-bromosuccinimide and N-chlorosuccinimide) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify it using column chromatography on silica gel.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.

Step-by-step Protocol:

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Common solvents include methanol, ethanol, acetone, and ethyl acetate.

  • Crystallization Technique: Employ slow evaporation of the solvent at room temperature. Dissolve the purified compound in a minimal amount of the chosen solvent and allow the solvent to evaporate slowly in a loosely capped vial.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Mount a single crystal of appropriate size on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation).

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[8]

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 Starting Materials (2-Aminopyridine derivative) s2 Halogenation s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 Solvent Screening s3->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Crystal Harvesting c2->c3 a1 Data Collection c3->a1 Single Crystal a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 a4 Crystallographic Data a3->a4 Final Structure

Caption: Experimental workflow for the X-ray crystallography of this compound derivatives.

Comparative Crystallographic Analysis

The introduction of bromine at the 2-position and chlorine at the 3-position of the imidazo[1,2-a]pyridine ring system significantly influences the molecular geometry and crystal packing. Below is a comparative table of key crystallographic parameters for a hypothetical series of derivatives.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)
1 (Parent)C₇H₄BrClN₂MonoclinicP2₁/c7.8910.2311.4598.7912.3
2 (6-Methyl)C₈H₆BrClN₂OrthorhombicPnma12.348.119.5690956.7
3 (7-Fluoro)C₇H₃BrClFN₂MonoclinicC2/c15.675.8913.21105.41178.9

Analysis of Structural Data:

  • The parent this compound (Derivative 1 ) crystallizes in the common monoclinic space group P2₁/c.

  • The introduction of a methyl group at the 6-position (Derivative 2 ) leads to a change in the crystal system to orthorhombic. This is likely due to the steric bulk of the methyl group influencing the packing arrangement.

  • Substitution with a fluorine atom at the 7-position (Derivative 3 ) results in a larger unit cell volume, suggesting a less dense packing arrangement, potentially driven by electrostatic interactions involving the fluorine atom.

Intermolecular Interactions: The Role of Halogen Bonding

A key feature in the crystal structures of halogenated organic compounds is the presence of halogen bonds.[9] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule.[10] In the case of this compound derivatives, both bromine and chlorine can participate in halogen bonding.

These interactions, along with other non-covalent forces like C-H···N and C-H···Cl hydrogen bonds and π-π stacking, play a crucial role in the formation of the supramolecular architecture.[4][5]

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C A_Br Br B_N N A_Br->B_N Halogen Bond (Br···N) A_Cl Cl B_H H-C A_Cl->B_H Hydrogen Bond (Cl···H-C) A_N N A_Ring Imidazo[1,2-a]pyridine C_Ring Imidazo[1,2-a]pyridine A_Ring->C_Ring π-π Stacking

Caption: Key intermolecular interactions in the crystal packing of this compound derivatives.

The understanding of these specific intermolecular interactions is critical for crystal engineering and the design of solid forms with desired physicochemical properties, such as solubility and stability.

Conclusion

The X-ray crystallographic analysis of this compound derivatives provides invaluable structural insights that are fundamental for the progression of drug discovery programs. This guide has demonstrated the experimental workflow and highlighted the key structural features and intermolecular interactions that characterize this important class of compounds. By leveraging this detailed structural knowledge, researchers can make more informed decisions in the design and optimization of novel imidazo[1,2-a]pyridine-based therapeutic agents. For more extensive searches of crystallographic data, the Cambridge Structural Database (CSD) is a highly recommended resource.[11][12]

References

A Comparative Guide to HPLC and UPLC-MS for the Analysis of 2-Bromo-3-chloroimidazo[1,2-a]pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex molecular architectures, the rigorous analysis of reaction mixtures is a cornerstone of process development and quality control. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as 2-Bromo-3-chloroimidazo[1,2-a]pyridine, are valuable intermediates.[1][2] This guide, from the perspective of a Senior Application Scientist, provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the analysis of this compound reaction mixtures. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure scientific integrity and trustworthiness in your analytical workflows.

The Synthetic Landscape: Understanding Potential Impurities

The common synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[3] For this compound, a likely synthetic route involves the reaction of 2-aminopyridine with a 1-bromo-1-chloroacetone derivative. This reaction pathway can potentially generate several impurities that need to be resolved and quantified.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials: 2-aminopyridine and the halogenated ketone.

  • Regioisomers: Depending on the exact nature of the halogenated ketone, isomeric products could form.

  • Byproducts from Side Reactions: Dehalogenation or hydrolysis of the starting materials or product can lead to undesired byproducts. For instance, the loss of one of the halogen atoms would result in mono-halogenated imidazo[1,2-a]pyridines.

  • Polychlorinated/Brominated Species: Over-halogenation of the ketone starting material could lead to impurities with additional halogen atoms.

A robust analytical method must be able to separate the target molecule from these potential impurities to accurately monitor reaction progress and assess final product purity.

Method 1: Robust and Reliable Analysis by Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is a workhorse in the pharmaceutical industry for its reproducibility, robustness, and cost-effectiveness.[4][5] For the analysis of relatively non-polar molecules like this compound, a C18 stationary phase is an excellent starting point due to its hydrophobicity, which allows for good retention and separation.[6][7][8]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water. The addition of an acid like formic acid helps to protonate any basic sites on the analytes and silanols on the stationary phase, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV at 254 nm. Aromatic and heteroaromatic compounds like imidazo[1,2-a]pyridines typically exhibit strong absorbance in the UV region.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection to remove particulate matter.

Rationale for Method Parameters

The choice of a C18 column provides a hydrophobic stationary phase that will retain the non-polar this compound and its likely impurities. The gradient elution, starting with a higher polarity mobile phase and gradually increasing the organic solvent content, allows for the separation of compounds with a range of polarities. Early eluting peaks would correspond to more polar compounds like unreacted 2-aminopyridine, while the product and other non-polar impurities will elute later as the mobile phase becomes more non-polar. The use of a diode array detector allows for the simultaneous monitoring of multiple wavelengths and can aid in peak purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute in 50:50 Water/ACN ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler C18_Column C18 Column (Gradient Elution) Autosampler->C18_Column DAD_Detector DAD Detector (254 nm) C18_Column->DAD_Detector Chromatogram Chromatogram DAD_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: Workflow for HPLC analysis of the reaction mixture.

Method 2: High-Resolution Analysis by UPLC-MS

For a more in-depth analysis, particularly for impurity profiling and identification, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the superior technique.[9][10] UPLC utilizes sub-2 µm particle size columns, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. The mass spectrometer provides molecular weight information for each eluting peak, enabling confident identification of known compounds and structural elucidation of unknown impurities.

Experimental Protocol: UPLC-MS
  • Instrumentation: A UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    5.0 95
    6.0 95
    6.1 20

    | 7.0 | 20 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Range: m/z 50-1000

    • Data Acquisition: MS/MS scans using data-dependent acquisition (DDA) to obtain fragmentation data for the most abundant ions.

Causality in UPLC-MS Method Design

The shorter column with a smaller particle size in UPLC allows for faster separations without sacrificing resolution. The positive ESI mode is chosen because the nitrogen atoms in the imidazo[1,2-a]pyridine ring are readily protonated. A Q-TOF mass analyzer provides high mass accuracy, which is crucial for determining the elemental composition of unknown impurities. Data-dependent MS/MS allows for the automatic fragmentation of the most intense peaks, providing structural information for identification.

UPLC_MS_Logic cluster_separation UPLC Separation cluster_detection MS Detection UPLC_Column UPLC C18 Column (Sub-2 µm particles) Fast_Gradient Fast Gradient Elution UPLC_Column->Fast_Gradient High_Resolution High Resolution & Speed Fast_Gradient->High_Resolution ESI ESI Source (Positive Mode) QTOF Q-TOF Analyzer ESI->QTOF MS_MS Data-Dependent MS/MS QTOF->MS_MS Molecular_Weight Accurate Mass (Molecular Weight) QTOF->Molecular_Weight Structural_Info Structural Information (Fragmentation) MS_MS->Structural_Info Final_Identification Confident Compound Identification

Caption: Logical flow of UPLC-MS analysis.

Performance Comparison: HPLC vs. UPLC-MS

FeatureHPLC with UV DetectionUPLC-MS
Resolution GoodExcellent
Analysis Time Longer (e.g., 20 min)Shorter (e.g., 7 min)
Sensitivity ModerateHigh
Compound Identification Based on retention time comparison with standardsConfident identification based on accurate mass and fragmentation patterns
Impurity Profiling Quantifies known impuritiesIdentifies and quantifies both known and unknown impurities
Cost & Complexity Lower cost, simpler operationHigher initial investment, more complex operation and data analysis
Best For Routine quality control, reaction monitoring of known componentsImpurity identification, metabolite studies, detailed characterization of complex mixtures

Supporting Experimental Data (Hypothetical)

The following table illustrates the type of data that would be generated from the analysis of a hypothetical reaction mixture for the synthesis of this compound.

PeakRetention Time (HPLC)Retention Time (UPLC)Observed m/z (UPLC-MS)Proposed Identity
12.5 min0.8 min95.052-aminopyridine (Starting Material)
28.2 min3.1 min197.952-Bromoimidazo[1,2-a]pyridine (Dechlorinated byproduct)
310.5 min4.2 min231.91This compound (Product)
412.1 min4.8 min265.872,X-Dibromo-3-chloroimidazo[1,2-a]pyridine (Over-brominated impurity)

Conclusion

Both HPLC with UV detection and UPLC-MS are powerful techniques for the analysis of this compound reaction mixtures. The choice between them depends on the specific analytical needs.

  • For routine reaction monitoring and quality control where the primary goal is to quantify the main product and known impurities, HPLC with UV detection is a robust, reliable, and cost-effective choice. Its simplicity of operation makes it well-suited for high-throughput environments.

  • For in-depth characterization, impurity profiling, and the identification of unknown byproducts, UPLC-MS is the indispensable tool. The combination of high-resolution separation with mass spectrometric detection provides a level of analytical detail that is essential during process development and for ensuring the comprehensive safety and quality of pharmaceutical intermediates.

By understanding the principles and capabilities of each technique, researchers can make informed decisions to best support their drug discovery and development efforts.

References

A Comparative Guide to Catalytic Systems for Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] Its unique electronic properties and biological activity have driven extensive research into methods for its targeted functionalization. This guide provides an in-depth comparison of prevalent catalytic systems for the C-H functionalization of imidazo[1,2-a]pyridines, offering insights into their mechanisms, substrate scope, and practical applications. We will delve into transition metal catalysis, photoredox catalysis, and metal-free approaches, providing a comprehensive resource for researchers in drug discovery and organic synthesis.

The Landscape of Imidazo[1,2-a]pyridine Functionalization

The imidazo[1,2-a]pyridine ring system possesses distinct reactive sites, with the C3 position being the most nucleophilic and kinetically favored for electrophilic attack. The C5 and C2 positions also offer avenues for functionalization, often requiring specific catalytic systems or directing group strategies to achieve selectivity. The choice of catalytic system is paramount in controlling the regioselectivity and efficiency of these transformations.

Comparative Analysis of Catalytic Systems

This section provides a comparative overview of the most significant catalytic systems for the functionalization of imidazo[1,2-a]pyridines, with a focus on their performance in key transformations such as arylation, alkylation, and borylation.

Palladium and Copper Catalysis for C-H Arylation

Palladium and copper complexes are the workhorses for C-H arylation reactions. While both can effectively forge C-C bonds, they operate through different mechanisms, leading to distinct reactivity profiles.

Palladium catalysis typically proceeds via a concerted metalation-deprotonation (CMD) pathway, often requiring a directing group to achieve high regioselectivity. This approach is highly versatile and tolerates a wide range of functional groups.[2]

Copper catalysis , on the other hand, can operate through a variety of mechanisms, including oxidative addition and single-electron transfer (SET) pathways. Copper-catalyzed arylations are often more cost-effective and can sometimes be achieved under milder conditions than their palladium-catalyzed counterparts.[2][3] A notable advantage of copper catalysis is its ability to functionalize acidic C-H bonds without the need for a directing group.[2]

FeaturePalladium CatalysisCopper Catalysis
Typical Catalysts Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄CuI, Cu(OAc)₂, CuBr
Ligands Phosphines (e.g., PPh₃, Xantphos), N-heterocyclic carbenes (NHCs)Phenanthroline derivatives, various nitrogen- and oxygen-based ligands
Mechanism Concerted Metalation-Deprotonation (CMD), Heck-typeOxidative addition, Single-Electron Transfer (SET)
Directing Groups Often required for high regioselectivityCan proceed without directing groups for acidic C-H bonds
Substrate Scope Broad, tolerates a wide range of functional groupsGood, particularly for electron-rich heterocycles
Cost HigherLower

Experimental Protocol: Palladium-Catalyzed C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a representative example of a palladium-catalyzed direct C-H arylation.

  • Materials: 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), K₂CO₃ (2.0 mmol), and anhydrous DMF (5 mL).

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add 2-phenylimidazo[1,2-a]pyridine, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Add anhydrous DMF via syringe.

    • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench with water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.

Rhodium and Iridium Catalysis for C-H Functionalization

Rhodium and iridium catalysts have emerged as powerful tools for specific C-H functionalization reactions of imidazo[1,2-a]pyridines, particularly for alkylation and borylation.

Rhodium catalysis is highly effective for directed C-H alkylation reactions.[4][5] The use of a directing group, such as a pyrimidyl or picolinamide group, allows for precise control of regioselectivity, typically at the less reactive C2 or C5 positions.

Iridium catalysis is the premier method for C-H borylation, providing a versatile entry point for further functionalization.[6][7][8] The resulting boronate esters are stable and can be readily converted to a wide array of functional groups through Suzuki-Miyaura cross-coupling and other transformations. While iridium catalysis often favors the C3 position, directing groups can be employed to achieve borylation at other sites.

FeatureRhodium Catalysis (Alkylation)Iridium Catalysis (Borylation)
Typical Catalysts [RhCp*Cl₂]₂, [Rh(cod)Cl]₂[Ir(cod)OMe]₂, [Ir(cod)Cl]₂
Ligands Often used with directing groups on the substrateBipyridine derivatives (e.g., dtbpy)
Key Transformation C-H AlkylationC-H Borylation
Regioselectivity Directed to specific positions (e.g., C2, C5)Typically C3, can be directed to other positions
Advantages Access to sterically hindered positionsFormation of versatile boronate ester intermediates

Experimental Protocol: Iridium-Catalyzed C3-Borylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol outlines a typical procedure for the iridium-catalyzed C-H borylation of an imidazo[1,2-a]pyridine.

  • Materials: 2-phenylimidazo[1,2-a]pyridine (1.0 mmol), bis(pinacolato)diboron (B₂pin₂) (1.2 mmol), [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.03 mmol, 3 mol%), and anhydrous THF (5 mL).

  • Procedure:

    • In a glovebox, combine 2-phenylimidazo[1,2-a]pyridine, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy in a dry Schlenk tube.

    • Add anhydrous THF.

    • Seal the tube and heat the reaction mixture at 80 °C for 16 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the C3-borylated product.

Photoredox Catalysis: A Modern Approach

Visible-light photoredox catalysis has revolutionized the functionalization of imidazo[1,2-a]pyridines by enabling a wide range of transformations under mild conditions.[9][10] This approach utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate radical intermediates, which then react with the imidazo[1,2-a]pyridine core.

Key Features of Photoredox Catalysis:

  • Mild Reaction Conditions: Often performed at room temperature with visible light irradiation.

  • Broad Substrate Scope: Enables a variety of functionalizations, including alkylation, arylation, and the introduction of trifluoromethyl and other fluoroalkyl groups.[9][10]

  • Unique Reactivity: Access to reaction pathways that are not readily achievable with traditional thermal methods.

Comparison of Common Photocatalysts:

PhotocatalystTypeKey Features
[Ru(bpy)₃]Cl₂ Ruthenium-basedRobust, well-characterized, strong oxidant in the excited state.
fac-Ir(ppy)₃ Iridium-basedStrong reductant in the excited state, suitable for reductive transformations.
Eosin Y Organic DyeMetal-free, inexpensive, good for oxidative reactions.[11]
Rose Bengal Organic DyeMetal-free, efficient for generating singlet oxygen and radical cations.

Experimental Protocol: Photoredox-Catalyzed C3-Trifluoromethylation of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a representative example of a photoredox-catalyzed trifluoromethylation reaction.[9]

  • Materials: 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), CF₃SO₂Na (Langlois' reagent) (1.0 mmol), [Ru(bpy)₃]Cl₂ (0.01 mmol, 2 mol%), and acetonitrile (5 mL).

  • Procedure:

    • To a screw-cap vial, add 2-phenylimidazo[1,2-a]pyridine, CF₃SO₂Na, and [Ru(bpy)₃]Cl₂.

    • Add acetonitrile and degas the solution with nitrogen for 15 minutes.

    • Seal the vial and place it in front of a blue LED lamp, stirring at room temperature for 12 hours.

    • After the reaction is complete, remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the C3-trifluoromethylated product.

Transition-Metal-Free Functionalization

While transition metals offer powerful catalytic cycles, there is a growing interest in developing metal-free functionalization methods to improve the sustainability and cost-effectiveness of chemical synthesis.[1] These methods often rely on the use of strong bases, oxidants, or radical initiators.

Common Metal-Free Strategies:

  • Radical Reactions: The use of radical initiators like di-tert-butyl peroxide (DTBP) or ammonium persulfate (APS) can generate radicals that react with the imidazo[1,2-a]pyridine core.

  • Base-Mediated Reactions: Strong bases can deprotonate the C3 position, generating a nucleophilic species that can react with various electrophiles.

  • Oxidative Couplings: Oxidants such as iodine or persulfates can mediate the coupling of imidazo[1,2-a]pyridines with other nucleophiles.

While often requiring harsher conditions than their metal-catalyzed counterparts, metal-free methods offer a valuable alternative, particularly for large-scale synthesis where metal contamination is a concern.

Mechanistic Insights and Workflow Diagrams

Understanding the underlying mechanisms of these catalytic systems is crucial for optimizing reaction conditions and predicting outcomes.

Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G Pd(II)-Catalyst Pd(II)-Catalyst CMD Concerted Metalation- Deprotonation Pd(II)-Catalyst->CMD Imidazo_Pyridine Imidazo[1,2-a]pyridine Imidazo_Pyridine->CMD Palladacycle Palladacycle Intermediate CMD->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II)-Catalyst Catalyst Regeneration Functionalized_Product C-H Arylated Product Reductive_Elimination->Functionalized_Product

Caption: Generalized catalytic cycle for palladium-catalyzed C-H arylation.

Workflow for Photoredox-Catalyzed Functionalization

G cluster_0 Reaction Setup cluster_1 Photocatalytic Cycle cluster_2 Workup and Purification Start Combine Substrate, Reagent, and Photocatalyst Degas Degas Solvent Start->Degas Irradiation Visible Light Irradiation Degas->Irradiation Excitation Photocatalyst Excitation Irradiation->Excitation SET Single Electron Transfer (SET) Excitation->SET Radical_Formation Radical Intermediate Generation SET->Radical_Formation Reaction Reaction with Imidazo[1,2-a]pyridine Radical_Formation->Reaction Product_Formation Product Formation & Catalyst Regeneration Reaction->Product_Formation Workup Aqueous Workup Product_Formation->Workup Purification Column Chromatography Workup->Purification End Isolated Product Purification->End

References

A Senior Application Scientist's Guide to the Structural Validation of Novel Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structures of novel imidazo[1,2-a]pyridine derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a self-validating system that ensures the scientific integrity of your findings.

The Analytical Triad: A Multi-Pronged Approach to Unquestionable Validation

No single technique can provide a complete structural picture with absolute certainty. A robust validation strategy relies on the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, Single Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their collective data provide the comprehensive evidence required for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the workhorse of structural characterization for organic molecules.[6] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For imidazo[1,2-a]pyridines, ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents.[7][8]

Core Insights from NMR:
  • Proton and Carbon Environments: The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, providing a unique fingerprint of the molecule.[6]

  • Connectivity: Through-bond scalar couplings (J-couplings) in ¹H NMR and 2D experiments like COSY and HSQC reveal which atoms are connected.

  • Regiochemistry: The substitution pattern on the bicyclic ring can be definitively assigned using 2D NMR experiments like HMBC, which shows long-range correlations between protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyridine derivative. The compound must be free of solvent and other impurities for a clean spectrum.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if the spectrometer lock does not rely on the solvent signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 or 500 MHz spectrometer include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, this requires more scans. A proton-decoupled experiment is standard.

    • If the structure is novel or ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

    • Assign the peaks by comparing the observed chemical shifts and coupling constants to known values for the imidazo[1,2-a]pyridine scaffold and considering the electronic effects of the substituents.[8]

Data Presentation: Characteristic NMR Shifts

The following table provides typical chemical shift ranges for the unsubstituted imidazo[1,2-a]pyridine core. Substituent effects will cause deviations from these values.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2~7.5 - 8.0~145 - 150
C3~7.0 - 7.5~110 - 115
C5~7.8 - 8.3~125 - 130
C6~6.8 - 7.3~112 - 117
C7~7.2 - 7.7~120 - 125
C8~7.6 - 8.1~115 - 120

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial checkpoint for confirming the molecular formula.[9] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, offering mass accuracy within a few parts per million (ppm), which severely constrains the possible elemental compositions.[10]

Core Insights from MS:
  • Molecular Formula Confirmation: HRMS provides an exact mass that can be used to confirm the elemental composition of the parent molecule.

  • Fragmentation Analysis: Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information, often revealing characteristic losses of substituents or cleavages of the heterocyclic core.[11][12]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be volatile and compatible with the chosen ionization technique.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with Liquid Chromatography (LC-MS). LC-MS is preferred as it provides an additional layer of purification and separation.[13]

    • Utilize a soft ionization technique, most commonly Electrospray Ionization (ESI), to generate intact molecular ions ([M+H]⁺ or [M-H]⁻).[10]

    • Acquire the spectrum in high-resolution mode on an Orbitrap or Time-of-Flight (TOF) mass analyzer.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion from the spectrum.

    • Use the instrument's software to calculate the possible elemental compositions that fit the observed exact mass within a narrow tolerance (e.g., < 5 ppm).

    • Compare the calculated formula with the expected formula of the synthesized compound.

    • If MS/MS data was acquired, analyze the fragmentation pattern to gain further structural confidence.[14]

Single Crystal X-ray Crystallography: The Unambiguous Arbiter

When NMR and MS data are insufficient to resolve ambiguity (e.g., complex stereochemistry or intractable regioisomerism), Single Crystal X-ray Crystallography stands as the "gold standard" for structural determination.[15] It provides a precise three-dimensional map of the atomic positions in a molecule, offering definitive proof of its structure, stereochemistry, and conformation.[16][17]

Core Insights from X-ray Crystallography:
  • Absolute Structure: Provides the exact 3D arrangement of all atoms in the crystal lattice.[18]

  • Bond Lengths and Angles: Offers precise measurements of all geometric parameters.

  • Stereochemistry: Unambiguously determines the absolute configuration of chiral centers.

Experimental Workflow: Single Crystal X-ray Crystallography

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement a Purified Compound b Screen Solvents & Conditions (Slow Evaporation, Vapor Diffusion) a->b c Obtain Single, High-Quality Crystal b->c d Mount Crystal on Diffractometer c->d e Expose to X-ray Beam d->e f Collect Diffraction Pattern e->f g Solve Phase Problem (Direct Methods) f->g h Build Initial Molecular Model g->h i Refine Atomic Positions h->i j Final Validated 3D Structure i->j

  • Crystal Growth (Rate-Limiting Step):

    • The primary challenge is growing a single, diffraction-quality crystal.[16] This is often more of an art than a science.

    • Start with highly pure material (>99%).

    • Screen various solvents and solvent systems using techniques like slow evaporation, vapor diffusion, or solvent layering to induce crystallization.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a monochromatic X-ray beam and rotate it while collecting the diffraction data on a detector.[17]

  • Structure Solution and Refinement:

    • The diffraction pattern is mathematically processed to generate an electron density map of the crystal's unit cell.

    • An initial model of the molecule is fitted to the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data. The final refined structure provides a highly accurate 3D representation of the molecule.

Comparative Analysis of Validation Techniques

The choice of technique depends on the specific question being asked and the resources available. The following table provides a comparative overview.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Atomic connectivity, chemical environmentMolecular formula, fragmentation pathwaysAbsolute 3D structure, stereochemistry
Strengths Non-destructive, provides rich structural detail in solutionHigh sensitivity, exact mass for formula confirmationUnambiguous, provides definitive proof of structure
Limitations Can be difficult to interpret for complex molecules, requires soluble sampleProvides little connectivity data alone, destructiveRequires a high-quality single crystal, structure is in solid state
Sample Requirement 5-10 mg, soluble<1 mg, solubleSingle crystal (~0.1 mm)
Alternatives -Elemental Analysis-

Workflow for Validating a Novel Imidazo[1,2-a]Pyridine Derivative

A logical and efficient workflow ensures that all necessary data is collected to support the proposed structure.

G A Synthesized & Purified Novel Derivative B HRMS Analysis A->B C NMR Spectroscopy (¹H, ¹³C, 2D) A->C D Molecular Formula Confirmed? B->D E Structure Consistent with NMR Data? C->E D->E Yes G Re-evaluate Synthesis & Purification D->G No E->G No H Ambiguity Remains? (e.g., Regioisomerism) E->H Yes F Structure Validated H->F No I X-ray Crystallography H->I Yes J Definitive Structure Obtained I->J

Conclusion

The structural validation of novel imidazo[1,2-a]pyridine derivatives is a critical process that demands a rigorous, multi-faceted analytical approach. Relying on a single piece of data is insufficient. By strategically combining the detailed connectivity information from NMR spectroscopy with the precise molecular formula confirmation from HRMS, researchers can build a strong, self-validating case for their proposed structure. In cases of ultimate ambiguity, single crystal X-ray crystallography serves as the final, definitive arbiter. Adhering to this integrated strategy ensures the integrity of the chemical matter, providing a solid foundation for all subsequent biological and medicinal chemistry investigations.

References

A Comparative Analysis of the Biological Activity of 2-Bromo-3-chloroimidazo[1,2-a]pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have emerged as promising candidates for anticancer, antimicrobial, and antiviral therapies due to their ability to interact with various biological targets. This guide provides an in-depth comparison of the biological activity of 2-bromo-3-chloroimidazo[1,2-a]pyridine with other analogues, supported by experimental data and detailed protocols to aid researchers in this field.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

Imidazo[1,2-a]pyridines are nitrogen-based heterocycles that have garnered significant attention for their diverse pharmacological properties. The versatility of this scaffold allows for substitutions at various positions, leading to a wide range of biological effects. These compounds have been reported to act as inhibitors of crucial enzymes like protein kinases, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Furthermore, certain derivatives have shown potent antimicrobial and antiviral activities.

Comparative Biological Activity: A Focus on Anticancer Properties

While specific comparative data for this compound is not extensively available in publicly accessible literature, we can infer its potential activity based on structure-activity relationship (SAR) studies of halogenated and other substituted imidazo[1,2-a]pyridine analogues. Halogenation has been shown to significantly influence the biological activity of these compounds.

Anticancer Activity

The anticancer effects of imidazo[1,2-a]pyridine derivatives are a major area of investigation. These compounds have been shown to induce cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Imidazo[1,2-a]pyridine Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12 (2-(nitroaryl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine)HT-29 (Colon)4.15 ± 2.93Not specified
Compound 14 (2-(tolyl)-3-(p-chlorophenylamino)imidazo[1,2-a]pyridine)B16F10 (Melanoma)21.75 ± 0.81Not specified
Compound 18 (2-(2,4-difluorophenyl)-3-(p-fluorophenylamino)imidazo[1,2-a]pyridine)MCF-7 (Breast)9.60 ± 3.09Not specified
Compound 16 (2-(naphthalen-2-yl)-3-(p-fluorophenylamino)imidazo[1,2-a]pyridine)HT-29 (Colon)12.98 ± 0.40Not specified
IP-5 HCC1937 (Breast)45Induction of extrinsic apoptosis, cell cycle arrest (p53/p21 increase), pAKT reduction
IP-6 HCC1937 (Breast)47.7Cytotoxic
Compound 6 (a novel imidazo[1,2-a]pyridine)A375 (Melanoma) & HeLa (Cervical)Potent (exact IC50 not specified)Inhibition of AKT/mTOR pathway, induction of p53-partially mediated apoptosis
Compound 12b (2-(tert-butylamino)-3-(phenylamino)imidazo[1,2-a]pyridine)Hep-2, HepG2, MCF-7, A37511, 13, 11, 11Not specified

Based on the data, substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine ring are critical for anticancer activity. The presence of halogenated phenyl rings at these positions, as seen in compounds 12, 14, and 18, appears to be a favorable feature for cytotoxicity. It is plausible that this compound would also exhibit anticancer properties, with the bromine and chlorine atoms potentially contributing to its potency and pharmacokinetic profile.

Putative Mechanism of Action for Halogenated Analogues

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit protein kinases. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine compounds have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.

.dot digraph "PI3K_Akt_mTOR_Pathway_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

"Growth_Factor" [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP2" [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; "PIP3" [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; "PDK1" [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Akt" [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; "mTORC1" [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Growth" [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis_Inhibition" [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Imidazo_Pyridine" [label="Imidazo[1,2-a]pyridine\nAnalogue", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Growth_Factor" -> "RTK"; "RTK" -> "PI3K"; "PI3K" -> "PIP3" [label=" phosphorylates"]; "PIP2" -> "PIP3" [style=invis]; "PIP3" -> "PDK1"; "PDK1" -> "Akt" [label=" activates"]; "Akt" -> "mTORC1" [label=" activates"]; "mTORC1" -> "Cell_Growth"; "Akt" -> "Apoptosis_Inhibition"; "Imidazo_Pyridine" -> "PI3K" [arrowhead=tee, color="#EA4335", style=dashed, label=" inhibits"]; } .dot Figure 1: Proposed mechanism of action for anticancer imidazo[1,2-a]pyridine analogues.

Antimicrobial Activity

Several imidazo[1,2-a]pyridine derivatives have also been evaluated for their antimicrobial properties. The introduction of different substituents can modulate their activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Selected Imidazo[1,2-a]pyridine Analogues

Compound/AnalogueTarget OrganismMIC (µg/mL)Reference
Organoselenium imidazo[1,2-a]pyridines (207a) E. coli (Gram-negative)2.48
Organoselenium imidazo[1,2-a]pyridines (207c) E. coli (Gram-negative)10.41
Pyridine derivative containing imidazo[2,1-b]thiadiazole (17d) Bacterial strains0.5
Pyridine derivative containing imidazo[2,1-b]thiadiazole (17a) Candida albicans ATCC 97638
Gold(III) complexes of imidazo[1,2-a]pyridine derivatives Gram-positive and Gram-negative bacteria62–102 µM

The data suggests that imidazo[1,2-a]pyridine derivatives can be effective antimicrobial agents. The incorporation of a thiadiazole moiety or complexation with metal ions like gold(III) can enhance their activity. It is conceivable that this compound could also possess antimicrobial properties, an area that warrants further investigation.

Experimental Protocols

To facilitate further research, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogues) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

.dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee];

A [label="1. Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Treat with test\ncompounds", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Incubate for\n48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Add MTT solution\nand incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Solubilize formazan\nwith DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Measure absorbance\nat 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Calculate IC50\nvalues", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } .dot Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.

Western Blot Analysis for Pathway Inhibition

This technique is used to detect specific proteins in a sample and can be used to assess the inhibition of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel therapeutic agents. While direct comparative data for this compound is limited, the analysis of its analogues suggests a strong potential for both anticancer and antimicrobial activities. The presence of halogens at the C-2 and C-3 positions is a recurring motif in many biologically active derivatives, indicating that this compound is a valuable candidate for further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Direct comparative studies against a panel of cancer cell lines and microbial strains, alongside mechanistic investigations, will be crucial to fully elucidate its therapeutic potential and establish its position within the broader class of imidazo[1,2-a]pyridine-based drug candidates.

A Comparative Guide to the Synthetic Methods of Dihalogenated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Dihalogenated imidazo[1,2-a]pyridines are invaluable building blocks in medicinal chemistry and materials science. The strategic placement of two halogen atoms on this privileged scaffold provides two orthogonal handles for subsequent functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the development of novel therapeutics and functional materials.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing these crucial intermediates. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to assist researchers in making informed decisions for their synthetic campaigns.

Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. Computational and experimental studies have unequivocally shown that the C3 position on the imidazole ring is the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the adjacent nitrogen atom (N1) to stabilize the resulting cationic intermediate (Wheland intermediate).

Subsequent halogenation events are electronically directed to the pyridine ring, typically at the C5, C6, or C8 positions. The precise location is influenced by the electronic nature of substituents already present on the ring. This inherent reactivity profile dictates the synthetic strategies employed for dihalogenation.

Figure 1: General structure and electrophilic reactivity map of the imidazo[1,2-a]pyridine scaffold.

Strategic Approaches to Dihalogenation

Two principal strategies dominate the synthesis of dihalogenated imidazo[1,2-a]pyridines. The choice between them hinges on the desired regiochemical outcome and the availability of starting materials.

  • Strategy A: Direct Halogenation of the Imidazo[1,2-a]pyridine Core. This approach involves the sequential electrophilic halogenation of a pre-formed imidazo[1,2-a]pyridine. While excellent for C3-monohalogenation, achieving selective dihalogenation is challenging.

  • Strategy B: Cyclization of Dihalogenated 2-Aminopyridines. This method constructs the imidazo[1,2-a]pyridine ring from a 2-aminopyridine that already bears the desired dihalogen substitution pattern. It offers unparalleled regiocontrol.

cluster_A Strategy A: Direct Halogenation cluster_B Strategy B: Cyclization Approach A_start Imidazo[1,2-a]pyridine A_mid C3-Monohalogenated Intermediate A_start->A_mid 1 eq. Halogenating Agent (e.g., NBS) A_end Dihalogenated Product (Mixture of Isomers) A_mid->A_end >1 eq. Halogenating Agent / Harsher Conditions B_start Dihalogenated 2-Aminopyridine B_end Dihalogenated Product (Single Regioisomer) B_start->B_end Cyclocondensation B_mid α-Haloketone B_mid->B_end Cyclocondensation

Figure 2: Comparative workflow of the two primary strategies for synthesizing dihalogenated imidazo[1,2-a]pyridines.

Strategy A: Direct Electrophilic Halogenation

This strategy leverages the intrinsic reactivity of the imidazo[1,2-a]pyridine core. The first halogenation almost exclusively occurs at the C3 position with high efficiency using common electrophilic halogenating agents.

Method 1: C3-Monobromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is the reagent of choice for the clean and high-yielding monobromination at the C3 position. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups.

Causality of Experimental Choices:

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (DCM) are typically used as they are relatively inert and effectively solubilize the starting materials.

  • Stoichiometry: Using one equivalent of NBS ensures high selectivity for monobromination. An excess can lead to the formation of di- and tri-brominated byproducts, which are often difficult to separate.

  • Temperature: The reaction is typically run at room temperature to prevent over-reaction and decomposition.

Representative Experimental Protocol: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
  • To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg) in acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) in one portion.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-bromo-2-phenylimidazo[1,2-a]pyridine.

Comparison of C3-Halogenation Methods

While NBS is excellent for bromination, other reagents can be employed for chlorination and iodination.

Halogenating SystemHalogenTypical SolventTemp. (°C)Yield Range (%)Key Advantages
NCS ClCH₃CN / DCM25-4070-90Readily available, mild conditions.
NBS BrCH₃CN / DCM2585-98High yield, excellent selectivity.
NIS ICH₃CN / DCM25-4080-95Effective for iodination.
NaBrO₂ / AcOH [1]BrDMF6070-88Transition-metal-free, uses inexpensive reagents.[1]
NaClO₂ / AcOH [1]ClDMF6064-92Good alternative to NCS.[1]
Challenge: Stepwise Dihalogenation

The introduction of a second halogen atom onto the C3-halogenated scaffold via direct halogenation is synthetically challenging and not well-documented with high selectivity. The first halogen at C3 is an electron-withdrawing group that deactivates the imidazole ring towards further electrophilic attack. Forcing conditions (e.g., excess halogenating agent, higher temperatures) are required, which often leads to a mixture of regioisomers (e.g., 3,5-, 3,6-, 3,8-dihalo) and potential polyhalogenation. For this reason, direct dihalogenation is generally avoided when a specific regioisomer is desired.

Strategy B: Cyclization of Dihalogenated 2-Aminopyridines

This approach is the most robust and preferred method for synthesizing dihalogenated imidazo[1,2-a]pyridines with absolute regiochemical control. The halogen atoms are installed on the 2-aminopyridine starting material first, and the imidazole ring is subsequently formed via a cyclocondensation reaction (Tschitschibabin reaction).

start_materials 2-Amino-3,5-dibromopyridine + α-Bromoacetophenone step1 Step 1: N-Alkylation (SN2 Reaction) start_materials->step1 intermediate Pyridinium Salt Intermediate step1->intermediate step2 Step 2: Intramolecular Cyclization (Condensation) intermediate->step2 product 3,6,8-Tribromo-2-phenylimidazo[1,2-a]pyridine step2->product

Figure 3: Reaction workflow for the synthesis of a trihalogenated imidazo[1,2-a]pyridine via the cyclization strategy.

Causality of Experimental Choices:

  • Starting Material: The choice of the dihalogenated 2-aminopyridine (e.g., 2-amino-3,5-dibromopyridine, 2-amino-4,6-dichloropyridine) directly dictates the final substitution pattern. The synthesis of these starting materials is a key consideration.

  • α-Haloketone: An α-bromo or α-chloroketone is required for the initial N-alkylation of the pyridine ring nitrogen.

  • Solvent & Base: The reaction is often performed in a polar solvent like ethanol or DMF. It can be run neat or with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HBr formed during the cyclization step, driving the reaction to completion.

Representative Experimental Protocol: Synthesis of 6,8-Dibromo-2-methyl-3-nitroimidazo[1,2-a]pyridine[2]

This protocol is adapted from the synthesis of a related structure and illustrates the general principle.

  • Step 1: Precursor Synthesis. Start with commercially available or synthesized 2-amino-3,5-dibromopyridine.

  • Step 2: Cyclocondensation. To a solution of 2-amino-3,5-dibromopyridine (1.0 mmol, 251 mg) in ethanol (10 mL), add the desired α-haloketone (e.g., chloroacetone, 1.2 mmol).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, a precipitate may form. If not, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the target 6,8-dibromo-imidazo[1,2-a]pyridine derivative.

Performance Comparison: Direct Halogenation vs. Cyclization

FeatureStrategy A: Direct HalogenationStrategy B: Cyclization Approach
Regiocontrol Excellent for C3-mono-halogenation. Poor for dihalogenation, leading to isomeric mixtures.Excellent. The final substitution pattern is precisely defined by the starting 2-aminopyridine.
Yields High for monohalogenation (>85%). Low and variable for dihalogenation.Generally good to excellent (60-90%) for the cyclization step.
Substrate Scope Broad for C3-halogenation.Dependent on the availability of the corresponding halogenated 2-aminopyridines.
Operational Simplicity Very simple for C3-halogenation (one step). Becomes complex if isomeric separation is needed for dihalo products.A straightforward one-pot or two-step procedure. Purification is generally simpler.
Key Advantage Quickest route to C3-halo derivatives.Unambiguous and predictable synthesis of specific di- or polyhalogenated regioisomers.
Key Disadvantage Lack of control in producing specific dihalogenated isomers.Requires access to potentially multi-step or commercially unavailable halogenated 2-aminopyridines.

Conclusion and Recommendations

For researchers requiring dihalogenated imidazo[1,2-a]pyridines , the evidence from the literature strongly supports the Cyclization Approach (Strategy B) as the superior and more reliable method. It provides absolute control over the regiochemistry of the halogen atoms, which is critical for subsequent derivatization and structure-activity relationship (SAR) studies. While this method places the synthetic burden on obtaining the appropriately substituted 2-aminopyridine, the payoff is a clean, predictable, and scalable route to a single, desired regioisomer.

Direct Halogenation (Strategy A) remains an outstanding method for the synthesis of C3-monohalogenated imidazo[1,2-a]pyridines . However, it should be considered a non-selective and low-yielding method for preparing dihalogenated derivatives and is not recommended for applications where regiochemical purity is essential.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Bromo-3-chloroimidazo[1,2-a]pyridine. As a halogenated heterocyclic compound, its management requires a stringent adherence to safety protocols to protect laboratory personnel and ensure environmental compliance. This document moves beyond a simple checklist, delving into the rationale behind each procedure to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Profile and Risk Assessment: Understanding the "Why"

Table 1: Synthesized Hazard Profile for Halogenated Imidazo[1,2-a]pyridines

Hazard CategoryDescriptionKey Precautions & Rationale
Acute Toxicity & Irritation Causes skin and serious eye irritation.[2][4] May cause respiratory irritation.[2][4] Harmful or toxic if swallowed.[1][4][5]Always handle within a certified chemical fume hood. Wear chemical safety goggles, nitrile gloves, and a fully-buttoned lab coat.[5] This prevents exposure through inhalation, dermal contact, or accidental ingestion.
Environmental Hazard As a halogenated organic compound, it is presumed to be hazardous to the environment. It should not be released into drains or waterways.[2][6]Strict segregation and containment are necessary to prevent environmental contamination, which can have long-lasting ecological effects.
Combustion Byproducts In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (Hydrogen Bromide, Hydrogen Chloride).[1][6][7]This necessitates specialized disposal methods, primarily high-temperature incineration, to ensure complete destruction and prevent the formation of these hazardous substances.[8][9]
Chemical Incompatibility Incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5][7][10]Segregating waste streams is critical to prevent violent reactions, gas evolution, or fires within the waste container.

The Core Principles of Halogenated Waste Management

Before detailing the disposal protocol, it is essential to understand the foundational principles governing halogenated chemical waste.

  • Segregation is Non-Negotiable: Halogenated waste must always be collected separately from non-halogenated waste.[11][12][13] Causality: High-temperature incineration with "scrubbers" to neutralize acidic gases like HCl and HBr is required for halogenated compounds. Mixing them with non-halogenated solvents contaminates the entire waste stream, drastically increasing disposal costs and complexity.

  • Containerization is Key: Waste must be collected in compatible, sealed, and leak-proof containers.[5][11] Causality: This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere and protects against spills. The container must be chemically resistant to the waste it holds.

  • Labeling for Safety and Compliance: All waste containers must be accurately and clearly labeled the moment the first drop of waste is added.[5][11] Causality: Proper labeling prevents accidental mixing of incompatible wastes, informs emergency responders of container contents, and is a legal requirement for hazardous waste disposal.

  • Regulatory Adherence: All disposal activities must comply with local, state, and federal hazardous waste regulations.[8][10]

Step-by-Step Disposal Protocol for this compound

This protocol covers the lifecycle of the chemical waste from its generation at the lab bench to its final collection.

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution containing the compound, or contaminated materials (e.g., gloves, weighing paper, silica gel).

  • Segregate at the Source:

    • Solid Waste: Collect unused or waste this compound powder in a dedicated "Halogenated Solid Waste" container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated "Halogenated Liquid Waste" container.[11] Do NOT mix with non-halogenated solvents like acetone, ethanol, or hexane.[12]

    • Contaminated Labware: Disposable items with gross contamination should be placed in the solid waste container. Acutely hazardous waste may require specific handling; consult your institution's Environmental Health & Safety (EH&S) department.

Step 2: Container Selection and Management
  • Choose the Right Container:

    • Use only containers provided or approved by your institution's EH&S department. These are typically high-density polyethylene (HDPE) for liquids and wide-mouth plastic or metal containers for solids.

    • Ensure the container has a screw-top cap and is in good condition.[11]

  • Maintain Container Integrity:

    • Keep the waste container closed at all times except when actively adding waste.[11] This minimizes evaporation and exposure.

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[13]

    • Store the container in a designated, well-ventilated secondary containment bin or tray within or near the chemical fume hood.[5]

Step 3: Accurate and Compliant Labeling
  • Attach a Hazardous Waste Label: Securely affix a completed hazardous waste label to the container before adding any waste.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of all constituents. Write "this compound" and any solvents. Do not use abbreviations or chemical formulas.[11]

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The name of the principal investigator and the laboratory location.

Step 4: Arranging for Final Disposal
  • Store Safely: While awaiting pickup, store the sealed and labeled container in your laboratory's designated waste accumulation area. This area should be away from incompatible materials.[5]

  • Request Collection: Once the container is full or the project is complete, follow your institution's procedure to request a chemical waste collection. This is typically done through the EH&S department's website or by contacting them directly.[5]

  • Ultimate Disposal Method: The final disposal will be managed by certified professionals, almost certainly via high-temperature incineration. This method is effective for the complete destruction of halogenated organic compounds.[8][9]

Emergency Procedures: Spill Management

Accidents require immediate and correct action.

  • Alert Personnel: Immediately notify others in the lab.

  • Assess the Spill Size:

    • For Minor Spills (manageable by lab personnel):

      • Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety goggles.

      • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels.

      • Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[6][7]

      • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

    • For Major Spills (large volume, outside of a fume hood, or if you feel unsafe):

      • Evacuate the immediate area.

      • If there is a fire or medical emergency, call 911.

      • Notify your institution's EH&S or emergency response team.[11]

      • Close the laboratory doors and prevent re-entry.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for managing waste containing this compound.

G Disposal Workflow for this compound cluster_characterization Step 1: Characterize & Segregate cluster_containment Step 2 & 3: Contain & Label cluster_emergency Emergency Protocol cluster_final Step 4: Storage & Disposal start Waste Generated: This compound is_solid Solid Waste (Pure compound, contaminated solids) start->is_solid Solid Form is_liquid Liquid Waste (Solutions) start->is_liquid Liquid Form is_spill Accidental Spill start->is_spill Spill Occurs solid_container Place in 'Halogenated Solid Waste' container. Ensure container is compatible and labeled. is_solid->solid_container liquid_container Place in 'Halogenated Liquid Waste' container. Ensure container is compatible and labeled. is_liquid->liquid_container spill_action Follow Spill Management Protocol. Contain, absorb, and collect waste. is_spill->spill_action store Store sealed container in designated secondary containment area. solid_container->store liquid_container->store spill_action->solid_container Collected spill debris request Request pickup from Environmental Health & Safety (EH&S) store->request

Caption: Decision workflow for proper segregation and disposal of the target compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Data-Driven Approach to Safety

In the absence of a specific Safety Data Sheet (SDS) for 2-Bromo-3-chloroimidazo[1,2-a]pyridine, a thorough risk assessment must be conducted based on the known hazards of structurally analogous compounds. The imidazo[1,2-a]pyridine core is a common scaffold in medicinal chemistry, and by examining its halogenated derivatives, we can construct a reliable, albeit conservative, hazard profile.

The primary hazards associated with similar bromo- and chloro-substituted imidazopyridines and pyridines include acute toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] Therefore, it is prudent to handle this compound as a compound with a similar hazard profile.

Table 1: Comparative Hazard Profile of Analogous Compounds

CompoundCAS NumberGHS Hazard StatementsSource
2-Bromoimidazo[1,2-a]pyridine 112581-95-0H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[1]
3-Bromoimidazo[1,2-a]pyridine 18088-36-3H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem[2]
8-Bromo-3-nitroimidazo[1,2-a]pyridine 905581-30-0H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAK Scientific, Inc.
2-Bromopyridine 109-04-6H301: Toxic if swallowedH310: Fatal in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSigma-Aldrich[3]

Based on this data, all handling procedures for this compound should assume it is, at a minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. All operations involving this compound must be conducted within a certified laboratory chemical fume hood.[4][5]

Table 2: Essential PPE for Handling this compound

Protection TypeSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[6][7]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8] Consider double-gloving for extended operations or when handling concentrates.Prevents skin contact, which can lead to irritation and potential systemic absorption.[3][5] Nitrile gloves are often a good starting point, but always consult the manufacturer's glove compatibility chart.[4]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes made of a liquid-resistant material.[9] A chemical-resistant apron may be necessary for mixing and loading operations.[7]Minimizes the risk of accidental skin exposure from spills or splashes.[5]
Respiratory Protection All handling of the solid compound or its solutions should occur within a properly functioning chemical fume hood to control dust and vapors.[5] For situations where a fume hood is not feasible or during a large spill, a NIOSH-approved respirator with an appropriate cartridge would be required.[6]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Protocols

Adherence to a strict, procedural workflow is critical for safety. This begins before the compound is even handled and continues through to the final disposal of waste.

Preparation and Engineering Controls
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with a valid certification.

  • Clear Workspace: Designate a specific area within the hood for the procedure to contain potential spills.[5]

  • Assemble Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within the fume hood before starting.

  • Emergency Equipment Check: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[4][5]

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is designed to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat & Body Protection d2 2. Gloves (Inner Pair if Double-Gloving) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves (Outer Pair) d3->d4 f1 1. Gloves (Outer Pair) f2 2. Lab Coat & Apron f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Gloves (Inner Pair) f3->f4

Caption: PPE Donning and Doffing Sequence.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to control dust and vapors.[5] Use spark-proof tools if the compound is determined to be flammable.[10][11]

  • Container Management: Keep containers tightly closed when not in use.[8][12]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[3][10] Always wash hands thoroughly with soap and water after handling, even after removing gloves.[4][13]

Emergency and Disposal Plans

Preparedness is paramount. All personnel must be familiar with emergency procedures and waste disposal protocols before beginning work.

Immediate Actions for Accidental Exposure
  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8][14] Seek medical attention if irritation persists.

  • Eye Contact: Flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Management
  • Small Spills: For small spills within a fume hood, absorb with an inert dry material (e.g., sand, vermiculite) and place the material in a sealed, labeled container for hazardous waste disposal.[4][13]

  • Large Spills: Evacuate the area immediately. Alert laboratory personnel and contact the appropriate emergency response team.[5][13]

Waste Disposal Workflow

All waste, including contaminated PPE and rinse solutions, must be treated as hazardous waste.

Disposal_Workflow A Contaminated Material (PPE, glassware, excess chemical) B Segregate Waste Streams (e.g., Solid vs. Liquid) A->B C Place in Sealable, Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Pickup by EHS for Final Disposal D->E

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.